(S)-3-amino-2-methylpropanoic acid
説明
(S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available.
特性
IUPAC Name |
(2S)-3-amino-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHPKSFMDHPSNR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313225 | |
| Record name | L-β-Aminoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-beta-Aminoisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4249-19-8 | |
| Record name | L-β-Aminoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4249-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baiba, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-β-Aminoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAIBA, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WR898GX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-beta-Aminoisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 177 °C | |
| Record name | (S)-beta-Aminoisobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-3-amino-2-methylpropanoic Acid: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-amino-2-methylpropanoic acid, a non-proteinogenic β-amino acid, has garnered substantial interest as a versatile chiral building block in pharmaceutical development. Its unique structural conformation, conferred by the methyl group at the α-carbon, provides a valuable scaffold for designing peptidomimetics and other complex molecules with tailored pharmacological profiles. This guide offers a comprehensive technical overview of its structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a metabolite and its application in the synthesis of pharmacologically active compounds, providing field-proven insights for professionals in drug discovery and development.
Introduction: The Strategic Importance of Chiral β-Amino Acids
In the landscape of medicinal chemistry, the pursuit of structural diversity and metabolic stability is paramount. Non-proteinogenic amino acids offer a distinct advantage over their natural counterparts by providing access to novel chemical space and improved pharmacokinetic properties. This compound, also known as L-β-aminoisobutyric acid, is a prime example.[1] As a metabolite of the pyrimidines thymine and valine, it possesses inherent biological relevance.[2][3] Its constrained backbone, a direct result of the stereospecific methyl group, is a key feature leveraged by drug designers to control molecular conformation, thereby enhancing binding affinity and selectivity for biological targets. This document serves as a technical resource, elucidating the core scientific principles and practical methodologies associated with this important molecule.
Molecular Structure and Stereochemistry
The defining characteristic of this compound is the specific three-dimensional arrangement around the chiral center at the C2 (alpha) position. This "(S)" configuration is crucial for its biological activity and recognition by enzymes.
Caption: Stereochemical representation of this compound.
The molecule's IUPAC name is (2S)-3-amino-2-methylpropanoic acid. This precise stereochemistry dictates how it fits into active sites of enzymes and receptors, distinguishing its function from its (R)-enantiomer.[4]
Physicochemical and Computed Properties
A comprehensive understanding of the molecule's properties is fundamental for its application in both laboratory synthesis and pharmaceutical formulation.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [1][5][6] |
| Molecular Weight | 103.12 g/mol | [1][4][5] |
| CAS Number | 4249-19-8 | [7][8] |
| Appearance | White crystalline powder | [1] |
| Melting Point | ~179 °C | [1] |
| Solubility | Soluble in water | [1] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Topological Polar Surface Area | 67.77 Ų | [9] |
Synthesis and Analytical Characterization
Obtaining enantiomerically pure this compound is critical for its use in pharmaceuticals. This typically involves asymmetric synthesis or resolution of a racemic mixture.
General Synthesis Workflow: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereoisomer directly. A common strategy involves using a chiral auxiliary to guide the stereochemistry of key reactions.
Caption: Conceptual workflow for an asymmetric synthesis route.
Expert Insight: The success of this pathway hinges on the choice of the chiral auxiliary in Step B. It must effectively shield one face of the molecule, forcing the incoming nucleophile to attack from the opposite side, thus establishing the (S)-stereocenter with high diastereomeric excess.
Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation
This protocol describes a classic, robust method for separating a racemic mixture. It is a self-validating system, as the success of the resolution can be monitored at each stage.
Methodology:
-
Salt Formation: Dissolve the racemic 3-amino-2-methylpropanoic acid in a suitable solvent (e.g., hot methanol). Add a stoichiometric amount of a chiral resolving agent, such as (R)-(-)-mandelic acid. The two enantiomers of the amino acid will react with the single enantiomer of the acid to form two different diastereomeric salts: [(S)-amino acid:(R)-mandelate] and [(R)-amino acid:(R)-mandelate].
-
Causality: Diastereomers have different physical properties, including solubility. This difference is the basis for their separation.
-
-
Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.
-
Self-Validation: The progress can be monitored by taking a small sample of the mother liquor and measuring its optical rotation.
-
-
Isolation and Purification: Collect the crystals by filtration. To improve purity, the crystals can be recrystallized one or more times from the same solvent. The endpoint is reached when the specific rotation of the crystallized salt no longer changes upon further recrystallization.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to neutralize the mandelic acid. The free this compound can then be isolated, often by using an ion-exchange column or by precipitation at its isoelectric point.
-
Final Validation: Confirm the enantiomeric purity of the final product using a dedicated analytical technique, such as chiral HPLC.
Analytical Characterization Techniques
A suite of analytical methods is required to confirm the identity, purity, and stereochemistry of the final product.
| Technique | Purpose | Expected Outcome |
| Chiral HPLC | Determine enantiomeric excess (e.e.) | A single major peak corresponding to the (S)-enantiomer. |
| ¹H and ¹³C NMR | Confirm chemical structure and purity | Spectra consistent with the proposed structure, with minimal impurity peaks. |
| Mass Spectrometry | Verify molecular weight | A molecular ion peak corresponding to 103.12 g/mol .[1][5] |
| Polarimetry | Confirm stereochemical configuration | A positive specific optical rotation, confirming the (S)-enantiomer. |
Biological Significance and Applications
This compound is not merely a synthetic tool; it is an endogenous metabolite with demonstrated biological activity.
Metabolic Role
This amino acid is a product of pyrimidine degradation and is involved in the metabolism of branched-chain amino acids.[3][10] The enzyme (S)-3-amino-2-methylpropionate transaminase catalyzes its conversion in the pathway for valine, leucine, and isoleucine degradation.[3] Recent studies have highlighted its role in metabolism, noting it can stimulate the browning of white adipose tissue and enhance the β-oxidation of fatty acids in the liver, linking it to cardiometabolic health.[2][11]
Application in Drug Design
The primary utility of this compound in drug development is as a constrained building block. Its structure is particularly relevant in the design of GABA analogues.
Caption: Role of the this compound scaffold in GABAergic modulation.
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Drugs that mimic or enhance the action of GABA are used to treat epilepsy, anxiety, and neuropathic pain. By incorporating the rigid this compound scaffold, medicinal chemists can synthesize GABA analogues with specific conformations that lead to higher potency and selectivity for GABA receptors or related targets like GABA transporters.
Conclusion and Future Outlook
This compound is a powerful and versatile molecule in the arsenal of the drug development professional. Its well-defined stereochemistry and biological relevance provide a solid foundation for the rational design of novel therapeutics. The continued development of efficient, large-scale stereoselective synthetic routes will further enhance its accessibility and utility.[12] As research continues to uncover its roles in metabolic regulation and neurotransmission, the applications for this chiral building block are poised to expand, paving the way for the next generation of targeted and effective medicines.
References
- This compound. (2024). ChemBK. [Link]
- (S)-3-amino-2-methylpropanoate. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]
- 3-amino-2-methylpropanoic acid. (2024). ChemBK. [Link]
- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]
- (S)-3-amino-2-methylpropanoate. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
- CID 138734494.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal. [Link]
- (R)-3-amino-2-methylpropanoate.
- (S)
- This compound. Oakwood Chemical. [Link]
- (2S)-3-amino-2-methylpropanoic acid naming query. Reddit. [Link]
- Compound (R)
- Aminoisobutyric acid.
- Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]
- Preparation of (s)-2-aminobutyric acid.
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. (S)-3-amino-2-methylpropionate transaminase - Wikipedia [en.wikipedia.org]
- 4. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 4249-19-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [oakwoodchemical.com]
- 9. (S)-3-amino-2-methylpropanoate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. targetmol.cn [targetmol.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
(S)-β-Aminoisobutyric Acid: A Myokine at the Crossroads of Metabolism, Bone Health, and Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-β-Aminoisobutyric acid ((S)-BAIBA), the L-enantiomer of BAIBA, has emerged from relative obscurity as a catabolite of valine to a molecule of significant scientific interest. Initially identified as an exercise-induced myokine, (S)-BAIBA is now recognized as a critical signaling molecule with pleiotropic effects on systemic metabolism, bone homeostasis, and inflammatory processes. Its ability to induce the "browning" of white adipose tissue, enhance hepatic fatty acid oxidation, and protect bone integrity positions it as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and osteoporosis. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and multifaceted biological roles of (S)-BAIBA. We will dissect its molecular mechanisms of action, particularly its reliance on PPARα and its interaction with novel receptors, contrast its activity with its D-enantiomer, and detail the analytical methodologies essential for its quantification in biological matrices. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this endogenous metabolite.
Introduction: The Emergence of a Signaling Metabolite
β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that exists as two stereoisomers: (S)-BAIBA (or L-BAIBA) derived from the catabolism of the branched-chain amino acid L-valine, and (R)-BAIBA (or D-BAIBA) derived from the catabolism of thymine.[1][2] For years, BAIBA was considered merely an end-product of amino acid and nucleotide metabolism. However, a seminal 2014 study identified BAIBA as a myokine—a substance produced and released by muscle fibers during exercise that exerts endocrine-like effects on distant tissues.[3][4][5] This discovery, stemming from the observation that the exercise-responsive transcriptional coactivator PGC-1α stimulates BAIBA secretion from myocytes, catapulted BAIBA into the spotlight as a key mediator of the health benefits of physical activity.[3][6] Subsequent research has revealed that the L-enantiomer, (S)-BAIBA, is the primary form released from contracting muscle and possesses potent biological activity.[7][8] It plays significant roles in regulating lipid and glucose metabolism, maintaining bone density, and ameliorating inflammation and oxidative stress.[9] This guide will provide a detailed examination of the biological functions and therapeutic promise of (S)-BAIBA.
Biosynthesis and Metabolism of BAIBA Enantiomers
The distinct origins and metabolic fates of the (S)- and (R)-enantiomers of BAIBA are fundamental to understanding their biological activities.
-
(S)-BAIBA (L-BAIBA): This enantiomer is produced in the mitochondria, primarily within skeletal muscle, as a product of L-valine catabolism.[2] The mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) catalyzes the reversible conversion of L-methylmalonate semialdehyde (L-MMS) to (S)-BAIBA.[1]
-
(R)-BAIBA (D-BAIBA): This enantiomer is a cytosolic product of thymine degradation, a pathway involving the enzymes dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).[6][10] Its subsequent degradation occurs in the mitochondria, where the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), found mainly in the liver and kidneys, converts it to D-methylmalonate semialdehyde.[6][11]
Both pathways converge as the resulting methylmalonate semialdehydes are oxidized to form propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[12]
Core Biological Functions and Mechanisms of Action
(S)-BAIBA orchestrates a range of physiological responses, primarily impacting metabolic tissues and bone.
Metabolic Regulation: A Potent Mediator of Exercise Benefits
Physical activity is a cornerstone of metabolic health, and BAIBA is a key chemical messenger translating muscle contraction into systemic benefits.[13] Plasma BAIBA concentrations increase with exercise in both mice and humans.[3][4] This exercise-induced surge in BAIBA is directly linked to the activation of PGC-1α in skeletal muscle.[3][6]
3.1.1. Browning of White Adipose Tissue (WAT)
One of the most significant functions of BAIBA is its ability to induce the "browning" or "beiging" of white adipose tissue (WAT), the body's primary energy storage depot.[3][5] BAIBA stimulates white adipocytes to adopt a brown fat-like phenotype, characterized by:
-
Increased UCP-1 Expression: Upregulation of Uncoupling Protein 1 (UCP-1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[14][15]
-
Enhanced Thermogenesis: Increased expression of other brown adipocyte-specific genes like CIDEA and PGC-1α, leading to greater energy expenditure.[3]
-
Improved Glucose Homeostasis: This browning process enhances glucose uptake and improves overall glucose tolerance.[3][4]
3.1.2. The PPARα-Dependent Signaling Pathway
The metabolic effects of BAIBA on both WAT and the liver are mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][14] Experiments using PPARα null mice have demonstrated that in the absence of this nuclear receptor, BAIBA fails to induce the expression of thermogenic genes in WAT.[3][16] The signaling cascade proceeds as follows:
-
BAIBA Signal: Circulating BAIBA, released from muscle, targets white adipocytes and hepatocytes.
-
PPARα Activation: BAIBA acts as a ligand, directly or indirectly, to activate PPARα.
-
Transcriptional Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Physiological Response: This leads to the transcription of genes involved in fatty acid oxidation (in the liver) and the thermogenic program (in WAT), ultimately improving lipid profiles and insulin sensitivity.[2][3][14]
Bone Metabolism: A Muscle-Derived Osteocyte Survival Factor
Beyond its metabolic roles, (S)-BAIBA acts as a crucial signaling molecule in the muscle-bone crosstalk, protecting the skeleton from degradation.[17] Research has shown that (S)-BAIBA is a potent osteocyte survival factor.[17] Its key functions in bone include:
-
Protection from Oxidative Stress: (S)-BAIBA prevents osteocyte apoptosis (cell death) induced by reactive oxygen species (ROS). Its protective effect is comparable to or even greater than that of estrogen and N-acetylcysteine.[17]
-
Prevention of Disuse Bone Loss: In animal models of hindlimb unloading, which simulates disuse osteoporosis, administration of BAIBA prevents the associated bone loss and loss of muscle function.[8]
-
Receptor-Mediated Action: The bone-protective effects of L-BAIBA are mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[17][18] Activation of this receptor prevents the mitochondrial breakdown caused by ROS.[8][17] Recent studies show both L- and D-BAIBA signal through MRGPRD to regulate phosphate metabolism via FGF23, but they activate distinct downstream pathways.[18]
Stereospecificity: L-BAIBA vs. D-BAIBA
While both enantiomers are biologically present, evidence strongly suggests that (S)-BAIBA (L-BAIBA) is the more biologically potent and relevant isomer, particularly in the context of exercise and musculoskeletal health.
-
Muscle Production: Contracting muscle preferentially produces L-BAIBA.[7]
-
Potency: L-BAIBA is significantly more potent—by a factor of 100 to 1000 times—than D-BAIBA in preventing osteocyte apoptosis.[7]
-
Clinical Correlations: In human studies, L-BAIBA levels show a positive association with markers like Bone Mineral Density (BMD) and Body Mass Index (BMI), whereas D-BAIBA is more closely associated with age and physical performance metrics.[7] This suggests distinct, though potentially complementary, roles for the two isomers.
Therapeutic Potential and Clinical Outlook
The multifaceted biological activities of (S)-BAIBA make it an attractive candidate for therapeutic development and as a clinical biomarker.[9]
-
"Exercise Pill": Given its ability to mimic several key benefits of exercise, BAIBA is being investigated as a potential "exercise mimetic" for individuals who are unable to engage in physical activity due to age, injury, or disease.[2][9]
-
Metabolic Diseases: Supplementation with L-BAIBA is being explored for the management of obesity and type 2 diabetes.[19][20][21] Clinical trials are currently underway to assess the effects of L-BAIBA supplementation, combined with exercise, on weight loss, body composition, and glucose control in overweight and obese individuals.[19][20]
-
Osteoporosis: Its potent bone-protective effects suggest a therapeutic role in preventing and treating osteoporosis and other conditions characterized by bone loss.[8]
-
Biomarker: Plasma BAIBA concentrations are inversely associated with cardiometabolic risk factors in humans, positioning it as a potential biomarker for metabolic health.[3][4][5]
Analytical Methodologies for BAIBA Quantification
Accurate and robust quantification of BAIBA in biological matrices is crucial for both basic research and clinical studies. The choice of analytical method depends on the required sensitivity, selectivity, and sample throughput.[22]
Comparison of Analytical Techniques
| Technique | Principle | Sensitivity | Selectivity | Throughput | Key Considerations |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Very High | Very High | High | Gold standard for quantification; can distinguish enantiomers with a chiral column.[7] |
| GC-MS | Gas chromatography separation of derivatized BAIBA followed by mass spectrometry. | High | High | Medium | Requires derivatization to make BAIBA volatile; can be complex.[22] |
| HPLC-UV/FLD | HPLC separation of derivatized BAIBA with UV or fluorescence detection. | Moderate | Moderate | High | Requires pre-column derivatization with agents like o-phthalaldehyde (OPA).[22][23] |
Experimental Protocol: Quantification of (S)- and (R)-BAIBA in Human Plasma/Serum via LC-MS/MS
This protocol provides a validated method for the sensitive and specific quantification of BAIBA enantiomers.[7]
Objective: To separate and quantify (S)-BAIBA and (R)-BAIBA in human plasma or serum.
Materials:
-
Human plasma/serum samples
-
Internal Standard (IS): Labeled BAIBA (e.g., D4-BAIBA)
-
Methanol (LC-MS grade), 0.1% formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Chiral chromatography column
Methodology:
-
Sample Preparation (Protein Precipitation): a. Pipette 10 µL of human serum/plasma into a microcentrifuge tube. b. Add 10 µL of the internal standard working solution (e.g., 1.2 µM D4-BAIBA in methanol with 0.1% formic acid). c. Add 35 µL of precipitation solvent (methanol with 0.1% formic acid). d. Vortex vigorously for 20 minutes at room temperature to ensure complete protein precipitation. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: A chiral column capable of separating the enantiomers is essential.
-
Mobile Phase A: Water with 0.005% formic acid and 2.5 mM ammonium formate.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient program to ensure separation of enantiomers and elution from the column.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Positive Electrospray Ionization (+ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for (S)-BAIBA, (R)-BAIBA, and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification: a. Generate a standard curve using known concentrations of (S)-BAIBA and (R)-BAIBA standards treated with the same sample preparation procedure. b. Plot the peak area ratio (analyte/internal standard) against the concentration. c. Use the regression equation from the standard curve to calculate the concentration of (S)-BAIBA and (R)-BAIBA in the unknown samples.
Conclusion and Future Directions
(S)-β-Aminoisobutyric acid has transitioned from a simple metabolite to a key endocrine signaling molecule that mediates many of the salutary effects of exercise. Its roles in promoting WAT browning, enhancing hepatic fat oxidation, and preserving bone mass underscore its significant therapeutic potential. The elucidation of its primary signaling pathway through PPARα and the discovery of its receptor in bone, MRGPRD, have provided a solid foundation for targeted drug development.
Future research should focus on several key areas:
-
Receptor Deconvolution: While MRGPRD has been identified in bone, the specific receptors mediating BAIBA's effects in adipose tissue and the liver remain to be fully characterized.
-
Human Efficacy Trials: Large-scale, long-term clinical trials are necessary to confirm the efficacy and safety of (S)-BAIBA supplementation for treating metabolic diseases and osteoporosis in diverse human populations.
-
Synergistic Effects: Investigating the synergistic effects of (S)-BAIBA with other therapeutic agents or lifestyle interventions could unlock new treatment paradigms.
As our understanding of this fascinating myokine continues to grow, (S)-BAIBA stands poised to become a valuable tool in the arsenal against chronic metabolic and degenerative diseases, offering a novel strategy to capture the profound health benefits of physical exercise in a targeted, molecular form.
References
- Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y. K., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]
- Li, D., Kang, J., Li, Y., Wang, S., Wang, Y., & Zhang, Y. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 881533. [Link]
- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
- Kitase, Y., Vallejo, J. A., Gutheil, W., & Jähn, K. (2018). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Scientific Reports, 8(1), 1-11. [Link]
- Roberts, L. D., et al. (2013). Abstract 15983: Beta-Aminoisobutyric Acid Increases Browning of White Fat and is Inversely Correlated with Cardiometabolic Risk Factors in Humans. Circulation, 128(Suppl_22), A15983-A15983. [Link]
- Li, D., Kang, J., Li, Y., Wang, S., Wang, Y., & Zhang, Y. (2022).
- Roberts, L. D., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Beth Israel Deaconess Medical Center. [Link]
- Power, T. (2026). BAIBA + Exercise for Obesity. withpower.com. [Link]
- Stinkens, R., et al. (2016). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Diabetologia, 59(7), 1486-1494. [Link]
- Nishio, T., & Abe, T. (1990). Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography.
- Stinkens, R., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology, 10, 1240. [Link]
- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. ClinicalTrials.gov. [Link]
- TrialX. (n.d.). Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women. TrialX. [Link]
- Yi, X., Yang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14. [Link]
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
- Human Metabolome Database. (2022). Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166). HMDB. [Link]
- Tanianskii, D. A., et al. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Semantic Scholar. [Link]
- National Center for Biotechnology Information. (n.d.). Beta-Aminoisobutyric Acid. PubChem. [Link]
- Willoughby, D. S., et al. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. Journal of Dietary Supplements, 20(6), 832-849. [Link]
- PricePlow. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". The PricePlow Blog. [Link]
- ClinicalTrials.gov. (2022). A Pilot Study to Determine the Bioavailability of Oral Beta-Aminoisobutyric Acid (BAIBA) Ingestion. ClinicalTrials.gov. [Link]
- Yi, X., Yang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14. [Link]
- Valerio, J. A., et al. (2023). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Aging, 15(18), 9400-9423. [Link]
- ResearchGate. (n.d.). PPARa Functions Downstream of BAIBA.
- Soru, E., & Pellegrini, U. (1958). Méthode simple pour le dosage quantitatif de l'acide beta-amino-isobutyrique dans l'urine humaine par chromatographie sur papier. Clinica Chimica Acta, 3, 591-595. [Link]
- Yu, Y., Chen, W., Yu, M., Liu, J., Sun, H., & Yang, P. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Physiology, 13, 881533. [Link]
- Use of beta-aminoisobutyric acid for the treatment of diseases linked to the accumulation of triglycerides and cholesterol. (2004).
- Wikipedia. (n.d.). GABA. Wikipedia. [Link]
- ResearchGate. (n.d.). Production and metabolism of β-aminoisobutyric acid (BAIBA).
- Jähn, K., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]
- ResearchGate. (n.d.). Beta-aminoisobutyric acid (bAIBA) plasma concentration in (ng/mL).
- Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74. [Link]
- ResearchGate. (n.d.). Selectivity of receptor activation and downstream signaling.
- Grundmann, M., Merten, N., Malfacini, D., Gsandtner, I., & Kostenis, E. (2018). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Pharmacology, 9, 1399. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 3. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. [research.bidmc.org]
- 6. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 7. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]
- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]
- 13. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]
- 15. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Effects of Adding L-BAIBA or L-BAIBA + Grains of Paradise to Exercising Adult Overweight and Obese Men and Women | Clinical Research Trial Listing ( Obese | Weight Loss | Body Weight | Cardiometabolic Syndrome ) ( NCT05775003 ) [trialx.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-3-Amino-2-methylpropanoic Acid: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (L-BAIBA), is a chiral non-proteinogenic β-amino acid of significant interest in the scientific and pharmaceutical communities. Beyond its role as a versatile chiral building block in the synthesis of complex molecules and peptidomimetics, it has been identified as an exercise-induced myokine with profound effects on systemic metabolism. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its burgeoning role as a signaling molecule in human physiology. The guide further delves into its applications in drug design, its detailed biological mechanisms of action, and essential safety and handling protocols, offering a comprehensive resource for professionals in research and drug development.
Introduction: The Significance of this compound
This compound is a fascinating molecule that bridges the worlds of synthetic chemistry and metabolic science. As a chiral β-amino acid, its structure offers unique conformational properties that are highly sought after in the design of novel therapeutics, particularly in the realm of peptidomimetics where it can impart resistance to enzymatic degradation.[1][2] More recently, its identification as the myokine L-BAIBA, a product of valine and thymine catabolism, has unveiled its role as a key signaling molecule with therapeutic potential for metabolic disorders.[3] This guide will provide a detailed overview of this multifaceted compound, from its fundamental chemical properties to its complex biological functions.
Chemical Properties and IUPAC Nomenclature
The correct and unambiguous identification of a chemical entity is paramount in scientific research and development. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the (S)-enantiomer is This compound .[4] It is also commonly referred to as (S)-β-aminoisobutyric acid or L-BAIBA in biological literature.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Common Names | (S)-β-Aminoisobutyric acid, L-BAIBA | [3] |
| CAS Number | 4249-19-8 | [5] |
| Molecular Formula | C₄H₉NO₂ | [4] |
| Molecular Weight | 103.12 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in water and alcohol | [6] |
Stereoselective Synthesis
The biological activity of 3-amino-2-methylpropanoic acid is highly dependent on its stereochemistry. Therefore, the ability to synthesize the (S)-enantiomer with high purity is crucial for its application in drug development and biological studies. Asymmetric synthesis of β-amino acids can be broadly approached through methods such as the use of chiral auxiliaries, chiral catalysts, or by starting from the "chiral pool" – naturally occurring enantiomerically pure molecules.[7][8][9]
Conceptual Workflow for Asymmetric Synthesis
A common strategy for the enantioselective synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or with a chiral auxiliary attached to the substrate.
Caption: General workflow for the asymmetric synthesis of this compound.
Exemplary Synthetic Protocol: Chiral Pool Approach
One effective strategy is to start from a readily available chiral molecule, such as an α-amino acid. For instance, L-serine can be a versatile starting material.[8]
Step-by-Step Methodology:
-
Protection of Functional Groups: The amino and carboxyl groups of L-serine methyl ester are protected, for example, the amino group as a Boc derivative and the carboxyl group as a methyl ester.
-
Modification of the Side Chain: The hydroxyl group of the protected serine is converted into a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Displacement: The leaving group is displaced by a methyl group using an organocuprate reagent (e.g., lithium dimethylcuprate). This reaction proceeds with inversion of configuration at the β-carbon.
-
Homologation and Functional Group Manipulation: The ester is reduced to an alcohol, which is then converted to a leaving group. Subsequent displacement with a cyanide group, followed by hydrolysis, introduces the additional carbon atom of the propanoic acid backbone.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield this compound.
Note: The causality behind these steps lies in the precise control of stereochemistry. The initial chiral center from L-serine directs the stereochemical outcome of subsequent reactions, ultimately leading to the desired (S)-configuration in the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum of 2-methylpropanoic acid, a related structure, shows distinct signals for the methyl, methine, and carboxylic acid protons.[10] For this compound, one would expect characteristic signals for the two methyl groups, the methine proton, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and carboxylic acid groups.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms. For 2-methylpropanoic acid, three distinct carbon signals are observed.[11] For this compound, four distinct carbon signals are expected, corresponding to the carboxyl, methine, methylene, and methyl carbons.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure. Deuterium-labeled standards of 3-amino-2-methylpropanoic acid are often used as internal standards for quantitative analysis by GC-MS or LC-MS.[12]
Chromatographic Analysis for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers.
-
Stationary Phases: Chiral stationary phases (CSPs) are employed to achieve separation. For amino acids, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are effective.[13] A database from Chiral Technologies suggests that a CHIRALPAK ZWIX(+) column can be used to separate the enantiomers of 3-amino-2-methylpropanoic acid.[14]
-
Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and a small amount of an acid like formic acid.[13]
-
Detection: Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acid to increase its volatility. The enantiomers are then separated on a chiral GC column.[15]
Table 2: Summary of Analytical Techniques
| Technique | Purpose | Key Considerations |
| ¹H NMR | Structural elucidation (proton framework) | Solvent selection (e.g., D₂O, DMSO-d₆), peak integration, and coupling patterns. |
| ¹³C NMR | Structural elucidation (carbon skeleton) | Number of unique carbon signals. |
| Mass Spectrometry | Molecular weight determination and structural confirmation | Ionization method (e.g., ESI, CI), fragmentation analysis. |
| Chiral HPLC | Enantiomeric purity determination | Selection of chiral stationary phase and mobile phase optimization.[13][14] |
| Chiral GC-MS | Enantiomeric purity determination | Derivatization of the analyte is usually required.[15] |
Applications in Drug Design and Peptidomimetics
The unique structural features of this compound make it a valuable building block in medicinal chemistry.
Peptidomimetics
Peptides often have therapeutic potential but are limited by their poor metabolic stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties.[1] The incorporation of β-amino acids, such as this compound, into peptide sequences can:
-
Increase Proteolytic Stability: The altered backbone structure makes the peptide less susceptible to degradation by proteases.[1]
-
Induce Specific Secondary Structures: β-amino acids can promote the formation of stable helical or turn structures, which can be crucial for binding to biological targets.
-
Provide Structural Diversity: The additional carbon in the backbone allows for a wider range of conformations compared to α-amino acids.[1]
Caption: Role of this compound in enhancing peptide properties.
Chiral Building Block
This compound serves as a chiral synthon for the synthesis of more complex molecules. Its stereocenter can be used to control the stereochemistry of subsequent reactions, which is critical in the development of enantiomerically pure drugs.[16]
Biological Role as the Myokine L-BAIBA
Perhaps the most exciting recent development in the study of this compound is its identification as the myokine L-BAIBA. Myokines are cytokines or other peptides produced and released by muscle fibers that exert endocrine or paracrine effects.[17]
Regulation of Metabolism
-
Browning of White Adipose Tissue: L-BAIBA has been shown to induce the "browning" of white adipose tissue, leading to an increase in the expression of thermogenic genes. This process enhances energy expenditure.[3]
-
Hepatic Fatty Acid Oxidation: It stimulates the oxidation of fatty acids in the liver.[3]
-
Glucose Homeostasis: L-BAIBA can improve glucose tolerance and insulin sensitivity.[3]
Mechanism of Action
The biological effects of L-BAIBA are mediated through specific signaling pathways.
-
PPARα Activation: Many of the metabolic effects of L-BAIBA, particularly the increase in fatty acid oxidation, are mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[18][19][20][21]
-
MRGPRD Receptor: L-BAIBA has been shown to signal through the Mas-related G protein-coupled receptor type D (MRGPRD), particularly in osteocytes, where it has a protective effect against cell death.[22][23] The two enantiomers of BAIBA can activate distinct signaling pathways through this same receptor.[24]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CID 138734494 | C8H18N2O4 | CID 138734494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4249-19-8|this compound|BLD Pharm [bldpharm.com]
- 6. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (R)-3-Amino-2-methylpropanoic acid [myskinrecipes.com]
- 17. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 21. Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a Key Regulator of Lipid Metabolism in Avians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor [scholarworks.indianapolis.iu.edu]
- 24. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Myokine L-β-Aminoisobutyric Acid: A Comprehensive Technical Guide for Researchers
Foreword
In the dynamic fields of metabolic research and drug development, the identification of endogenous signaling molecules that mediate the beneficial effects of exercise offers profound therapeutic potential. Among these, L-β-Aminoisobutyric acid (L-BAIBA), a non-proteinogenic amino acid, has emerged as a significant myokine. Released from muscle tissue during physical exertion, L-BAIBA acts as a systemic messenger, orchestrating a suite of metabolic adaptations that parallel those seen with exercise. This technical guide provides an in-depth exploration of L-BAIBA, from its fundamental nomenclature to its complex physiological roles and the analytical methodologies required for its study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the burgeoning landscape of L-BAIBA research.
Nomenclature and Chemical Identity: A Foundational Overview
Precise and unambiguous identification of a molecule is paramount in scientific discourse. L-β-Aminoisobutyric acid is known by a variety of synonyms and chemical identifiers, the understanding of which is crucial for navigating the literature and chemical databases.
1.1. Synonyms and Common Names:
The most frequently encountered synonyms for L-β-Aminoisobutyric acid include:
-
(S)-β-Aminoisobutyric acid
-
(2S)-3-Amino-2-methylpropanoic acid[3]
-
(S)-3-Amino-2-methylpropionic acid[3]
-
L-α-Methyl-β-alanine[3]
-
S-BAIBA[3]
-
(+)-β-Aminoisobutyric acid[3]
It is important to distinguish the L-enantiomer from the D-enantiomer, D-β-Aminoisobutyric acid, and the racemic mixture, DL-β-Aminoisobutyric acid, as they arise from different metabolic pathways and may have distinct biological activities.[1][4]
1.2. Chemical Identifiers:
For unequivocal identification, the following chemical identifiers are utilized:
| Identifier | Value |
| IUPAC Name | (2S)-3-amino-2-methylpropanoic acid |
| CAS Registry Number | 4249-19-8 |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol |
| PubChem CID | 439434 |
Biochemical Pathways: The Genesis and Fate of L-BAIBA
L-BAIBA is an endogenous metabolite derived from the catabolism of the branched-chain amino acid L-valine.[1][4] Its production is intricately linked to exercise physiology, with the transcriptional coactivator PGC-1α playing a central role in stimulating its synthesis in muscle tissue.[1][5]
2.1. Biosynthesis of L-BAIBA from L-Valine:
The biosynthesis of L-BAIBA is a multi-step process occurring within the mitochondria of myocytes. The key enzymatic reaction involves the transamination of L-methylmalonate semialdehyde, a downstream metabolite of L-valine, catalyzed by 4-aminobutyrate aminotransferase (ABAT).[6][7]
Caption: Biosynthesis of L-BAIBA from L-Valine.
2.2. Distinction from D-BAIBA Biosynthesis:
It is critical to differentiate the origin of L-BAIBA from its enantiomer, D-BAIBA. D-BAIBA is a product of thymine catabolism.[4][8] This distinction is vital as studies suggest that L-BAIBA is the primary isomer induced by exercise and responsible for many of the observed metabolic benefits.[4]
2.3. Degradation:
The degradation of L-BAIBA also involves the enzyme 4-aminobutyrate aminotransferase (ABAT) in a reversible reaction, converting it back to L-methylmalonate semialdehyde.[7][9] D-BAIBA, on the other hand, is primarily catabolized by alanine:glyoxylate aminotransferase 2 (AGXT2).[7]
Physiological Roles and Signaling Mechanisms: The Myokine in Action
L-BAIBA functions as a myokine, a substance released by muscle cells that exerts effects on distant organs. Its physiological roles are multifaceted, primarily impacting energy metabolism and cellular protection.
3.1. Browning of White Adipose Tissue (WAT):
One of the most profound effects of L-BAIBA is its ability to induce the "browning" of white adipose tissue, a process that confers a thermogenic, energy-expending phenotype on adipocytes.[1][2] This is achieved through the upregulation of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1), via the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[4][10][11]
3.2. Hepatic Fatty Acid Oxidation:
L-BAIBA stimulates β-oxidation of fatty acids in the liver, contributing to improved lipid homeostasis.[1][4][11] This effect is also mediated through the activation of PPARα.[11]
3.3. Improvement of Insulin Sensitivity:
Studies have demonstrated that L-BAIBA can enhance insulin sensitivity, a key factor in the prevention and management of type 2 diabetes.[1] This is achieved, in part, through the activation of AMP-activated protein kinase (AMPK) in skeletal muscle and adipocytes.[12]
3.4. Bone Protection:
Emerging research has identified a protective role for L-BAIBA in bone health. It has been shown to protect osteocytes from oxidative stress-induced apoptosis.[1] This protective effect is mediated by the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD).[1]
3.5. Signaling Pathway Diagram:
The signaling cascade initiated by L-BAIBA involves multiple key proteins, culminating in diverse physiological outcomes.
Caption: L-BAIBA Signaling Pathways.
Experimental Protocols: Quantification and Analysis
Accurate and reliable quantification of L-BAIBA in biological matrices is essential for both basic research and clinical investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
4.1. Principle of LC-MS/MS for L-BAIBA Quantification:
This method involves the chromatographic separation of L-BAIBA from other plasma components, followed by its ionization and detection by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.
4.2. Step-by-Step Experimental Workflow:
4.2.1. Sample Preparation (Human Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.[13][14]
-
Vortexing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate at 4°C for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.[13][14]
-
Supernatant Transfer and Dilution: Transfer 50 µL of the supernatant to a new tube and add 450 µL of the internal standard solution (in mobile phase A).[13][14]
-
Vortexing: Vortex for 30 seconds. The sample is now ready for injection.
4.2.2. Liquid Chromatography:
-
Column: A chiral column is necessary to separate L-BAIBA from D-BAIBA. A TeicoShell column (150 x 4.6 mm, 2.7 µm) has been shown to be effective.[15]
-
Mobile Phase A: Water with 0.005% formic acid and 2.5 mM ammonium formate.[15]
-
Mobile Phase B: Methanol.[15]
-
Gradient Elution: A gradient elution program is employed to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]
4.2.3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for L-BAIBA and its internal standard are monitored. For β-Aminoisobutyric acid, a precursor ion of m/z 104.1 and a product ion of m/z 30.0 has been reported.[16]
4.3. Data Analysis:
The concentration of L-BAIBA in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of L-BAIBA.
4.4. Experimental Workflow Diagram:
Caption: LC-MS/MS Workflow for L-BAIBA Quantification.
Therapeutic Potential and Future Directions
The role of L-BAIBA as a key mediator of the health benefits of exercise has positioned it as a promising therapeutic target for a range of metabolic disorders.
5.1. "Exercise-in-a-Pill" Concept:
The ability of L-BAIBA to mimic several positive effects of exercise has led to the concept of it being an "exercise-in-a-pill".[17] This holds significant potential for individuals who are unable to engage in regular physical activity due to age, injury, or chronic disease.
5.2. Clinical Investigations:
Clinical trials are currently underway to evaluate the safety and efficacy of L-BAIBA supplementation in various populations, including overweight and obese individuals.[18] These studies are assessing its impact on body composition, weight loss, glucose control, and cardiometabolic risk factors.[18]
5.3. Future Research:
Future research will likely focus on further elucidating the downstream signaling pathways of L-BAIBA, identifying additional receptors and target tissues, and optimizing therapeutic strategies involving L-BAIBA and its derivatives. The development of more potent and bioavailable L-BAIBA analogs is also an active area of investigation.[19]
Conclusion
L-β-Aminoisobutyric acid stands at the forefront of myokine research, offering a fascinating glimpse into the molecular mechanisms that underpin the systemic benefits of exercise. Its multifaceted roles in regulating metabolism, protecting bone, and potentially mitigating the pathologies of metabolic diseases present a wealth of opportunities for scientific discovery and therapeutic innovation. This guide has provided a comprehensive technical overview of L-BAIBA, intended to serve as a valuable resource for researchers dedicated to unraveling its full potential. The continued exploration of this remarkable molecule promises to yield novel strategies for promoting human health and combating chronic disease.
References
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
- Audzeyenka, I., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 766. [Link]
- Tanianskii, D. A., et al. (2019). Production and metabolism of β-aminoisobutyric acid (BAIBA).
- Vallejo, J. A., et al. (2025). PPARa Functions Downstream of BAIBA.
- Tanianskii, D. A., et al. (2019).
- Vallejo, J. A., et al. (2025). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. bioRxiv. [Link]
- Li, R., et al. (2022).
- ResearchGate. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. [Link]
- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [Link]
- withpower.com. (2026). BAIBA + Exercise for Obesity. [Link]
- Boost Your Biology. (2020). L-Baiba - Does This Have The Same Effects As Exercise? [Link]
- National Center for Biotechnology Information. (2022).
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]
- National Center for Biotechnology Information. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]
- ResearchGate. (2023).
- Taylor & Francis Online. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA)
- The PricePlow Blog. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule". [Link]
- CenterWatch. (2024). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. [Link]
- National Center for Biotechnology Information. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. [Link]
- UK Research and Innovation. Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic? [Link]
- PubMed. (2024).
- Cision PR Newswire. (2022). NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women. [Link]
- ResearchGate. (2025).
- Lejre Bibliotek & Arkiv. (2020).
- ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]
- Technology Networks. (2025). L-BAIBA Plus Exercise Boosts Muscle and Bone Health in Aging. [Link]
- National Center for Biotechnology Information. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. [Link]
- ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
- Springer. (2025).
- PubMed. (2021).
Sources
- 1. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]
- 3. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]
- 5. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]
- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway | Lejre Bibliotek & Arkiv [lejrebib.dk]
- 13. manuals.plus [manuals.plus]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Therapeutic Potential of (S)-3-Amino-2-methylpropanoic Acid: A Technical Guide
Abstract
(S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic β-amino acid that has garnered significant attention in the scientific community. Arising from the catabolism of the essential amino acid L-valine, this molecule is not merely a metabolic byproduct but an active signaling molecule—a myokine—with profound effects on energy homeostasis and metabolic health. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, and its multifaceted biological roles. Furthermore, we will delve into the practical aspects of its analysis and its significance as a chiral building block in the development of modern therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Emergence of a Bioactive Metabolite
This compound is an intriguing molecule at the intersection of metabolism and cellular signaling. Unlike its protein-building α-amino acid counterparts, this β-amino acid has carved out a distinct niche as a key regulator of metabolic processes.[1][2] Produced endogenously in mammals, particularly in response to physical exercise, it has been identified as a critical messenger that communicates the metabolic state of muscle tissue to other organs, thereby influencing systemic energy expenditure and substrate utilization.[3][4] Its chiral nature is of paramount importance, as biological systems often exhibit stereospecificity, and the (S)-enantiomer is the form derived from L-valine metabolism.[5][6] This guide will elucidate the journey of this compound from its metabolic origins to its potential as a therapeutic agent and a valuable synthon in pharmaceutical chemistry.
Natural Occurrence and Biosynthesis
The primary source of endogenous this compound is the mitochondrial catabolism of L-valine, a branched-chain amino acid (BCAA).[5][7][8] This metabolic pathway is particularly active in skeletal muscle, a key site for BCAA breakdown.[9] The biosynthesis of this compound from L-valine is a multi-step enzymatic cascade.
The initial steps of L-valine catabolism involve its conversion to isobutyryl-CoA.[8] Subsequently, a series of enzymatic reactions lead to the formation of methylmalonate semialdehyde. It is at this juncture that the pathway can lead to the synthesis of this compound through the action of 4-aminobutyrate aminotransferase (ABAT).[5][6] This enzyme catalyzes the transamination of methylmalonate semialdehyde to yield this compound.[5][6]
Sources
- 1. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 2. US8134023B2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
- 3. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 7. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 8. DL-3-Aminoisobutyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
The Myokine (S)-3-Amino-2-Methylpropanoic Acid: From Discovery to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), has transitioned from a relatively obscure urinary metabolite to a molecule of significant interest in the fields of metabolic disease, pharmacology, and exercise physiology. Initially identified in 1951, it is now recognized as a myokine, a substance released by muscle tissue in response to physical exertion. This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and chemical synthesis of this compound. Furthermore, it delves into the molecular signaling pathways through which this fascinating molecule exerts its biological effects, offering insights for researchers and professionals in drug development.
A Historical Perspective: The Discovery and Evolution of a Signaling Metabolite
The story of this compound begins in 1951 when it was first identified as a component of human urine by Fink, Henderson, and Fink.[1][2] For decades, it remained largely a biochemical curiosity, noted for its association with pyrimidine metabolism. The understanding of its physiological significance began to shift dramatically in the early 21st century with the growing interest in molecules that mediate the beneficial effects of exercise.
A pivotal moment in the history of this molecule came with the discovery that its circulating levels increase with physical activity, leading to its classification as a myokine.[3] This finding spurred a wave of research into its potential roles in intercellular communication and metabolic regulation. Subsequent studies revealed that of the two enantiomers, this compound (L-BAIBA) and (R)-3-amino-2-methylpropanoic acid (D-BAIBA), the L-isomer is the primary form produced by muscle tissue from the catabolism of the branched-chain amino acid, valine.[4] In contrast, D-BAIBA is a product of thymine catabolism.[5]
Biosynthesis and Metabolism: The Life Cycle of this compound
The metabolic pathways of this compound are distinct for each enantiomer, reflecting their different origins.
Biosynthesis of this compound from L-Valine
The production of L-BAIBA is intricately linked to the catabolism of the essential amino acid L-valine, primarily within the mitochondria of skeletal muscle cells. This pathway involves a series of enzymatic reactions:
-
Transamination: L-valine is first converted to α-ketoisovalerate.
-
Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA.
-
Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.
-
Hydration: Methacrylyl-CoA is hydrated to form β-hydroxyisobutyryl-CoA.
-
Thioesterase Action: β-hydroxyisobutyryl-CoA is hydrolyzed to β-hydroxyisobutyrate.
-
Oxidation: β-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.
-
Transamination: In the final step, methylmalonate semialdehyde is transaminated by 4-aminobutyrate aminotransferase (ABAT) to yield this compound (L-BAIBA).[6][7]
Metabolism of this compound
The metabolic fate of L-BAIBA involves its conversion back to methylmalonate semialdehyde, a reaction also catalyzed by ABAT.[6] Methylmalonate semialdehyde can then enter the tricarboxylic acid (TCA) cycle for energy production after being converted to succinyl-CoA.
The degradation of the D-enantiomer, D-BAIBA, is primarily handled by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is highly expressed in the liver and kidneys.[5] This enzyme catalyzes the transamination of D-BAIBA to methylmalonate semialdehyde.[6]
Chemical Synthesis: Crafting Enantiomerically Pure this compound
The growing interest in the biological activities of this compound has necessitated the development of efficient and stereoselective synthetic routes. A variety of asymmetric methods have been explored to produce this chiral molecule with high enantiomeric purity.
Strategies for Asymmetric Synthesis
Several key strategies have been employed for the enantioselective synthesis of β-amino acids like L-BAIBA:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.[7]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the alkylation of alanine derivatives to produce α-methylated amino acids.[8]
-
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the enantioselective acylation or hydrolysis of racemic esters of amino acids.
Representative Protocol: Asymmetric Synthesis via a Chiral Auxiliary
One well-established method for the synthesis of α-methylated α-amino acids involves the use of a pseudoephenamine-derived chiral auxiliary. The following is a representative protocol adapted from the literature for the synthesis of a related compound, which illustrates the general principles that can be applied to the synthesis of (S)-2-amino-2-methylpropanoic acid derivatives.[9]
Step 1: Formation of the Chiral Alaninamide Pivaldimine (1S,2S)-Pseudoephenamine is coupled with N-Boc-L-alanine using a mixed anhydride method, followed by deprotection of the Boc group and subsequent reaction with pivaldehyde to form the pivaldimine. This creates a chiral substrate ready for stereoselective alkylation.
Step 2: Diastereoselective Alkylation The chiral alaninamide pivaldimine is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an appropriate electrophile. For the synthesis of this compound, a suitable three-carbon electrophile with a protected amino group would be required. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary The alkylated product is then subjected to acidic hydrolysis to cleave the pivaldimine and the amide bond to the chiral auxiliary. This releases the desired α-methylated β-amino acid, and the chiral auxiliary can be recovered and reused.
| Synthetic Method | Key Reagents and Conditions | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Rhodium-Catalyzed Hydrogenation | Rh-Me-DuPhos catalyst, H₂ gas, organic solvent | High | >95% | [7] |
| Chiral Auxiliary (Pseudoephenamine) | LDA, electrophile, followed by acidic hydrolysis | Good-High | >98% | [9] |
| Enzymatic Resolution (Lipase) | Racemic ester, lipase, acyl donor in an organic solvent | Up to 50% | >99% |
Note: The yields and enantiomeric excesses are representative values and can vary depending on the specific substrate and reaction conditions.
Molecular Signaling Pathways: How this compound Exerts its Effects
The biological effects of L-BAIBA are mediated through its interaction with specific cellular signaling pathways. A key receptor for L-BAIBA has been identified as the Mas-related G protein-coupled receptor type D (MRGPRD).[4]
The MRGPRD-Mediated Pathway in Osteocytes
In bone cells, particularly osteocytes, L-BAIBA has been shown to have a protective effect against oxidative stress-induced cell death.[10] The binding of L-BAIBA to MRGPRD initiates a signaling cascade that helps maintain mitochondrial integrity.[4] This is particularly relevant in the context of mechanical loading and unloading of bone, suggesting that L-BAIBA plays a role in the communication between muscle and bone.[4]
AMPK Activation and Metabolic Regulation
A central node in the metabolic signaling of L-BAIBA is the AMP-activated protein kinase (AMPK) pathway.[11] AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. L-BAIBA has been shown to increase the phosphorylation and activation of AMPK in various tissues, including cardiomyocytes.[11] This activation of AMPK is thought to underlie many of the beneficial metabolic effects of L-BAIBA, such as increased fatty acid oxidation and improved insulin sensitivity.[5]
The signaling cascade downstream of L-BAIBA can be summarized as follows:
-
Receptor Binding: L-BAIBA binds to its receptor, MRGPRD, on the cell surface.[4]
-
Second Messenger Activation: This binding likely leads to the activation of intracellular second messengers.
-
Kinase Activation: Downstream kinases, including AMPK, are phosphorylated and activated.[11]
-
Cellular Response: Activated AMPK then phosphorylates a variety of downstream targets, leading to changes in gene expression and cellular metabolism, such as increased mitochondrial biogenesis and enhanced fatty acid uptake and oxidation.[11]
Conclusion and Future Directions
This compound has emerged as a key signaling molecule that links muscle activity to systemic metabolic health. Its discovery and the subsequent elucidation of its biosynthetic and signaling pathways have opened up new avenues for understanding the molecular basis of the benefits of exercise. For drug development professionals, L-BAIBA and its signaling pathways represent promising targets for the development of novel therapeutics for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Future research will likely focus on further delineating the downstream effectors of L-BAIBA signaling in various tissues, identifying additional receptors and transport mechanisms, and exploring the therapeutic potential of synthetic L-BAIBA analogs with improved pharmacokinetic properties. The continued investigation of this fascinating myokine holds great promise for advancing our understanding of metabolic regulation and for the development of new strategies to combat metabolic disease.
References
- Ahmed, A. G., Onoabedje, E. A., & Ezeokonkwo, M. A. (2024). Asymmetric Synthesis of Physiological Active Principles of Natural Products. NEWPORT INTERNATIONAL JOURNAL OF SCIENTIFIC AND EXPERIMENTAL SCIENCES, 5(3), 108-126.
- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524.
- ResearchGate. (n.d.). Production and metabolism of β-aminoisobutyric acid (BAIBA). D-BAIBA is...
- Kitase, Y., Vallejo, J. A., Gutheil, W., Vemula, H., Jähn, K., Yi, J., ... & Bonewald, L. F. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell reports, 22(6), 1531–1544.
- Vallejo, J. A., Yi, J., Jähn, K., J-L., ... & Kitase, Y. (2021). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Bone, 144, 115822.
- Yi, X., Yang, Y., Li, T., Li, M., Yao, T., Hu, G., ... & Chang, B. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188889.
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544.
- Swift, M. D., & Sutherland, A. (2006). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Organic & Biomolecular Chemistry, 4(21), 3889-3891.
- Li, Y., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine, 9, 861344.
- Hoffmann, C., & Weigert, C. (2017). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Diabetologia, 60(11), 2298–2302.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation.
- Beilstein Journal of Organic Chemistry. (2021). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers.
- Fink, K., Henderson, R. B., & Fink, R. M. (1951). Beta-aminoisobutyric acid, a possible factor in pyrimidine metabolism. Proceedings of the Society for Experimental Biology and Medicine, 78(1), 135–141.
- Wikipedia. (n.d.). (S)-3-amino-2-methylpropionate transaminase.
- Google Patents. (n.d.). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-.
- Experimental Biology and Medicine. (1951). Beta-Aminoisobutyric Acid, A Possible Factor in Pyrimidine Metabolism.
- FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
- ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- Harris, H. (1956). A Genetic Study of β-Aminoisobutyric Acid Excretion. American Journal of Human Genetics, 8(2), 120–126.
- Myers, A. G., & Gleason, J. L. (1997). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 1(4), 639-641.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-3-amino-2-methylpropanoate.
- Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805).
- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
- ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
- ResearchGate. (n.d.). Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex.
- Beilstein Journal of Organic Chemistry. (2024). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt.
- ACS Catalysis. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
- Google Patents. (n.d.). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic Acid from L‐Aspartic Acid | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
physical and chemical properties of (S)-3-amino-2-methylpropanoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-3-amino-2-methylpropanoic Acid
Introduction
This compound, also known as (S)-β-aminoisobutyric acid, is a non-proteinogenic β-amino acid that serves as a crucial intermediate in various metabolic pathways and as a versatile building block in synthetic organic chemistry. Its unique structural features—a primary amine on the β-carbon and a chiral center at the α-carbon—confer specific physical and chemical properties that are of significant interest to researchers in drug discovery and metabolic studies. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles, to support its application in research and development.
Molecular and Structural Characteristics
The fundamental identity of this compound is defined by its molecular structure and stereochemistry.
-
IUPAC Name : (2S)-3-Amino-2-methylpropanoic acid[1]
-
SMILES Code : O=C(O)CN[2]
-
InChI Key : QCHPKSFMDHPSNR-VKHMYHEASA-N[3]
The molecule possesses a stereogenic center at the C2 carbon (the α-carbon), with the (S)-configuration specified. This chirality is a critical determinant of its biological activity and its interactions with other chiral molecules, a cornerstone of its utility in asymmetric synthesis and pharmacology.
Physicochemical Properties
The physical properties of this compound dictate its behavior in various solvents and physical states, which is essential information for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Appearance | White to off-white solid; powder to crystal | [6] |
| Melting Point | 179 °C | [5] |
| Boiling Point | 223.6 ± 23.0 °C (Predicted) | [5] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (Carboxyl) | ~3.69 ± 0.16 (Predicted for the racemic mixture) | [6] |
| pKa (Amino) | ~10.4 (Typical for β-amino acids) | N/A |
| Solubility | Soluble in water. | [7][8] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][9] |
The zwitterionic nature of amino acids, arising from the presence of both an acidic carboxyl group and a basic amino group, governs their high melting points and solubility in polar solvents like water.[7] At a neutral pH, the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), resulting in a molecule with no net charge but high polarity.
Spectroscopic Profile
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
-CH₃ group (C2): A doublet, due to coupling with the single proton on the α-carbon (C2).
-
-CH₂- group (C3): Two diastereotopic protons that will appear as a complex multiplet (likely two doublets of doublets) due to coupling with the proton on the α-carbon (C2) and geminal coupling to each other.
-
-CH- group (C2): A multiplet resulting from coupling to the three protons of the methyl group and the two protons of the methylene group.
-
-NH₂ group: A broad singlet, whose chemical shift is dependent on solvent and concentration. The protons may exchange with deuterium in solvents like D₂O.
-
-COOH group: A broad singlet at a downfield chemical shift (>10 ppm), which is also subject to exchange.
-
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule: the carboxyl carbon (-COOH), the chiral methine carbon (-CH-), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃). The chemical shifts are characteristic of their respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H stretch (Carboxylic Acid): A very broad band in the range of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A medium intensity band appearing around 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-H bend (Amine): A band in the region of 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The expected exact mass is 103.0633 Da.
-
Fragmentation: Common fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C2-C3 bond.
Chemical Reactivity and Stability
The chemistry of this compound is dominated by its two functional groups: the primary amine and the carboxylic acid.
-
Amino Group Reactivity: As a primary amine, the nitrogen atom is nucleophilic and can participate in reactions such as acylation (e.g., with acid chlorides or anhydrides to form amides, like in Boc protection[10]), alkylation, and formation of Schiff bases with aldehydes and ketones.
-
Carboxylic Acid Reactivity: The carboxyl group can undergo esterification with alcohols under acidic conditions, reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄, and conversion to an acid chloride using reagents such as thionyl chloride (SOCl₂). It is also the site of peptide bond formation.
-
Stability: The compound is generally stable under standard conditions. However, it should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.[2]
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is critical for the application of any chemical compound. The following are standard protocols for determining the pKa and solubility.
Protocol: Determination of pKa by Potentiometric Titration
This protocol allows for the determination of the acid dissociation constants (pKa) for the ionizable carboxyl and amino groups.[11][12][13]
Objective: To determine the pKa values of this compound by titrating it with a strong acid and a strong base.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
pH meter with a glass electrode
-
Standard pH buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
Burettes (2)
-
Beaker (100 mL)
Procedure:
-
Prepare the Amino Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Calibrate the pH Meter: Standardize the pH meter using the pH 4, 7, and 10 buffers according to the manufacturer's instructions.
-
Titration with Acid (to determine pKa1): a. Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar. b. Measure and record the initial pH of the solution. c. Fill a burette with 0.1 M HCl. Add the HCl in small increments (e.g., 0.3-0.5 mL). d. After each addition, allow the solution to stabilize and record the pH. e. Continue the titration until the pH drops to approximately 1.5.
-
Titration with Base (to determine pKa2): a. Thoroughly rinse the electrode. Pipette a fresh 20 mL aliquot of the amino acid solution into a clean beaker. b. Fill a second burette with 0.1 M NaOH. Add the NaOH in small increments. c. Record the pH after each addition, allowing for stabilization. d. Continue the titration until the pH rises to approximately 12.5.
-
Data Analysis: a. Plot two graphs: pH versus volume of HCl added, and pH versus volume of NaOH added. b. The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first buffer region (titration with HCl). This is the point where half of the carboxyl groups have been protonated. c. The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region (titration with NaOH), where half of the amino groups have been deprotonated. d. The isoelectric point (pI) can be calculated using the formula: pI = (pKa1 + pKa2) / 2.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of Solubility by the Gravimetric Method
This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution and measuring the mass of the dissolved solid.[14]
Objective: To determine the solubility of this compound in water at 25°C.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Vials or Eppendorf tubes with secure caps
-
Thermostatically controlled shaker or water bath (set to 25°C)
-
Centrifuge
-
Pipettes
-
Pre-weighed glass vials for drying
-
Vacuum oven or desiccator
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the solvent in a vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set at 25°C. Allow the solution to equilibrate for at least 24 hours to ensure saturation is reached. The system has reached equilibrium when successive measurements yield the same concentration.[15]
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid. This separates the solid phase from the saturated liquid phase.
-
Sample Collection: Carefully pipette a precise volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed, labeled glass vial. Be cautious not to disturb the solid pellet.
-
Solvent Evaporation: Place the vial containing the supernatant in a vacuum oven at a moderate temperature (e.g., 60°C) until all the solvent has evaporated and a constant weight is achieved.
-
Mass Determination: Allow the vial to cool to room temperature in a desiccator, then weigh it accurately.
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.
-
Solubility (in g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L).
-
Caption: Workflow for solubility determination via the gravimetric method.
Conclusion
This compound is a chiral β-amino acid with a well-defined set of physical and chemical properties. Its zwitterionic character, stereochemistry, and the dual reactivity of its amino and carboxyl functional groups make it a molecule of significant interest. The technical data and experimental protocols outlined in this guide provide a foundational framework for researchers and scientists to effectively utilize this compound in metabolic research, drug design, and synthetic applications, ensuring both scientific integrity and reproducible outcomes.
References
- BLDpharm. This compound. URL: https://www.bldpharm.com/products/4249-19-8.html
- ChemBK. This compound - Physico-chemical Properties. URL: https://www.chembk.com/en/chem/(S)-3-AMino-2-Methylpropanoic%20acid
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/en/amino-acids-aa/10-f215235-s-3-amino-2-methylpropanoic-acid.html
- Scribd. Determination of The Pka Values of An Amino Acid. URL: https://www.scribd.
- Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp00005e
- Applied BioChem. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. URL: https://www.coursehero.com/file/132101789/QUALITATIVE-ANALYSIS-OF-AMINO-ACIDS-AND-PROTEINS-2pdf/
- Oakwood Chemical. This compound. URL: https://oakwoodchemical.com/Products/215235
- ChemBK. Boc-(S)-3-AMino-2-Methylpropanoic acid - Physico-chemical Properties. URL: https://www.chembk.com/en/chem/Boc-(S)-3-AMino-2-Methylpropanoic%20acid
- Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). URL: http://vlab.amrita.edu/?sub=3&brch=63&sim=158&cnt=2
- PubChem. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12042484
- Department of Biotechnology. Experiment: Titration curve of an Amino Acid. URL: https://www.mlsu.ac.
- ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00222
- Sigma-Aldrich. L-3-Aminoisobutyric acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a60201
- ChemBK. 3-amino-2-methylpropanoic acid. URL: https://www.chembk.com/en/chem/3-amino-2-methylpropanoic%20acid
- FooDB. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). URL: https://foodb.ca/compounds/FDB030143
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4249-19-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [oakwoodchemical.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 9. chembk.com [chembk.com]
- 10. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 12042484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 14. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
(S)-3-amino-2-methylpropanoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (S)-3-amino-2-methylpropanoic Acid (L-BAIBA)
Abstract
This compound, predominantly known in the scientific literature as L-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic amino acid that has emerged as a pivotal signaling molecule in exercise physiology and metabolic regulation. Initially cataloged as a catabolite of the branched-chain amino acid L-valine, L-BAIBA is now recognized as a potent myokine—a substance secreted by skeletal muscle in response to physical exertion. This guide delineates the molecular mechanism of action of L-BAIBA, moving beyond its structural classification as a β-amino acid to elucidate its primary role as a signaling ligand for the Mas-related G protein-coupled receptor type D (MRGPRD). We will dissect the downstream signaling cascades, explore its physiological effects on adipose tissue, bone, and systemic metabolism, and provide detailed protocols for key experimental assays. This document serves as a technical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this exercise-induced metabolite.
Introduction: From Metabolic Byproduct to Key Signaling Molecule
This compound (L-BAIBA) is an endogenous metabolite produced during the catabolism of L-valine, a process stimulated by the transcriptional co-activator PGC-1α in muscle tissue.[1][2] For decades, its presence was noted primarily as a urinary excretion product. However, seminal research has repositioned L-BAIBA as a critical endocrine and paracrine signaling molecule that mediates many of the systemic benefits of exercise.[1][3] It is crucial to distinguish the L-enantiomer, which originates from valine, from its counterpart, D-BAIBA, a product of thymine degradation. While both are biologically active, L-BAIBA is the primary isomer secreted by contracted muscle and is the focus of this guide.[4]
A common point of initial inquiry is L-BAIBA's relationship to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Structurally, L-BAIBA is a β-amino acid and an isomer of GABA. However, extensive research indicates that its primary physiological effects are not mediated through classical GABAergic pathways (i.e., direct agonism of GABA-A or GABA-B receptors). While some β-amino acids can exhibit weak interactions with GABA transporters, the potent and specific effects of L-BAIBA are attributed to a distinct mechanism of action.[5][6][7] This guide will establish that the physiologically relevant signaling pathway for L-BAIBA is initiated by its binding to the Mas-related G protein-coupled receptor type D (MRGPRD).[8][9]
Biosynthesis of L-BAIBA
The production of L-BAIBA is intrinsically linked to exercise-induced metabolic shifts in skeletal muscle. The pathway is initiated by the upregulation of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and oxidative metabolism. PGC-1α stimulates the breakdown of branched-chain amino acids, including L-valine. The catabolism of L-valine proceeds through several enzymatic steps to yield L-BAIBA, which is then secreted into circulation to act on distal tissues.
Caption: Biosynthesis and Secretion of L-BAIBA.
Core Mechanism of Action: The MRGPRD Signaling Axis
The primary molecular target for L-BAIBA is the Mas-related G protein-coupled receptor type D (MRGPRD), an orphan GPCR expressed in various tissues, including osteocytes and sensory neurons.[8][9][10] The binding of L-BAIBA to MRGPRD initiates distinct downstream signaling cascades, differentiating its action from its D-enantiomer, which also binds to the same receptor but elicits a different response.[11][12]
L-BAIBA-Induced Downstream Signaling
Upon binding of L-BAIBA, MRGPRD couples to both Gαs and Gαq heterotrimeric G proteins.[11][12][13] This dual coupling activates two parallel signaling pathways:
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA).[13]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).
These kinase cascades converge on the phosphorylation and activation of key transcription factors, including cAMP response element-binding protein (CREB), CREB-binding protein (CBP), and β-catenin.[11][12] This transcriptional reprogramming is the foundation for L-BAIBA's diverse physiological effects.
Caption: Experimental Workflow Diagram.
Protocol: Western Blot for UCP1 in Adipose Tissue Lysates
Assessing UCP1 protein levels in beige or brown adipose tissue is challenging due to high lipid content. This protocol incorporates an acetone precipitation step for cleaner results. [14][15][16]
-
Tissue Homogenization:
-
Homogenize ~50-100 mg of frozen adipose tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Use a bead homogenizer for efficient lysis.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the top lipid layer.
-
-
Acetone Precipitation (Cleaning):
-
Determine the protein concentration of the crude lysate using a BCA assay.
-
To 60 µg of protein, add four volumes of ice-cold 100% acetone.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with 500 µL of 80% cold acetone and centrifuge again.
-
Air-dry the pellet for 5-10 minutes.
-
-
Sample Preparation & Electrophoresis:
-
Resuspend the cleaned pellet in 1x SDS sample buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto a 12% SDS-PAGE gel and run at 120V for ~90 minutes.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with a primary antibody against UCP1 (e.g., Abcam ab10983) overnight at 4°C, following the manufacturer's recommended dilution. [15] * Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Protocol: Seahorse XF Mito Stress Test for Adipocytes
This protocol measures key parameters of mitochondrial function in real-time in response to L-BAIBA. [1][11][17]
-
Cell Seeding:
-
Seed differentiated adipocytes in an Agilent Seahorse XF96 cell culture microplate at an optimized density to achieve an 80-90% confluent monolayer.
-
Allow cells to adhere and equilibrate in a 37°C CO2 incubator.
-
-
Assay Preparation (Day of Assay):
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution in a non-CO2 37°C incubator for at least 1 hour.
-
Wash the cells once with pre-warmed Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Add 180 µL of fresh assay medium containing either vehicle or the desired concentration of L-BAIBA to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare 10x stock solutions of mitochondrial inhibitors in assay medium.
-
Load the sensor cartridge ports with the inhibitors for sequential injection:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration) to inhibit ATP synthase.
-
Port B: FCCP (e.g., 1.0 µM final concentration) to uncouple the mitochondrial membrane and induce maximal respiration.
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, shutting down mitochondrial respiration.
-
-
-
Running the Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the pre-programmed Mito Stress Test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after each inhibitor injection.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Protocol: Intracellular cAMP Measurement
This protocol allows for the quantification of cAMP production following MRGPRD activation by L-BAIBA. [6][18][19]
-
Cell Culture and Stimulation:
-
Plate cells expressing MRGPRD (e.g., transfected HEK293 cells or primary osteocytes) in a 96-well plate.
-
On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM final concentration) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add L-BAIBA at various concentrations (or a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., Promega cAMP-Glo™, R&D Systems Parameter™ Assay). This step typically involves adding a lysis buffer that also contains the detection reagents.
-
-
Quantification:
-
Measure the signal (luminescence or fluorescence, depending on the kit) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Interpolate the sample readings from the standard curve to determine the intracellular cAMP concentration in each well.
-
Conclusion and Future Directions
This compound (L-BAIBA) stands as a paradigm of an exercise-induced signaling molecule with significant therapeutic potential. Its mechanism of action is now understood to be primarily mediated through the MRGPRD receptor, triggering Gαs/Gαq signaling pathways that culminate in profound metabolic benefits, including the browning of white adipose tissue and the protection of bone integrity. The initial classification as a simple GABA analogue is not supported by the current body of evidence, which points to a more specific and nuanced role as a myokine.
Future research should focus on several key areas:
-
Receptor Selectivity: A comprehensive screening of L-BAIBA against a broad panel of GPCRs would definitively confirm the selectivity for MRGPRD.
-
Quantitative Binding: Determination of the binding affinity (Kd) of L-BAIBA for MRGPRD is a critical missing piece of data that would greatly aid in pharmacological studies.
-
Adipocyte-Specific Signaling: Elucidating the complete signaling cascade from MRGPRD activation to UCP1 expression specifically in adipocytes will be crucial for developing targeted therapies for obesity.
-
Long-Term Clinical Efficacy: The results of ongoing and future clinical trials will be vital in translating the promising preclinical findings into effective human therapies for metabolic diseases.
This guide provides a robust framework based on current scientific understanding, offering both foundational knowledge and practical methodologies for professionals dedicated to advancing the fields of metabolic research and drug discovery.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.
Sources
- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. images.novusbio.com [images.novusbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An easy method for the clear detection of beige fat UCP1 by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. cAMP-Glo™ Assay Protocol [promega.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
An In-depth Technical Guide to the Pharmacology of (S)-3-amino-2-methylpropanoic Acid (L-β-aminoisobutyric Acid)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-amino-2-methylpropanoic acid, more commonly known in the scientific literature as L-β-aminoisobutyric acid (L-BAIBA), is an endogenous, non-proteinogenic β-amino acid that has emerged as a significant signaling molecule in metabolic regulation and tissue homeostasis.[1][2] Initially identified as a catabolite of the branched-chain amino acid L-valine, recent research has illuminated its role as a myokine—a substance secreted by skeletal muscle in response to physical exercise.[3][4] This guide provides a comprehensive overview of the pharmacology of L-BAIBA, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It moves beyond a simple recitation of facts to offer insights into the experimental rationale and the broader therapeutic potential of this intriguing molecule. While structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), the primary pharmacological activities of L-BAIBA are not mediated through classical GABA receptors but rather through the Mas-related G protein-coupled receptor type D (MRGPRD).[3][5][6] This guide will dissect the signaling pathways activated by L-BAIBA, its effects on adipose tissue, bone, and muscle, and the methodologies employed to elucidate these functions.
Introduction: From Metabolic Byproduct to Key Signaling Molecule
For decades, β-aminoisobutyric acid was considered merely an end product of thymine and valine metabolism.[1][2] However, a paradigm shift occurred with the discovery that its circulating levels increase significantly during physical exertion.[4] This observation led to its classification as an "exercise-induced myokine," a molecule that orchestrates communication between muscle and other tissues, thereby mediating many of the systemic benefits of exercise.[3][4]
The L-enantiomer, this compound, is of particular interest as it is the predominant isomer secreted by contracting skeletal muscle.[7] Its physiological effects are diverse, ranging from the "browning" of white adipose tissue to the protection of bone integrity, positioning L-BAIBA as a promising therapeutic target for metabolic disorders, osteoporosis, and conditions associated with physical inactivity.[3][5][6][8]
Molecular Pharmacology: Unraveling the Mechanism of Action
The primary molecular target of L-BAIBA is the Mas-related G protein-coupled receptor type D (MRGPRD), a receptor historically associated with sensory neurons.[3][5][9] The interaction of L-BAIBA with MRGPRD initiates a cascade of intracellular signaling events that vary depending on the cell type.
Receptor Interaction and Downstream Signaling
L-BAIBA's binding to MRGPRD has been shown to activate distinct G-protein signaling pathways. In osteocytes, for instance, this interaction triggers both Gαs and Gαq pathways, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC), respectively.[10] These signaling cascades converge on transcription factors such as β-catenin and CREB, ultimately modulating gene expression related to cell survival and function.[10] In other tissues, the downstream effects of L-BAIBA are often mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][11]
A noteworthy aspect of BAIBA pharmacology is the differential activity of its enantiomers. While both L- and D-BAIBA can signal through MRGPRD, they appear to activate distinct downstream pathways and exhibit different potencies.[10] L-BAIBA is significantly more potent than D-BAIBA in protecting osteocytes from oxidative stress-induced apoptosis.[12]
While the primary focus of L-BAIBA research is on its role as a myokine, some evidence suggests a potential for interaction with GABA receptors. One study has indicated that L-BAIBA may exert GABA-B receptor agonistic effects in the extracellular space.[13] However, this area remains less explored compared to its well-established actions via MRGPRD.
Pharmacodynamics: The Systemic Effects of L-BAIBA
The activation of MRGPRD and subsequent signaling cascades by L-BAIBA results in a range of physiological effects that are of significant interest for drug development.
Adipose Tissue: Induction of "Browning"
One of the most well-documented effects of L-BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes.[4][8] This transformation is characterized by an increase in the expression of uncoupling protein 1 (UCP1) and other thermogenic genes, leading to increased energy expenditure through heat production.[14][15] This effect is mediated, at least in part, by the activation of peroxisome proliferator-activated receptor alpha (PPARα).[4][16]
Bone Metabolism: Osteocyte Protection
L-BAIBA plays a crucial role in bone homeostasis by protecting osteocytes, the most abundant cell type in bone, from oxidative stress-induced apoptosis.[3][5][6] This protective effect is critical for maintaining bone mass and strength, particularly in conditions of disuse or aging.[3][5][6] L-BAIBA has been shown to be as or more potent than estrogen and N-acetyl cysteine in this regard.[3][5][6]
Muscle and Metabolic Health
In addition to its effects on fat and bone, L-BAIBA also influences muscle physiology and overall metabolic health. It has been shown to improve glucose tolerance and insulin sensitivity, and to stimulate fatty acid oxidation in the liver.[8] Furthermore, L-BAIBA supplementation in combination with exercise has been found to enhance muscle mass and function in animal models.[7][17]
| Pharmacodynamic Effect | Key Mediators | Tissue | Therapeutic Implication |
| Induction of White Fat "Browning" | UCP1, PPARα | Adipose Tissue | Obesity, Metabolic Syndrome |
| Osteocyte Protection | MRGPRD, Antioxidant Enzymes | Bone | Osteoporosis, Sarcopenia |
| Improved Glucose Homeostasis | AMPK | Skeletal Muscle, Liver | Type 2 Diabetes, Insulin Resistance |
| Enhanced Fatty Acid Oxidation | PPARα, AMPK | Liver, Adipose Tissue | Dyslipidemia, NAFLD |
| Increased Muscle Mass and Function | mTOR pathway (potential) | Skeletal Muscle | Sarcopenia, Muscle Atrophy |
Pharmacokinetics: Absorption, Distribution, and Metabolism
Understanding the pharmacokinetic profile of L-BAIBA is essential for its development as a therapeutic agent. Recent studies in humans have begun to shed light on its absorption and bioavailability following oral administration.
Absorption and Bioavailability
Oral supplementation with L-BAIBA has been shown to dose-dependently increase its plasma concentrations in healthy individuals.[18][19] A study investigating single oral doses of 250 mg, 500 mg, and 1500 mg of L-BAIBA reported a time to maximum concentration (Tmax) of approximately 60 minutes.[19] The area under the curve (AUC) and maximum concentration (Cmax) were significantly higher with increasing doses, indicating good oral absorption.[18][19]
| Dose | Cmax (µM) | AUC (µM•300 min) |
| 250 mg | 63.3 ± 61.1 | 7081 ± 2535 |
| 500 mg | 95.4 ± 33.5 | 11,087 ± 3378 |
| 1500 mg | 278.1 ± 52.1 | 30,513 ± 9190 |
| Data from a study in healthy men and women.[18] |
Metabolism and Excretion
L-BAIBA is a product of L-valine catabolism, a process that occurs primarily in the mitochondria.[1] The enzyme 4-aminobutyrate aminotransferase (ABAT) is involved in its synthesis.[1] The degradation of L-BAIBA is also thought to be catalyzed by ABAT.[1] Further research is needed to fully characterize the metabolic fate and excretion routes of exogenously administered L-BAIBA.
Experimental Protocols and Methodologies
The study of L-BAIBA's pharmacology employs a variety of in vitro and in vivo techniques. The choice of methodology is critical for obtaining reliable and translatable data.
In Vitro Assays
-
Cell Viability and Apoptosis Assays: To assess the protective effects of L-BAIBA on osteocytes, researchers often use cell lines like MLO-Y4.[3][6] After inducing oxidative stress with agents like hydrogen peroxide, cell viability can be quantified using assays such as the MTT or LDH release assay. Apoptosis can be measured by TUNEL staining or caspase activity assays.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure changes in the mRNA levels of target genes, such as UCP1 and PPARα in adipocytes, or antioxidant enzymes in osteocytes, following L-BAIBA treatment.[14][15]
-
Western Blotting: This technique is employed to quantify changes in protein expression and phosphorylation states of key signaling molecules like AMPK and its downstream targets.[11]
In Vivo Models
-
Hindlimb Unloading Model: This model is used to simulate disuse-induced bone and muscle loss.[3][6] Administration of L-BAIBA to animals in this model allows for the evaluation of its protective effects on the musculoskeletal system.
-
Diet-Induced Obesity Models: To study the metabolic effects of L-BAIBA, rodents are often fed a high-fat diet to induce obesity and insulin resistance.[8] Subsequent treatment with L-BAIBA can then be assessed for its impact on body weight, fat mass, glucose tolerance, and lipid profiles.
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of L-BAIBA in biological matrices such as plasma, serum, and tissue homogenates.[14][16]
Therapeutic Potential and Future Directions
The multifaceted pharmacological profile of L-BAIBA makes it a highly attractive candidate for therapeutic development. Its ability to mimic some of the beneficial effects of exercise opens up possibilities for treating a wide range of conditions.
-
Metabolic Diseases: By promoting energy expenditure and improving insulin sensitivity, L-BAIBA could be a novel treatment for obesity, metabolic syndrome, and type 2 diabetes. Clinical trials are currently underway to investigate the effects of L-BAIBA supplementation in overweight and obese individuals.[20][21]
-
Musculoskeletal Disorders: Its protective effects on bone and muscle suggest potential applications in treating osteoporosis, sarcopenia, and cachexia.
-
Cardiovascular Health: Emerging evidence suggests that L-BAIBA may also have cardioprotective effects by reducing metabolic stress and apoptosis in cardiomyocytes.[11]
Future research should focus on several key areas:
-
Receptor Deconvolution: Further elucidation of the specific roles of MRGPRD and potential off-target receptors in mediating the diverse effects of L-BAIBA.
-
Pharmacokinetic Optimization: Development of formulations to optimize the delivery and bioavailability of L-BAIBA.
-
Long-Term Safety: Comprehensive long-term safety and toxicology studies are necessary to support its clinical development.[22]
-
Human Efficacy Studies: Rigorous clinical trials are needed to establish the efficacy of L-BAIBA in various patient populations.
Conclusion
This compound (L-BAIBA) has transitioned from a metabolic curiosity to a molecule of significant pharmacological interest. Its role as an exercise-induced myokine that signals through the MRGPRD receptor to regulate metabolism and protect musculoskeletal tissues provides a strong rationale for its therapeutic development. As our understanding of its complex pharmacology deepens, L-BAIBA holds the promise of becoming a novel therapeutic agent for a host of chronic diseases that currently pose significant challenges to global health.
References
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544.
- Bonewald, L. F., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. PubMed, 29425508.
- Vallejo, J. A., et al. (2025). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Aging US, 17(10).
- Prideaux, M., et al. (2021). L-BAIBA Synergizes with Sub-Optimal Mechanical Loading to Promote New Bone Formation. JBMR Plus, 5(11), e10549.
- Li, D., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 892994.
- Boost Your Biology. (2020). L-Baiba - Does This Have The Same Effects As Exercise?
- Jähn, K., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. ResearchGate.
- Aging-US. (2025). Exercise and L-BAIBA Supplement Boost Muscle and Bone Health in Aging Mice.
- Li, D., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. PMC.
- Kitase, Y., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. ResearchGate.
- Zhang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1162779.
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524.
- PricePlow. (2019). BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule".
- Li, R., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine, 9, 868771.
- Zhang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central.
- ClinicalTrials.gov. (2023). Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women.
- Roberts, L. D., et al. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. ResearchGate.
- Kitase, Y., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. PubMed, 38923413.
- Zhang, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. ResearchGate.
- NNB Nutrition. (2022). NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women.
- Kitase, Y., et al. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. Scientific Reports, 13(1), 17351.
- Power. (2026). BAIBA + Exercise for Obesity.
- Kitase, Y., et al. (2023). L-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. ResearchGate.
- Kitase, Y., et al. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. PMC.
- Vedic Lifesciences. (2022). Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats.
- MDPI. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia.
- Gasińska, A., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 780.
- ResearchGate. (2023). (a) Heatmap of D- and L- BAIBA with physical performance and physical...
- Wikipedia. (n.d.). GABA.
- StatPearls. (2025). GABA Receptor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]
- 5. β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]
- 9. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]
- 15. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 17. Exercise and L-BAIBA Supplement Boost Muscle and Bone Health in Aging Mice | Aging [aging-us.com]
- 18. researchgate.net [researchgate.net]
- 19. NNB Nutrition - NNB Released its Bioavailability Experiment of MitoBurn® (L-BAIBA) in Healthy Men and Women [nnbnutrition.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]
- 22. Safety Assessment of L-β-AminoisobutyricAcid (L-BAIBA): Subchronic Toxicity Study inSprague Dawley Rats - Vedic Lifesciences [vediclifesciences.com]
(S)-3-Amino-2-methylpropanoic Acid: A Chiral Myokine at the Crossroads of Metabolism and Exercise Physiology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-amino-2-methylpropanoic acid, a non-proteinogenic amino acid, has emerged from relative obscurity to become a focal point of intense research in metabolism, exercise physiology, and drug development.[1] Also known as L-BAIBA or more commonly as β-aminoisobutyric acid (BAIBA), this molecule is now recognized not merely as a metabolic intermediate, but as a potent signaling metabolite.[2][3] It is classified as a "myokine"—a substance produced and released by muscle fibers during contraction that exerts endocrine-like effects on distant tissues.[1][4] The surge in interest is largely due to its role as a key mediator of the health benefits of physical exercise, particularly its ability to regulate carbohydrate, lipid, and bone metabolism.[4][5]
A critical aspect of BAIBA's biology, and a central theme of this guide, is its stereochemistry. BAIBA exists as two distinct enantiomers: (S)-BAIBA, which is the focus here, and (R)-BAIBA. These are not interchangeable molecules; they originate from different metabolic pathways and exhibit distinct physiological activities.[6][7] (S)-BAIBA is derived from the catabolism of the branched-chain amino acid L-valine, a process heightened in muscle during exercise, while (R)-BAIBA is a product of thymine degradation.[6][8] Understanding this chirality is paramount for accurate biological investigation and for harnessing its therapeutic potential. This guide provides a comprehensive technical overview of the biosynthesis, physiological function, analytical quantification, and clinical relevance of this compound as a human metabolite.
Biosynthesis and Metabolism: A Tale of Two Enantiomers
The biological concentration and activity of BAIBA are governed by the distinct metabolic pathways that produce and degrade its S- and R-enantiomers. These pathways occur in different subcellular compartments and are prominent in different tissues, underscoring their unique regulatory mechanisms.
The Valine Catabolic Pathway: The Mitochondrial Origin of (S)-BAIBA
This compound is a product of L-valine catabolism, a metabolic sequence that occurs within the mitochondria, primarily of skeletal muscle, liver, and kidney.[1][7][9] Increased energy demand, such as during exercise, enhances the flux through this pathway, leading to the production and release of (S)-BAIBA into circulation. The terminal step in its formation is catalyzed by 4-aminobutyrate aminotransaminase (ABAT), also known as GABA-T.[9] This enzyme facilitates the conversion of methylmalonate semialdehyde to (S)-BAIBA.[10]
The Thymine Catabolic Pathway: The Cytosolic Origin of (R)-BAIBA
In contrast, (R)-BAIBA is generated from the degradation of the pyrimidine nucleotide thymine.[6] This pathway is most active in the cytosol of the liver and kidneys.[6][9] It involves a series of enzymatic reactions initiated by dihydropyrimidine dehydrogenase (DPYD), followed by dihydropyrimidinase (DPYS), and finally, β-ureidopropionase (UPB1), which produces (R)-BAIBA.[8] While plasma contains both enantiomers, urine primarily consists of (R)-BAIBA derived from this pathway.[1]
Catabolism and Clearance
Both enantiomers are ultimately catabolized within the mitochondria.[8] The key enzyme responsible for their degradation is alanine-glyoxylate aminotransferase 2 (AGXT2), a pyridoxal phosphate-dependent enzyme highly expressed in the liver and kidneys.[6][8] AGXT2 converts both (S)- and (R)-BAIBA back to their respective methylmalonate semialdehyde forms, which are then oxidized to propionyl-CoA and can enter the Krebs cycle.[9][11]
The activity of AGXT2 is a critical determinant of circulating BAIBA levels. Single nucleotide polymorphisms (SNPs) in the AGXT2 gene are common and can significantly impact enzyme function, leading to a benign metabolic trait known as hyper-β-aminoisobutyric aciduria, characterized by elevated BAIBA in plasma and urine.[1][8] This genetic variation is an important consideration in metabolomic studies involving BAIBA.
Physiological Roles and Mechanism of Action of (S)-BAIBA
As a signaling molecule, (S)-BAIBA exerts pleiotropic effects on various tissues, playing a significant role in mediating the systemic benefits of exercise.
Regulation of Energy Metabolism
The most well-characterized function of BAIBA is its role in energy homeostasis. It was discovered to be a novel myokine that drives the "browning" of white adipose tissue (WAT)—a process where white adipocytes acquire features of brown adipocytes, such as increased mitochondrial density and expression of uncoupling protein 1 (UCP1).[6][12] This phenotypic switch promotes thermogenesis and increases whole-body energy expenditure.[13] Furthermore, BAIBA enhances fatty acid β-oxidation in hepatocytes.[6][14]
These metabolic effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[6][12] The exercise-induced increase in peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) in muscle is believed to trigger BAIBA synthesis.[3][8] Circulating BAIBA then acts on target tissues like WAT and liver to activate PPARα, initiating a transcriptional program that upregulates genes involved in fatty acid oxidation and thermogenesis.[3][12]
Bone Metabolism
Emerging evidence highlights a distinct role for the S-enantiomer in bone health. Ex vivo studies have demonstrated that (S)-BAIBA, but not (R)-BAIBA, is secreted from contracting mouse muscle and protects osteocytes from apoptosis induced by oxidative stress.[6] This protective effect is significant because osteocytes are the primary mechanosensors in bone and regulate bone remodeling. Human studies have also suggested associations between L-BAIBA levels and bone mineral density in females, pointing to a potential role in maintaining skeletal integrity.[7]
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation is a hallmark of many metabolic diseases. BAIBA has demonstrated potent anti-inflammatory properties. It can downregulate the expression and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) in various cell types, including myocytes and adipocytes.[8][14] These effects appear to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status that can suppress inflammatory signaling pathways.[14]
Analytical Methodologies for Chiral Quantification
The distinct biological origins and functions of the BAIBA enantiomers make their separate and accurate quantification essential for meaningful research. This presents a significant analytical challenge, as enantiomers possess identical physical and chemical properties and cannot be distinguished by standard mass spectrometry alone.[15][16] The method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity, combined with a strategy for chiral resolution.[17][18][19]
Sample Preparation from Biological Matrices
A robust and reproducible sample preparation protocol is the foundation of any quantitative analysis. For plasma, serum, or tissue homogenates, the primary goal is to remove proteins that interfere with the analysis and can damage the LC column.
Protocol: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of 30% sulfosalicylic acid.[17][20] For cell or tissue extracts, an equivalent volume of a suitable organic solvent like acetonitrile or methanol is often used.
-
Add an internal standard solution. A stable isotope-labeled version of the analyte (e.g., 3-Amino-2-methylpropanoic acid-d3) is ideal as it corrects for matrix effects and variations during sample processing and injection.[21]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[17][20]
-
Carefully transfer the supernatant to a clean vial for analysis. The sample may be further diluted with the initial mobile phase to ensure compatibility with the chromatographic system.[17]
Chiral Separation Strategies
Strategy 1: Chiral Derivatization Followed by Reversed-Phase LC This widely used indirect method involves reacting the sample with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), prior to LC-MS/MS analysis.[15] The amino group of the (S)- and (R)-BAIBA enantiomers reacts with the chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., a C18 column).[15][16]
Protocol: Derivatization with Marfey's Reagent (Conceptual)
-
An aliquot of the protein-precipitated supernatant is dried under vacuum.[15]
-
The dried sample is reconstituted in a reaction buffer (e.g., triethylamine in water).[15]
-
A solution of Marfey's reagent in acetone is added, and the reaction proceeds for a defined period (e.g., 1-4 hours) at a controlled temperature.[15]
-
The reaction is quenched by adding acid.[15]
-
The final derivatized sample is diluted and injected into the LC-MS/MS system.
Strategy 2: Direct Separation Using Chiral Stationary Phases (CSPs) This direct method avoids the need for derivatization. It utilizes an HPLC column where the stationary phase itself is chiral.[22] Enantiomers interact differently with the CSP, leading to different retention times and thus, separation. Common CSPs for underivatized amino acids include those based on macrocyclic glycopeptides (e.g., teicoplanin) or crown ethers.[22][23][24] This approach requires careful optimization of the mobile phase (pH, organic modifier content, and additives) to achieve resolution.[22]
Data Presentation and Method Comparison
The choice of analytical method depends on the specific research question, required throughput, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for BAIBA Quantification
| Parameter | LC-MS/MS (Chiral) | GC-MS (Derivatized) | HPLC-UV (Derivatized) |
|---|---|---|---|
| Selectivity | Very High (distinguishes enantiomers) | High | Moderate (matrix interference) |
| Sensitivity (LLOQ) | Very High (~0.1 ng/mL)[17] | High (~0.3 µM)[17] | Moderate (~0.02 µg/mL)[17] |
| Throughput | High | Low (requires extensive derivatization) | Moderate |
| Sample Prep | Moderate (protein precipitation +/- derivatization) | Complex (volatilization required) | Moderate (derivatization required) |
| Primary Use | Gold standard for quantitative, chiral analysis | Metabolomic profiling | Less common for biofluids |
Data compiled from validated methods for 3-aminobutanoic acid, which exhibits similar analytical behavior.[17]
Clinical Relevance and Future Directions
The growing understanding of (S)-BAIBA's role as a signaling metabolite has positioned it as a molecule of significant clinical and therapeutic interest.
(S)-BAIBA as a Biomarker
-
Cardiometabolic Health: Circulating BAIBA levels are inversely correlated with cardiometabolic risk factors in humans, including insulin resistance, triglycerides, and total cholesterol.[6][12] This suggests its potential as a biomarker for metabolic health.
-
Exercise Physiology: As its levels reliably increase with physical activity, BAIBA can serve as an objective biomarker of exercise engagement and physiological response.[1]
-
Inborn Errors of Metabolism: Low urinary BAIBA can be an indicator of dihydropyrimidine dehydrogenase deficiency, while elevated levels may point to a functional need for vitamin B6 or other pathological states.[11]
Therapeutic Potential: The "Exercise Pill" Concept
Given that BAIBA administration can replicate some of the key metabolic benefits of exercise—such as inducing fat browning, increasing energy expenditure, and improving glucose tolerance—it has been dubbed a potential "exercise pill" or "exercise mimetic".[3][4][13] This holds promise for individuals who are unable to exercise due to physical limitations, age, or disease. Importantly, no adverse side effects have been observed in human or animal studies to date, highlighting its favorable safety profile.[3][4][5]
Unanswered Questions and Future Research
Despite rapid progress, several key questions remain. The specific cell surface receptor(s) that mediate the effects of BAIBA have yet to be definitively identified. A deeper understanding of the downstream signaling cascades, particularly for the bone-protective effects of (S)-BAIBA, is needed. Furthermore, long-term clinical trials are required to establish the efficacy and safety of (S)-BAIBA supplementation as a therapeutic strategy for metabolic and skeletal diseases. The continued development of robust, high-throughput chiral analytical methods will be essential to support this next phase of discovery.
References
- 3-Aminoisobutyric acid - Wikipedia. Wikipedia. [Link]
- Yi, X., Yang, Y., Li, W., Li, T., Yao, J., Hu, F., Wan, Z., & Chang, C. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]
- Stautemas, J., et al. (2019). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Diabetologia. [Link]
- 3-Aminoisobutyric Acid - Male Comprehensive Metabolic Performance Profile (Urine).
- Stautemas, J., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology. [Link]
- This compound - Introduction. ChemBK. [Link]
- Production and metabolism of β-aminoisobutyric acid (BAIBA).
- Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911).
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients. [Link]
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]
- Moro, K., & Harrison, D. H. (2018). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Analytical Biochemistry. [Link]
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed. [Link]
- Beta-Aminoisobutyric Acid. PubChem. [Link]
- 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
- LeBoff, M. S., et al. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. medRxiv. [Link]
- Chiral Technologies Amino Acid D
- Lee, J. H., et al. (2021). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry.
- (S)-3-amino-2-methylpropionate transaminase - Wikipedia. Wikipedia. [Link]
- 3-amino-2-methylpropanoic acid - Physico-chemical Properties. ChemBK. [Link]
- Guo, K., et al. (2016). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
Sources
- 1. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-3-amino-2-methylpropionate transaminase - Wikipedia [en.wikipedia.org]
- 11. 3-Aminoisobutyric Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 13. chembk.com [chembk.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. discover.restek.com [discover.restek.com]
- 19. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. manuals.plus [manuals.plus]
- 21. medchemexpress.com [medchemexpress.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. hplc.eu [hplc.eu]
- 24. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Methodological & Application
Enantioselective Synthesis of (S)-3-Amino-2-methylpropanoic Acid: A Comprehensive Guide for Researchers
Introduction: The Significance of Chiral β-Amino Acids
(S)-3-Amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a chiral non-proteinogenic β-amino acid that serves as a crucial building block in the synthesis of numerous biologically active molecules and pharmaceuticals. Its stereochemically defined structure is pivotal to the efficacy and selectivity of these therapeutic agents. The precise spatial arrangement of the amino and methyl groups allows for specific molecular interactions, making the enantioselective synthesis of this compound a topic of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of robust and field-proven methodologies for the synthesis of this compound, with a focus on practical application and the underlying chemical principles that ensure high enantiopurity.
Comparative Overview of Synthetic Strategies
Several strategic approaches have been developed for the enantioselective synthesis of this compound. The choice of method often depends on factors such as scalability, availability of starting materials, and desired optical purity. Here, we will delve into two powerful and widely employed strategies:
-
Chiral Auxiliary-Mediated Asymmetric Synthesis: This classical yet highly reliable approach utilizes a recoverable chiral molecule to direct the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliaries are exemplary in this context, offering exceptional stereocontrol in alkylation reactions.
-
Biocatalytic Asymmetric Synthesis: Leveraging the inherent stereoselectivity of enzymes, this green chemistry approach offers a highly efficient and environmentally benign alternative. Transaminases, in particular, have shown great promise in the asymmetric synthesis of β-amino acids.
The following sections will provide detailed protocols and mechanistic insights for each of these methodologies.
Method 1: Asymmetric Synthesis via Evans Chiral Auxiliary
This strategy hinges on the temporary attachment of a chiral auxiliary to a prochiral substrate to induce facial selectivity during a key bond-forming step. The bulky substituent on the chiral auxiliary effectively shields one face of the molecule, directing the approach of the electrophile to the opposite face.
Core Principles and Mechanistic Rationale
The use of an (S)-4-benzyl-2-oxazolidinone auxiliary allows for the diastereoselective α-alkylation of an N-acyl imide. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid Z-enolate that is chelated to the sodium cation.[1] The benzyl group at the C4 position of the oxazolidinone ring sterically hinders the si-face of the enolate, thereby directing the incoming electrophile (in this case, a methylating agent) to the re-face. This results in the preferential formation of one diastereomer. Subsequent hydrolytic cleavage of the auxiliary yields the desired (S)-enantiomer of the 2-methyl-substituted carboxylic acid, which can then be converted to the target amino acid.
Experimental Workflow Diagram
Sources
Application Notes & Protocols for the Synthesis of (S)-3-Amino-2-methylpropanoic Acid Derivatives
Introduction
(S)-3-amino-2-methylpropanoic acid, a chiral β-amino acid, and its derivatives are of significant interest to the pharmaceutical and agrochemical industries.[1] As fundamental constituents of β-peptides, they form stable secondary structures like helices and turns, offering enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts.[1] The specific stereochemistry at the C2 position is paramount for biological activity, making enantioselective synthesis a critical challenge. These compounds serve as vital chiral building blocks for a range of bioactive molecules, including potent enzyme inhibitors and peptide mimetics.[1][2] This guide provides an in-depth overview of prevalent synthetic strategies and detailed, validated protocols for the preparation of these valuable compounds.
Strategic Overview of Synthetic Routes
The enantioselective synthesis of β-amino acids is a well-researched field, with several robust strategies available.[1][3] The optimal choice depends on factors such as scale, cost, available starting materials, and desired stereopurity.
Caption: Overview of major synthetic pathways to chiral β-amino acids.
-
Asymmetric Hydrogenation : This is one of the most direct and efficient methods for preparing chiral β-amino acids.[4] It involves the hydrogenation of a prochiral β-(acylamino)acrylate substrate using a transition metal catalyst (typically Rhodium or Ruthenium) complexed with a chiral phosphine ligand.[1][4][5] This approach is highly valued for its high enantioselectivities and catalyst turnover numbers, making it suitable for large-scale synthesis.[4]
-
Chiral Auxiliary-Mediated Synthesis : This classical yet powerful strategy involves temporarily attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation.[6][7] The steric bulk of the auxiliary effectively blocks one face of the molecule, guiding the reaction to occur on the other face with high diastereoselectivity.[6] Evans' oxazolidinones and Oppolzer's camphorsultam are common examples of auxiliaries used for this purpose.[7][8] While highly reliable, this method requires stoichiometric amounts of the chiral auxiliary, which must be removed in a subsequent step.
-
Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[9][10] A key advantage of this reaction is that the rearrangement proceeds with complete retention of the migrating group's stereochemistry.[9][11] By starting with a chiral precursor, such as a derivative of (R)-2-methylsuccinic acid, one can synthesize the target (S)-β-amino acid.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details the synthesis of methyl (S)-3-acetamido-2-methylbutanoate, a direct precursor to the target acid, via asymmetric hydrogenation. The use of the TangPhos ligand is particularly effective as it provides high enantioselectivity for both (E) and (Z) isomers of the substrate, simplifying the synthesis of the starting material.[4]
Principle: A prochiral β-acetamidoacrylate is reduced with hydrogen gas in the presence of a chiral Rhodium-TangPhos catalyst. The chiral ligand environment dictates the facial selectivity of hydrogen addition, leading to the formation of the desired (S)-enantiomer.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. AI/ML Biocatalytic Pathway Design and Synthesis - Laboratory of Renewable Resources Engineering - Purdue University [engineering.purdue.edu]
Application Notes & Protocols: (S)-3-Amino-2-methylpropanoic Acid in Drug Development
Introduction: The Dual Utility of a Unique β-Amino Acid
(S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid ((S)-BAIBA), is a non-proteinogenic amino acid that holds a unique position in drug development.[1][2] It is not merely a synthetic building block but also an endogenous signaling molecule, offering a dual utility that is rare among chiral synthons. As a product of thymine and valine catabolism, (S)-BAIBA is naturally present in mammals.[2][3] Its discovery as a myokine—a substance secreted by skeletal muscle during exercise—has opened a new frontier for its therapeutic potential, particularly in metabolic diseases.[1][4][5]
From a chemical perspective, its defined stereochemistry and functional group arrangement make it a valuable chiral pool starting material.[6] The methyl group at the C2 position and the amine at the C3 position provide a rigid, stereochemically defined scaffold that is particularly effective for designing enzyme inhibitors. This guide provides an in-depth exploration of both facets of this compound: its application as a structural cornerstone in synthetic drug design and its function as a bioactive agent for therapeutic intervention.
Part 1: A Chiral Scaffold for Potent and Selective Enzyme Inhibitors
The primary synthetic application of this compound and its derivatives lies in the creation of molecules that require precise three-dimensional orientations for biological activity. Its β-amino acid structure is particularly suited for peptidomimetics, conferring resistance to metabolic degradation compared to natural α-amino acid peptides.[7]
Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[8][9] Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a key target for type 2 diabetes treatment.[8][9]
The β-amino acid moiety is a cornerstone of many potent "gliptin" drugs. While Sitagliptin, the first approved DPP-4 inhibitor, is synthesized via asymmetric hydrogenation of a prochiral enamine, the fundamental structure-activity relationship (SAR) established by its development highlights the importance of the β-amino acid scaffold.[10][11][12][13] Many subsequent and developmental DPP-4 inhibitors explicitly use β-amino acid derivatives to engage with the enzyme's active site.[14][15] The amine group forms a critical salt bridge with a glutamate residue (Glu205/Glu206) in the S2 subsite of DPP-4, while adjacent functionalities provide further interactions to ensure high affinity and selectivity. The stereochemistry of this compound provides an ideal starting point for elaborating structures that fit precisely into this active site.
Workflow for Synthesis and Chiral Analysis
The following workflow outlines the general process for incorporating a β-amino acid scaffold into a DPP-4 inhibitor framework and subsequently verifying its stereochemical integrity.
}
Protocol 1: Synthesis of a Boc-Protected β-Amino Acid for Amide Coupling
This protocol describes the N-terminal protection of this compound, a crucial first step for its use in standard peptide coupling reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add 1N NaOH (2.5 eq) and stir until the solid is fully dissolved. Cool the mixture to 0°C in an ice bath.
-
Protection Reaction: Add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise to the stirring mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to a pH of 2-3. Extract the product into EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product as a white solid or viscous oil.
Rationale: The Boc protecting group is stable under the basic conditions of amide coupling but is easily removed with mild acid (like TFA), making it ideal for multi-step syntheses.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Verifying the enantiomeric excess (e.e.) is critical, as the wrong enantiomer can be inactive or cause off-target effects. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[16][17][18][19]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or macrocyclic glycopeptide-based like Astec CHIROBIOTIC® T)[18]
Mobile Phase (Isocratic):
-
A typical mobile phase for underivatized amino acids consists of an alcohol (e.g., methanol or ethanol) and an aqueous buffer, often with a small amount of acid (e.g., formic or acetic acid) to control ionization.[18]
-
Example: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. Note: This must be optimized for the specific analyte and column.
Procedure:
-
Sample Preparation: Prepare a standard of the racemic mixture and a separate sample of the synthesized (S)-enantiomer at a concentration of ~1 mg/mL in the mobile phase.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to confirm resolution.
-
Sample Injection: Inject the synthesized sample under the same conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Trustworthiness: A successful chiral separation will show a baseline-resolved separation of the two enantiomers in the racemic standard. The synthesized sample should ideally show only one peak corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer being negligible, confirming >99% e.e.
Part 2: A Bioactive Myokine for Metabolic Disease Therapeutics
Beyond its role as a synthetic scaffold, (S)-BAIBA is an active signaling molecule. Released from muscle during exercise, it acts on other tissues, primarily the liver and adipose tissue, to regulate metabolism.[4][5] This endogenous activity makes (S)-BAIBA itself, or its more stable analogs, a promising therapeutic agent for metabolic syndrome, obesity, and type 2 diabetes.[4][20][21]
Application Focus: Inducing White Adipose Tissue "Browning"
One of the most significant effects of (S)-BAIBA is its ability to induce the "browning" or "beiging" of white adipose tissue (WAT).[4][22] This process involves converting energy-storing white adipocytes into cells with characteristics of energy-burning brown adipocytes. These "beige" cells express Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[22][23][24][25]
This thermogenic activity increases overall energy expenditure and improves insulin sensitivity.[4] The signaling is mediated, at least in part, through the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[22][26]
Signaling Pathway of (S)-BAIBA in Adipocytes
}
Protocol 3: In Vitro Adipocyte Browning Assay
This protocol provides a method to assess the ability of (S)-BAIBA to induce a brown-like phenotype in cultured white preadipocytes.[27][28] The primary endpoint is the quantification of Ucp1 gene expression via quantitative PCR (qPCR).
Materials:
-
Murine white preadipocyte cell line (e.g., 3T3-L1 or primary stromal vascular fraction cells).
-
DMEM with 10% Fetal Bovine Serum (FBS).
-
Differentiation Medium (DMEM/F12, 10% FBS, insulin, dexamethasone, IBMX).
-
Pro-browning agents: Rosiglitazone, T3 (optional).
-
(S)-BAIBA stock solution.
-
RNA extraction kit, cDNA synthesis kit, qPCR master mix.
-
Primers for Ucp1 and a housekeeping gene (e.g., Gapdh).
Procedure:
-
Cell Seeding: Plate preadipocytes in a 12-well plate and grow to confluence.
-
Initiate Differentiation: Two days post-confluence (Day 0), switch to Differentiation Medium.
-
Treatment: From Day 2 onwards, maintain the cells in DMEM/F12 with 10% FBS and insulin. Divide the wells into groups:
-
Control (vehicle only).
-
Positive Control (e.g., Rosiglitazone).
-
(S)-BAIBA (at various concentrations, e.g., 5-50 µM).
-
-
Maturation: Replace the medium every 2 days. Mature adipocytes should be visible by Day 8-10.
-
RNA Extraction: On Day 10, lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR Analysis: Perform qPCR using primers for Ucp1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Ucp1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatment groups to the vehicle control.
Expected Results & Data Presentation: Treatment with (S)-BAIBA is expected to cause a dose-dependent increase in Ucp1 mRNA levels.[22] The results can be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Ucp1 mRNA Fold Change (vs. Control) |
| Vehicle Control | - | 1.0 |
| (S)-BAIBA | 5 | 2.5 ± 0.4 |
| (S)-BAIBA | 20 | 8.1 ± 1.2 |
| (S)-BAIBA | 50 | 15.7 ± 2.1 |
| Rosiglitazone (Positive Control) | 1 | 25.4 ± 3.5 |
| (Note: Data are representative and for illustrative purposes.) |
Conclusion and Future Directions
This compound is a molecule of significant versatility in drug development. Its utility as a chiral building block is well-established, providing a reliable scaffold for creating stereochemically defined enzyme inhibitors like those targeting DPP-4. Concurrently, its emerging role as an exercise-mimetic myokine presents a compelling new therapeutic strategy.[2][21] (S)-BAIBA and its derivatives have the potential to treat metabolic disorders by activating endogenous thermogenic and anti-inflammatory pathways.[4][29]
Future research will likely focus on developing more potent and metabolically stable analogs of (S)-BAIBA to enhance its therapeutic effects. Furthermore, elucidating the specific receptors and downstream signaling pathways it modulates will provide a more complete understanding of its mechanism of action and open up additional avenues for drug design. The dual nature of this compound ensures it will remain a molecule of high interest for both medicinal chemists and pharmacologists.
References
- Tanianskii, D.A., et al. (2016). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients.
- Barlow, J., et al. (2020). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Metabolism Open.
- Roberts, L.D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry.
- Rapamycin Longevity News. (2024). Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). Rapamycin Longevity News.
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology.
- Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal.
- Google Patents. (2012). US20120108598A1 - Sitagliptin synthesis.
- Hsiao, W., et al. (2009). Synthesis of Sitagliptin. ResearchGate.
- Kim, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology.
- ResearchGate. (n.d.). Metabolic pathways involved in R- and S-BAIBA. ResearchGate.
- Semantic Scholar. (n.d.). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Semantic Scholar.
- ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. ResearchGate.
- Google Patents. (2004). WO2004091598A1 - Use of beta-aminoisobutyric acid for the treatment of diseases linked to the accumulation of triglycerides and cholesterol.
- Maeda, K., et al. (2022). A Novel Gliotransmitter, L-β-Aminoisobutyric Acid, Contributes to Pathophysiology of Clinical Efficacies and Adverse Reactions of Clozapine. International Journal of Molecular Sciences.
- Gaus, H.J., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- Quick Company. (n.d.). A Novel Process For The Preparation Of Sitagliptin. Quick Company.
- Google Patents. (2010). WO2010131025A1 - Sitagliptin synthesis.
- ResearchGate. (2014). Beta-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic beta-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. ResearchGate.
- ResearchGate. (n.d.). a) Reported strategy for the preparation of β‐amino acid analogues. ResearchGate.
- Juaristi, E., et al. (1993). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry.
- Park, M., et al. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. International Journal of Molecular Sciences.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- ResearchGate. (2010). ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids. ResearchGate.
- In-Albon, T., et al. (2015). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Molecules.
- Bieliauskas, R., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals.
- Stohs, S.J., & Badmaev, V. (2016). Browning of Adipocytes: A Potential Therapeutic Approach to Obesity. Journal of Nutritional Science and Vitaminology.
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
- O'Hagan, M., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules.
- Yang, Y., & Villivalam, S.D. (2021). A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes. Journal of Visualized Experiments.
- Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
- Lee, P., et al. (2013). NT-PGC-1α Activation Attenuates High-Fat Diet–Induced Obesity by Enhancing Brown Fat Thermogenesis and Adipose Tissue Oxidative Metabolism. Diabetes.
- Pop, R., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.
- Zhang, Z., et al. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules.
- ResearchGate. (n.d.). BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In... ResearchGate.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate.
- Li, C., et al. (2021). Keys to the switch of fat burning: stimuli that trigger the uncoupling protein 1 (UCP1) activation in adipose tissue. Adipocyte.
- ResearchGate. (2022). Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes. ResearchGate.
- Fedorenko, A., et al. (2012). Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria. Cell.
Sources
- 1. rapamycin.news [rapamycin.news]
- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 5. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. oatext.com [oatext.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 13. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 14. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. [PDF] Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NT-PGC-1α Activation Attenuates High-Fat Diet–Induced Obesity by Enhancing Brown Fat Thermogenesis and Adipose Tissue Oxidative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Keys to the switch of fat burning: stimuli that trigger the uncoupling protein 1 (UCP1) activation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (S)-3-amino-2-methylpropanoic Acid in Advanced Peptide Synthesis
Preamble: The Significance of α-Methylated β-Amino Acids
The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Among these, β-amino acids are particularly valuable for their ability to confer remarkable proteolytic stability and induce unique, stable secondary structures (foldamers) in peptides.[1] (S)-3-amino-2-methylpropanoic acid, a chiral β-amino acid featuring a methyl group on its α-carbon, offers a dual advantage: it enforces specific backbone conformations while the α-methyl group provides an additional steric shield, further enhancing resistance to enzymatic degradation.
However, the very feature that imparts these desirable properties—the sterically demanding α-methyl group—presents a significant synthetic challenge.[2] This guide provides a comprehensive overview of the principles, strategic considerations, and detailed protocols for the successful incorporation of Fmoc-(S)-3-amino-2-methylpropanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling this compound is the steric congestion around the carboxylic acid moiety. The α-methyl group physically impedes the approach of the nucleophilic N-terminal amine of the resin-bound peptide chain. This leads to drastically slower reaction kinetics compared to standard α-amino acids.[2]
Consequences of unmitigated steric hindrance include:
-
Incomplete Coupling: Leading to deletion sequences which are difficult to purify from the target peptide.
-
Peptide Aggregation: Difficult sequences, particularly those containing hydrophobic or β-branched residues, are prone to forming insoluble aggregates on the solid support, preventing reagent access.[3][4]
-
Epimerization: While less of a concern for this specific residue at its α-carbon, harsh or prolonged activation conditions can increase the risk of racemization at the preceding amino acid.[5]
Therefore, the synthetic strategy must be proactively designed to overcome this kinetic barrier, ensuring quantitative coupling at every step.
Strategic & Mechanistic Considerations
Protecting Group Strategy: The Fmoc/tBu Orthogonal Scheme
For the incorporation of this residue, the standard Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) orthogonal protection strategy is highly recommended.[6][7]
-
Nα-Protection: The amine of this compound is protected with the base-labile Fmoc group. This group is stable to the acidic conditions used for final cleavage and side-chain deprotection.
-
Side-Chain Protection: The other amino acids in the sequence will have their reactive side chains protected by acid-labile groups (e.g., tBu, Boc, Trt).[7]
-
Orthogonality: This scheme is crucial because the Fmoc group can be selectively removed with a mild base (e.g., piperidine) without disturbing the acid-labile side-chain protectors or the peptide's linkage to the resin.[6][8]
Caption: General SPPS workflow for incorporating the hindered amino acid.
The Crux of the Matter: Selecting a Coupling Reagent
Standard coupling reagents may prove insufficient for driving the acylation to completion. The choice of activating agent is the most critical parameter for success.[9] Activation involves converting the carboxylic acid into a highly reactive species susceptible to nucleophilic attack by the peptide's N-terminal amine.[10]
Caption: Activation and coupling mechanism during peptide bond formation.
Below is a comparative analysis of suitable coupling reagents for this challenging incorporation.
| Coupling Reagent | Class | Mechanism & Rationale | Recommended Use |
| HATU / HCTU | Aminium/Uronium | Forms a highly reactive OAt (HATU) or OBt (HCTU) active ester.[11] HATU is generally considered superior for sterically hindered couplings due to the favorable reactivity and reduced side reactions imparted by the 7-aza-benzotriazole core.[5] | First Choice. Use 3-4 equivalents for 60-120 minutes. |
| PyAOP / PyBOP | Phosphonium | Forms reactive OAt (PyAOP) or OBt (PyBOP) esters. PyAOP is particularly effective for coupling N-methyl amino acids, which present similar steric challenges.[11][12] | Excellent Alternative. Similar conditions to HATU. |
| COMU | Aminium/Uronium | A third-generation uronium salt based on OxymaPure. It exhibits coupling efficiency comparable to HATU but avoids the potentially explosive benzotriazole component, making it a safer alternative.[5] | Safer, High-Efficiency Choice. Use under similar conditions to HATU. |
| DIC/OxymaPure | Carbodiimide + Additive | Diisopropylcarbodiimide (DIC) activates the carboxylic acid, which is then trapped by OxymaPure to form a reactive ester, minimizing racemization.[12] This is a cost-effective but potentially slower option. | Economical Choice. May require longer coupling times or double coupling. |
| DEPBT | Phosphonium | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is noted for causing very little epimerization and can be effective for difficult couplings.[12] | Specialty Reagent. Useful if racemization of the preceding residue is a concern. |
Experimental Protocols
These protocols assume a standard manual Solid-Phase Peptide Synthesis (SPPS) setup using a resin functionalized for C-terminal amide or acid production (e.g., Rink Amide or 2-Chlorotrityl Chloride resin, respectively).[11]
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling of the polystyrene resin beads is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.[11] Inadequate swelling is a primary cause of failed synthesis.
-
Place the desired amount of resin (e.g., 100 mg, 0.4 mmol/g substitution) into a fritted SPPS reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin completely.
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes at room temperature.
-
Drain the DMF.
-
Wash the resin with Dichloromethane (DCM) (3x) followed by DMF (3x) to prepare for the first deprotection or coupling step.
Protocol 2: Standard Fmoc Deprotection
Causality: This step cleaves the Nα-Fmoc group from the terminal amino acid, liberating the free amine required for the subsequent coupling reaction.
-
To the swollen, washed resin, add a solution of 20% piperidine in DMF.[13]
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A deep blue color indicates a successful deprotection.
Protocol 3: Coupling of Fmoc-(S)-3-amino-2-methylpropanoic acid
Causality: This is the critical step. We use a potent coupling reagent (HATU) at a sufficient excess and for an extended time to overcome the steric barrier and drive the reaction to completion.
-
Pre-activation: In a separate vial, dissolve:
-
Fmoc-(S)-3-amino-2-methylpropanoic acid (4 equivalents relative to resin loading).
-
HATU (3.9 equivalents).[11]
-
DMF to a concentration of ~0.4 M.
-
-
Agitate the pre-activation mixture for 2-3 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the pre-activation mixture. The solution may change color.[11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult sequences, extend the time to 4 hours or consider gentle heating (35-40 °C).
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Crucial Validation: Perform a Kaiser test. The beads should remain colorless or pale yellow, indicating the absence of free primary amines and thus a complete coupling.
-
Troubleshooting: If the Kaiser test is positive (blue), indicating incomplete coupling, do not proceed. Perform a second coupling ("double coupling") by repeating steps 1-7.[11]
Protocol 4: Final Cleavage and Deprotection
Causality: A strong acid, typically Trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.[14] Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like Trp or Met.
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for 30 minutes.
-
Prepare a cleavage cocktail. A standard choice is Reagent K : TFA/Thioanisole/H₂O/Phenol/Ethanedithiol (82.5:5:5:5:2.5 v/v).[14]
-
Add the cleavage cocktail to the resin (~10 mL per 100 mg of resin) in a fume hood.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., by Mass Spectrometry).[13][15]
References
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. PMC.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MDPI. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Wikipedia. (n.d.). Peptide synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- National Institutes of Health (NIH). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities.
- Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Springer. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization.
- GL Biochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.). (S)-3-(Fmoc-amino)-2-methylpropionic acid.
- FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
- BLDpharm. (n.d.). 4249-19-8|this compound.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienmag.com [scienmag.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. scispace.com [scispace.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Note & Protocols: Advanced Analytical Methods for the Enantioselective Determination of (S)-3-Amino-2-methylpropanoic Acid
Introduction: The Significance of (S)-3-Amino-2-methylpropanoic Acid Analysis
This compound, also known as (S)-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic β-amino acid that has garnered significant attention in biomedical research.[1] It is a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine. Emerging research has identified L-BAIBA as a myokine, a molecule secreted by muscle cells during exercise, which plays a role in metabolic regulation, including the browning of white adipose tissue and hepatic β-oxidation.[1][2] Its enantiomer, (R)-3-amino-2-methylpropanoic acid (D-BAIBA), is also biologically relevant. Given the stereospecific nature of biological systems, the ability to accurately and precisely quantify the (S)-enantiomer is crucial for researchers, scientists, and drug development professionals investigating its physiological roles, pharmacokinetic profiles, and potential as a therapeutic agent or biomarker.[3][4]
This comprehensive guide provides detailed application notes and validated protocols for the robust and enantioselective analysis of this compound in various biological matrices. We will delve into the principles and practical execution of state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to data acquisition, will be elucidated to ensure scientific integrity and empower researchers to adapt and troubleshoot these methods.
Pillar I: Chiral Separation Strategies: The Core of Enantioselective Analysis
The fundamental challenge in analyzing this compound lies in distinguishing it from its (R)-enantiomer. This necessitates a chiral separation strategy. The success of such a separation hinges on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[5] Two primary approaches are employed:
-
Direct Chiral Separation using Chiral Stationary Phases (CSPs): This is often the preferred method as it avoids the complexities of derivatization.[6] CSPs create a chiral environment within the chromatographic column, leading to differential interactions with the enantiomers and thus, their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acid enantiomers.[6]
-
Indirect Chiral Separation via Derivatization: This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column. While effective, this approach adds a sample preparation step and requires careful consideration to prevent enantiomeric impurities in the derivatizing agent from biasing the results.[7]
Pillar II: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a cornerstone technique for amino acid analysis due to its high sensitivity, selectivity, and applicability to a wide range of biological matrices.[8][9] For the analysis of this compound, a direct injection approach using a chiral stationary phase is highly recommended.
Conceptual Workflow for Chiral HPLC-MS/MS Analysis
Caption: Figure 1: Chiral HPLC-MS/MS Workflow.
Detailed Protocol for Chiral HPLC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from established methods for the direct analysis of amino acids in biological fluids.[8][10]
1. Materials and Reagents:
-
This compound analytical standard
-
(R)-3-Amino-2-methylpropanoic acid analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate (LC-MS grade)
-
30% (w/v) Sulfosalicylic acid solution
-
Human plasma (control)
2. Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 27.5 µL of the clear supernatant to a new tube.
-
Add 2 µL of the internal standard working solution.
-
Add 225 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly. The sample is now ready for injection.
3. HPLC Conditions:
-
Column: Chiral teicoplanin-based column (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A gradient tailored to the specific column and isomers is necessary. A typical starting point would be a high organic content, decreasing to allow for elution of the polar analytes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be empirically determined. For 3-amino-2-methylpropanoic acid (MW: 103.12), a potential precursor ion would be [M+H]+ at m/z 104.1. Product ions would be determined by infusion and fragmentation of the standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.
5. Method Validation: The method must be validated according to established guidelines.[11][12][13] Key parameters to assess include:
-
Specificity/Selectivity: Ensure no interference from other endogenous plasma components at the retention times of the analytes and IS.
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-500 µmol/L). The coefficient of determination (R²) should be >0.99.[13]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should be <15%.[9][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the matrix under various storage conditions.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | >0.99 | >0.995 |
| Accuracy (% Bias) | ± 15% | Within ± 10% |
| Precision (% RSD) | < 15% | < 10% |
| LOD | Signal-to-Noise > 3 | Analyte dependent |
| LOQ | Signal-to-Noise > 10 | Analyte dependent |
Pillar III: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for amino acid analysis, offering high chromatographic resolution. However, it necessitates a derivatization step to increase the volatility and thermal stability of the amino acids.[14]
Conceptual Workflow for GC-MS Analysis with Derivatization
Caption: Figure 2: GC-MS Workflow with Derivatization.
Detailed Protocol for GC-MS Analysis of this compound
This protocol outlines a general two-step derivatization procedure.[15][16]
1. Derivatization Reagents:
-
Esterification: 3 M HCl in Methanol.
-
Acylation: Pentafluoropropionic anhydride (PFPA).
-
Silylation (Alternative): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]
2. Derivatization Procedure (Two-Step):
-
Lyophilize the aqueous sample extract containing the amino acids.
-
Esterification: Add 100 µL of 3 M HCl in methanol. Cap the vial tightly and heat at 70°C for 60 minutes. This converts the carboxylic acid group to a methyl ester.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of PFPA. Cap the vial and heat at 60°C for 30 minutes. This derivatizes the amino group.
-
Evaporate the excess reagent and dissolve the residue in a suitable solvent (e.g., toluene) for GC-MS injection.
3. GC-MS Conditions:
-
GC Column: A chiral GC column (e.g., Chirasil-L-Val) is required for enantioselective separation.[17]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 280°C) to elute the derivatized amino acids.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
4. Causality and Considerations:
-
Derivatization Choice: Silylation reagents like MSTFA are also widely used and react with both amino and carboxyl groups in a single step.[14] However, these derivatives can be moisture-sensitive. The choice of derivatization depends on the required stability and the specific instrumentation.
-
Chiral Column Selection: The choice of the chiral stationary phase is critical and must be optimized for the specific derivatives being analyzed.[17]
-
Internal Standards: The use of stable isotope-labeled internal standards that undergo the same derivatization process is essential for accurate quantification.[8]
Conclusion: Ensuring Trustworthy and Authoritative Results
The accurate enantioselective analysis of this compound is paramount for advancing our understanding of its biological significance. Both chiral HPLC-MS/MS and GC-MS offer robust and reliable platforms for this purpose. The choice between these methods will depend on sample throughput requirements, available instrumentation, and the specific demands of the research question.
The protocols outlined in this guide provide a solid foundation for developing and validating these analytical methods. It is imperative that any method is rigorously validated in the laboratory to ensure the generation of high-quality, reproducible, and defensible data.[8][12] By adhering to the principles of scientific integrity and employing these advanced analytical techniques, researchers can confidently quantify this compound and unravel its complex roles in health and disease.
References
- A Researcher's Guide to Method Validation for Amino Acid Analysis: A Comparative Overview - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFcjIjs2LwSNin1VlhZx-Y94i14_movRqxTrTRBJe1_A2eIsiyn5pTTUsUme_DK9y60I5v9V5BoKcct_tfogzC__NcKxljRwdhkU07-lc9WcYfEacDHreEL9IxVXR_hdfgIfydoo5HZrzI3iwJz_jcPBekm1l7tlSfk-AnB9btKsKOZf5QUS17-iVbXe7aQrjzeFyMfdXTk44KEnwa3FxdZpK4iE9wQCWf36OmEt483j7AC7VK
- Dwivedi, P., et al. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
- ACS Publications. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
- Marriott, P. J., & Harynuk, J. (2005). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Monash University.
- You, L., et al. (2012). Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers. Chemical Communications.
- García, M. C., et al. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chemistry.
- RSC Publishing. (2012). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Chemical Communications.
- Aunins, J. G. (2013). Validation of Amino Acid Analysis Methods. Springer Nature.
- Butts, M., et al. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Analytical Biochemistry.
- Alvarez, C., et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú.
- ACS Publications. (2021). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry.
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
- ResearchGate. (n.d.). Chromatograms of each isomeric aminobutyric acid in different matrices.
- ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill.
- FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
- CRC Press. (2007). Chiral Separation of Amino Acid Enantiomers.
- Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- PubMed. (2012). [Separation of amino acid enantiomers by high performance liquid chromatography].
- IntechOpen. (2019). Derivatization Methods in GC and GC/MS.
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-.
- Springer Nature. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Pharmaceutical and Biomedical Analysis.
- MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective and enantioselective fluorescent identification of specific amino acid enantiomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. scielo.org.pe [scielo.org.pe]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.monash.edu [research.monash.edu]
Application Note: Quantitative Analysis of (S)-3-amino-2-methylpropanoic Acid in Biological Matrices by LC-MS/MS
Abstract
(S)-3-amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is a biologically significant myokine involved in metabolic processes such as the browning of white fat and improvements in glucose homeostasis.[1] Accurate quantification in biological fluids is crucial for understanding its physiological roles and potential as a biomarker. However, its small, polar, and chiral nature presents considerable analytical challenges. This document provides two robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocols for the sensitive and specific quantification of this compound in human plasma: 1) a chiral derivatization method using Marfey's reagent, and 2) a direct enantioselective method using a chiral stationary phase.
Introduction: The Analytical Challenge
Quantifying this compound is complicated by several factors:
-
Polarity: As a small amino acid, it exhibits poor retention on traditional reversed-phase (RP) chromatographic columns.
-
Chirality: It exists as two enantiomers, (S)- and (R)-. Since they have identical mass-to-charge ratios (m/z), they cannot be distinguished by mass spectrometry alone. Chromatographic separation is essential to quantify the biologically active (S)-form distinctly from the (R)-form.
-
Isomeric Interference: Biological systems contain multiple structural isomers of aminobutyric acid (e.g., γ-aminobutyric acid, GABA), which can interfere with analysis if not adequately separated chromatographically.[2][3]
To overcome these challenges, analytical strategies must enhance chromatographic retention and achieve chiral resolution. This guide details two validated approaches, providing the rationale behind each protocol to empower researchers to select and implement the method best suited for their needs.
Method 1: Chiral Derivatization with Marfey's Reagent followed by RP-LC-MS/MS
Principle of the Method
This strategy addresses both the polarity and chirality challenges in a single chemical step. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a chiral derivatizing agent that reacts with the primary amine of (S)- and (R)-BAIBA. This reaction forms diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties and can be separated on standard, achiral reversed-phase columns (e.g., C18).[3][4] The derivatization also adds a large, nonpolar dinitrophenyl group, significantly improving chromatographic retention and ionization efficiency in the mass spectrometer.
Experimental Workflow: Derivatization Strategy
Caption: Workflow for quantification via chiral derivatization.
Protocol: Derivatization Method
1. Materials and Reagents
-
This compound standard
-
(R)-3-amino-2-methylpropanoic acid standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d7
-
Marfey's Reagent (FDAA)
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Sodium Bicarbonate Buffer (1 M, pH 9.0)
-
Hydrochloric Acid (HCl, 2 M)
-
Acetone
2. Sample Preparation & Derivatization
-
Spiking: To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 5 µL of the internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 20 µL of sodium bicarbonate buffer (1 M).
-
Add 40 µL of Marfey's reagent (1% w/v in acetone).
-
Vortex and incubate the mixture in a heating block at 40°C for 1 hour.
-
-
Quenching: After incubation, add 20 µL of 2 M HCl to quench the reaction.
-
Final Preparation: Add 70 µL of 50:50 (v/v) Acetonitrile/Water. Vortex, centrifuge to pellet any precipitate, and transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Parameters
| LC Parameters | Setting |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 70% B over 8 min, hold 2 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized empirically. Example transitions below: |
| (S)-BAIBA-FDAA | Precursor Ion (Q1) -> Product Ion (Q3) |
| (R)-BAIBA-FDAA | Precursor Ion (Q1) -> Product Ion (Q3) |
| IS-FDAA | Precursor Ion (Q1) -> Product Ion (Q3) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method 2: Direct Enantioselective Analysis using a Chiral Column
Principle of the Method
This approach avoids chemical derivatization, simplifying sample preparation and eliminating potential variability from the reaction step.[5] Separation is achieved using a chiral stationary phase (CSP) specifically designed to interact differently with enantiomers. For amino acids, crown ether-based or teicoplanin-based columns are highly effective.[1][6][7] The CSP creates transient, diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their direct resolution and quantification. This method is often faster and considered more direct.
Experimental Workflow: Direct Chiral Separation
Caption: Workflow for direct quantification via chiral chromatography.
Protocol: Direct Chiral Method
1. Materials and Reagents
-
This compound standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d7
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
2. Sample Preparation
-
Spiking: To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 5 µL of the internal standard solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Final Preparation: Transfer the supernatant to an LC vial. No evaporation is needed. Inject directly or dilute further with the initial mobile phase if necessary.
3. LC-MS/MS Parameters
| LC Parameters | Setting |
| Column | Chiral Column (e.g., CROWNPAK CR-I(+), 3.0 x 150 mm, 5 µm)[7] |
| Mobile Phase | Isocratic: 96% Acetonitrile / 4% Water / 0.5% TFA[7] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized empirically. Based on native molecule m/z. |
| (S)-BAIBA | 104.1 -> 87.1 |
| (R)-BAIBA | 104.1 -> 87.1 (Same as S-form, separated by RT) |
| IS | 111.1 -> 94.1 |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation & Performance
Any quantitative LC-MS/MS method must be validated to ensure its reliability.[8] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response across a range of concentrations. |
| LLOQ | Signal-to-Noise > 10; Precision < 20%; Accuracy ±20% | Defines the lowest concentration that can be reliably quantified.[9] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the closeness of repeated measurements (intra- and inter-day).[10] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Measures how close the measured value is to the true value.[10] |
| Matrix Effect | Assessed by post-column infusion or comparing responses in neat vs. matrix samples. Should be consistent and compensated for by the IS. | Evaluates the ion suppression or enhancement caused by co-eluting matrix components. |
| Recovery | Consistent and reproducible | Measures the efficiency of the sample extraction process.[11] |
Discussion and Method Comparison
| Feature | Method 1: Chiral Derivatization | Method 2: Direct Chiral Separation |
| Sample Prep | More complex, involves reaction and quenching steps. | Simpler and faster; primarily protein precipitation. |
| LC Column | Uses standard, robust, and widely available C18 columns. | Requires specialized, more expensive, and potentially less robust chiral columns. |
| Run Time | Potentially longer due to gradient chromatography. | Often faster, with isocratic elution possible.[7] |
| Sensitivity | Generally higher due to improved ionization efficiency from the derivatizing agent. | May be lower but often sufficient for endogenous levels.[5] |
| Robustness | Potential for variability from incomplete or side reactions. | More robust workflow; fewer steps reduce potential for error. |
| Cost | Higher reagent cost (Marfey's reagent). | Higher initial column cost. |
References
- Wang, G., Li, W., & Li, D. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Analytical and bioanalytical chemistry, 409(3), 887–897.
- Yin, X., Chen, W., & He, Z. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. Scientific Reports, 13(1), 17298.
- Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS.
- Wang, G., Li, W., & Li, D. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. PubMed.
- Wang, G., Li, W., & Li, D. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. ResearchGate.
- Chiral Technologies. Amino Acid Database - HPLC.
- Li, J., et al. (2020). Development of an LC-MS/MS method for quantifying two main metabolites of abivertinib in human plasma. Biomedical Chromatography, 34(2), e4704.
- Zhang, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta, 1208, 339832.
- Burla, B., et al. (2018). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. PLOS ONE, 13(8), e0202211.
- Chen, G., Liu, Y., & Pagels, R. (2018). Development of an ELISA–LC/MS hybrid assay for quantification of biotherapeutics. Bioanalysis, 10(17), 1425-1437.
- Pszczolkowski, V. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate.
- Welch, C. J., et al. (2010). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
- SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
- Konya, Y., et al. (2016). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(3), 349-353.
- Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1572, 58-66.
- Li, W., et al. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. RSC Advances, 7(1), 1-8.
- Johnson, D., et al. (2022). Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents. Clinical Biochemistry, 108-109, 20-27.
- Imre, S. M., et al. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules, 27(23), 8569.
- Ates, H., & Yilmaz, H. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311.
- Lee, S., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 14(7), 1157.
- Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
- Hamase, K., & Zaitsu, K. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261.
- MASONACO. Free amino acids (LC-MS/MS).
Sources
- 1. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS/MS method for quantifying two main metabolites of abivertinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the NMR Spectroscopic Analysis of (S)-3-amino-2-methylpropanoic Acid
Abstract
(S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (BAIBA), is a naturally occurring β-amino acid that is gaining significant interest in the fields of metabolic regulation and drug development. As a catabolite of valine and thymine, it has been identified as a myokine that can induce the browning of white adipose tissue and improve insulin sensitivity. Accurate and reliable analytical methods are paramount for its characterization and quantification in various matrices. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its spectral features, present detailed protocols for sample preparation and data acquisition, and offer insights into spectral interpretation.
Introduction: The Significance of this compound
This compound is an intriguing molecule with a range of physiological effects. Its role as a signaling metabolite has made it a target for research into therapies for metabolic disorders. Understanding its structure and behavior in solution is fundamental to elucidating its biological function and for quality control in synthetic preparations. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information on molecular structure, connectivity, and dynamics.
A crucial aspect of amino acid chemistry that directly impacts NMR analysis is their zwitterionic nature. In solution, the carboxylic acid and amino groups can exist in protonated or deprotonated states depending on the pH. This equilibrium profoundly influences the chemical environment of nearby nuclei and, consequently, their NMR chemical shifts. Therefore, stringent control and reporting of pH are critical for reproducible and accurate results.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound contains several distinct proton and carbon environments that are observable by NMR spectroscopy.
Caption: Molecular structure of this compound.
Based on this structure, we can predict the following signals in the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Features
The proton NMR spectrum is expected to show four distinct signals:
-
A doublet for the methyl group (CH₃) protons, coupled to the adjacent methine proton (CH).
-
A multiplet for the methine proton (CH), coupled to both the methyl and methylene protons.
-
A multiplet (likely a doublet of doublets) for the methylene protons (CH₂), coupled to the adjacent methine proton.
-
A broad singlet for the amine (NH₂) protons, which may exchange with the solvent and might not be observed in deuterated protic solvents like D₂O. The carboxylic acid proton (COOH) is also labile and typically not observed in D₂O.
Predicted ¹³C NMR Spectral Features
The carbon-13 NMR spectrum is expected to display four signals corresponding to the four unique carbon atoms:
-
One signal for the methyl carbon (CH₃).
-
One signal for the methine carbon (CH).
-
One signal for the methylene carbon (CH₂).
-
One signal for the carboxyl carbon (C=O), which will be the most downfield signal.
The Critical Role of pH in NMR Analysis of Amino Acids
As zwitterionic compounds, the observed chemical shifts of this compound are highly dependent on the pH of the solution. The protonation states of the carboxylic acid (pKa₁ ≈ 2-3) and the amino group (pKa₂ ≈ 9-10) dictate the overall charge of the molecule and the electronic environment of the neighboring protons and carbons.
Caption: Influence of pH on the ionization state of this compound.
-
At low pH (e.g., < 2): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge.
-
At the isoelectric point (pI): The carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), forming a zwitterion with a net neutral charge.
-
At high pH (e.g., > 10): The amino group is deprotonated (NH₂) and the carboxylic acid remains deprotonated, resulting in a net negative charge.
These changes in protonation state lead to significant shifts in the NMR signals, particularly for the carbons and protons alpha and beta to the functional groups. Therefore, for comparative and quantitative studies, it is imperative to use a buffered solvent system to maintain a constant pH.
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for this compound.
Sample Preparation
The quality of the NMR spectrum is directly related to the quality of the sample.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄) or a suitable alternative for pH control.
-
Internal standard for quantitative NMR (qNMR), e.g., TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
-
High-quality 5 mm NMR tubes.
-
Volumetric flasks and pipettes.
Protocol for Qualitative Analysis:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. D₂O is a common choice as it dissolves the amino acid well and avoids a large solvent signal in the ¹H spectrum.[1]
-
Homogenization: Vortex the sample until the solid is completely dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[2]
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Capping: Cap the NMR tube to prevent contamination and solvent evaporation.
Protocol for Quantitative Analysis (qNMR):
For quantitative analysis, the use of an internal standard is essential.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., TSP) in D₂O at a precisely known concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the final volume with D₂O (or a buffered D₂O solution).
-
Ensure complete dissolution and homogenization.
-
-
Transfer: Transfer the final solution to an NMR tube.
NMR Data Acquisition
The following are general parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 500 MHz (or higher) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zg30 or zgpr | zg30 is a standard 30° pulse experiment. zgpr includes water suppression, which can be useful even with D₂O to suppress the residual HOD signal. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 5 s | To allow for full relaxation of the protons, crucial for quantitative analysis. |
| Acquisition Time (aq) | 3-4 s | To ensure good digital resolution. |
| Spectral Width (sw) | 12-16 ppm | To cover the expected chemical shift range. |
| Temperature | 298 K (25 °C) | For consistency and comparison with database values. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 125 MHz (on a 500 MHz system) | |
| Pulse Program | zgpg30 | A standard proton-decoupled ¹³C experiment. |
| Number of Scans | 1024 or more | ¹³C has a low natural abundance and lower gyromagnetic ratio, requiring more scans. |
| Relaxation Delay (d1) | 2 s | |
| Acquisition Time (aq) | 1-2 s | |
| Spectral Width (sw) | 200-240 ppm | To encompass the full range of carbon chemical shifts, including the carboxyl carbon. |
| Temperature | 298 K (25 °C) |
Data Processing and Interpretation
Disclaimer: The following spectral data are predicted and sourced from the Human Metabolome Database (HMDB) and the Natural Products Magnetic Resonance Database (NP-MRD). They are intended to be illustrative of what an experimental spectrum would resemble. Experimental values may vary based on conditions such as pH, temperature, and solvent.
Predicted ¹H NMR Spectrum (500 MHz, D₂O)
Caption: Predicted ¹H NMR assignments.
Table 1: Predicted ¹H NMR Data and Interpretation
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz | Interpretation |
| CH₃ | ~1.2 | Doublet (d) | ~7.0 | Coupled to the single CH proton (n+1 = 2). |
| CH | ~2.7 | Multiplet (m) | - | Coupled to the three CH₃ protons and the two CH₂ protons. Expected to be a complex multiplet. |
| CH₂ | ~3.1 | Multiplet (m) | - | Diastereotopic protons coupled to the CH proton. Expected to be a complex multiplet, possibly appearing as a doublet of doublets. |
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Interpretation |
| CH₃ | ~17 | Aliphatic methyl carbon. |
| CH | ~38 | Aliphatic methine carbon. |
| CH₂ | ~45 | Aliphatic methylene carbon, deshielded by the adjacent amino group. |
| C=O | ~182 | Carboxyl carbon, significantly deshielded. |
Advanced NMR Experiments
For unambiguous assignment and further structural elucidation, 2D NMR experiments are highly recommended.
Caption: Workflow for advanced NMR analysis.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a COSY spectrum would show correlations between the CH₃ protons and the CH proton, and between the CH proton and the CH₂ protons, confirming the connectivity of the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the assignment of the quaternary carboxyl carbon by observing a correlation from the CH and CH₂ protons to the C=O carbon.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the structural characterization of this compound. A standard ¹H NMR experiment can quickly confirm the presence of the key structural motifs, while a ¹³C NMR spectrum provides information on all the carbon environments. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC are recommended. Due to the zwitterionic nature of this amino acid, careful control of the sample pH is paramount for obtaining reproducible and meaningful data. The protocols and data presented in this application note provide a solid foundation for researchers working with this important metabolic regulator.
References
- Human Metabolome Database. (n.d.). Showing metabocard for (S)-beta-Aminoisobutyric acid (HMDB0002166).
- NP-MRD. (2022, February 14). Showing NP-Card for (S)-beta-Aminoisobutyric acid (NP0044428).
- Wishart, D. S. (2011). Chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 49(3-4), 145–150. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation Guidelines. Chemical Instrumentation Facility.
- Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., ... & Spiegelman, B. M. (2014). β-Aminoisobutyric acid induces browning of white fat and treats obesity. Cell metabolism, 19(1), 96-108. [Link]
- Troup, J. R., & Anderson, L. (2023). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biomolecular NMR Assignments, 17(1), 1-13. [Link]
Sources
Application Notes & Protocols: (S)-3-amino-2-methylpropanoic Acid as a Chiral Building Block
Introduction: The Strategic Value of Chiral β-Amino Acids in Drug Discovery
In the landscape of modern pharmaceutical development, the precise control of molecular three-dimensional orientation is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure compounds, serve as the foundational keystones for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[1] Among these, β-amino acids and their derivatives have emerged as particularly valuable motifs. Their incorporation into peptide-based drugs or as standalone pharmacophores can confer enhanced metabolic stability by resisting degradation by common proteases, and can induce specific, well-defined secondary structures in peptidomimetics.[2]
(S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a non-proteinogenic amino acid that exemplifies the utility of this compound class.[3] Its defined stereochemistry at the β-carbon and the presence of a methyl group at the α-position offer a unique structural scaffold for medicinal chemists. This guide provides an in-depth exploration of the synthesis of this versatile building block and its application, illustrated through the synthesis of a key intermediate for a major pharmaceutical agent. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not only procedural steps but also the underlying scientific rationale to empower effective application in the laboratory.
Part 1: Asymmetric Synthesis of this compound
A robust and reliable method for the synthesis of chiral β-amino acids from the abundant chiral pool of α-amino acids is the Arndt-Eistert homologation. This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group while preserving the stereochemical integrity of the original chiral center.[4][5][6] This makes it an ideal strategy for converting readily available (S)-alanine into the target molecule, this compound.
Causality Behind the Experimental Choices:
-
Amino Group Protection: The amino group of the starting (S)-alanine must be protected to prevent side reactions with the reagents used in the homologation sequence, particularly the acid chloride formation step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its facile removal under acidic conditions that are orthogonal to the final product's structure.
-
Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride is necessary to activate it for reaction with diazomethane. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Diazomethane Reaction and Wolff Rearrangement: Diazomethane serves as the source of the additional carbon atom. It reacts with the acid chloride to form a diazoketone intermediate. The subsequent Wolff rearrangement, a key step in the Arndt-Eistert synthesis, is typically catalyzed by a silver salt (e.g., silver benzoate or silver oxide) and involves the migration of the alkyl group to form a ketene.[2][7] This rearrangement proceeds with retention of configuration at the chiral center.[6]
-
Ketene Trapping: The highly reactive ketene intermediate is immediately trapped by a nucleophile present in the reaction mixture. In this protocol, water is used to hydrolyze the ketene, yielding the desired homologous carboxylic acid.
-
Deprotection: The final step involves the removal of the Boc protecting group to yield the free β-amino acid. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for clean and efficient deprotection.
Experimental Workflow: Arndt-Eistert Homologation of (S)-Alanine
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound via Arndt-Eistert Homologation
Materials:
-
(S)-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Diazomethane (or a safer alternative like trimethylsilyldiazomethane)
-
Silver(I) oxide (Ag₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc-Protection of (S)-Alanine: a. Dissolve (S)-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH. b. Cool the solution to 0 °C in an ice bath. c. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight. e. Acidify the reaction mixture to pH 2-3 with 1M HCl. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(S)-alanine as a white solid.
-
Formation of Boc-(S)-Alanyl Chloride: a. Suspend Boc-(S)-alanine (1.0 eq) in anhydrous diethyl ether. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases and a clear solution is formed. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
-
Reaction with Diazomethane to form the Diazoketone: a. Dissolve the crude Boc-(S)-alanyl chloride in anhydrous diethyl ether and cool to 0 °C. b. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. c. Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) until a persistent yellow color is observed. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Wolff Rearrangement and Hydrolysis: a. To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. b. Heat the mixture to reflux (approx. 40-50 °C) for 2-3 hours. Monitor the reaction by TLC for the disappearance of the diazoketone. c. After completion, cool the reaction mixture and filter through a pad of celite to remove the silver catalyst. d. Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected β-amino acid.
-
Deprotection: a. Dissolve the crude Boc-(S)-3-amino-2-methylpropanoic acid in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure. d. The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Boc-(S)-alanine | >95% | >99% |
| 2-4 | Boc-(S)-3-amino-2-methylpropanoic acid | 70-85% (over 3 steps) | >99% (retention) |
| 5 | This compound | >90% | >99% |
Part 2: Application in Pharmaceutical Synthesis - The Case of Sitagliptin
While direct incorporation of this compound into a blockbuster drug is not as prominently documented, the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, provides a quintessential example of the critical role of a structurally similar chiral β-amino acid. The key chiral intermediate in the synthesis of Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The asymmetric synthesis of this intermediate and its subsequent coupling to the heterocyclic fragment is a testament to the power of chiral building blocks in modern pharmaceutical manufacturing.
Asymmetric Synthesis of the Sitagliptin β-Amino Acid Intermediate
One of the elegant industrial syntheses of the Sitagliptin intermediate involves the asymmetric hydrogenation of a prochiral enamine. This approach highlights a different strategy to establish the crucial stereocenter.
Causality Behind the Experimental Choices:
-
Enamine Formation: The synthesis starts from a β-keto ester which is condensed with ammonia or an ammonia source to form a β-enamino ester. This creates the prochiral double bond that will be hydrogenated.
-
Asymmetric Hydrogenation: The cornerstone of this synthesis is the highly enantioselective hydrogenation of the enamine. This is achieved using a chiral rhodium catalyst, typically with a ferrocene-based diphosphine ligand like Josiphos. The choice of ligand is critical as it forms a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thus establishing the desired (R)-stereochemistry with high fidelity.
-
Hydrolysis: Following the hydrogenation, the ester is hydrolyzed under basic conditions to yield the free carboxylic acid, which is the final chiral building block ready for coupling.
Experimental Workflow: Synthesis of Sitagliptin
Caption: Synthesis of Sitagliptin highlighting the β-amino acid intermediate.
Protocol: Synthesis and Coupling of the Sitagliptin β-Amino Acid Intermediate
Materials:
-
Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate
-
Ammonium acetate
-
Methanol
-
[Rh(COD)₂]BF₄
-
(R,S)-tBu-Josiphos ligand
-
Hydrogen gas
-
Sodium hydroxide (NaOH)
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: a. A solution of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate and ammonium acetate in methanol is heated to form the corresponding enamine. b. The chiral rhodium catalyst is prepared in a separate vessel by dissolving [Rh(COD)₂]BF₄ and the Josiphos ligand in methanol under an inert atmosphere. c. The enamine solution is transferred to a high-pressure reactor, and the catalyst solution is added. d. The reactor is pressurized with hydrogen gas and stirred at elevated temperature and pressure until the reaction is complete. e. After hydrogenation, the solvent is removed, and the resulting (R)-β-amino ester is hydrolyzed with aqueous NaOH. f. The aqueous solution is acidified to precipitate the product, which is then filtered, washed, and dried to yield (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
-
Amide Coupling to form Sitagliptin: a. To a solution of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq), and HOBt (1.1 eq) in DMF, add DIPEA (3.0 eq) to neutralize the hydrochloride salt and activate the carboxylic acid. b. Add EDC (1.2 eq) to the mixture and stir at room temperature overnight. c. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent like ethyl acetate. d. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization to afford Sitagliptin.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | >90% | >99% |
| 2 | Sitagliptin | 80-90% | >99% |
Conclusion
This compound and its structural congeners are powerful chiral building blocks in the arsenal of the synthetic medicinal chemist. The stereoretentive Arndt-Eistert homologation provides a reliable route to this compound from the chiral pool, ensuring high enantiopurity. Its application, exemplified by the role of a similar β-amino acid in the synthesis of Sitagliptin, underscores the strategic importance of such intermediates in constructing complex, stereochemically defined pharmaceutical agents. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to leverage the potential of this compound and related structures in their own drug discovery and development endeavors.
References
- Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208. [Link]
- Wikipedia. Arndt–Eistert reaction. [Link]
- Podlech, J.; Seebach, D. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angew. Chem. Int. Ed.1995, 34, 471-472. [Link]
- NROChemistry.
- ChemBK. This compound. [Link]
- Chemistry LibreTexts. Arndt-Eister reaction. [Link]
- Grigoryan, S. H., et al. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal2019, 53(7), 620-624. [Link]
- Hansen, K. B., et al. Highly Efficient Asymmetric Synthesis of Sitagliptin. J. Am. Chem. Soc.2009, 131(25), 8798–8804. [Link]
- NIST. Propanoic acid, 3-amino-2-methyl-. [Link]
- Straub, M. R. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
- ChemBK. This compound. [Link]
- Davies, S. G., et al. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. J. Org. Chem.2003, 68(26), 9813-21. [Link]
- Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
- Palomo, C., et al. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. J. Org. Chem.2004, 69(7), 2588-90. [Link]
- ResearchGate. Amino Acids as Chiral Building Blocks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Application Notes & Protocols: The Use of (S)-3-amino-2-methylpropanoic Acid in Metabolic Research
Introduction: (S)-3-amino-2-methylpropanoic acid, more commonly known in scientific literature as L-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic β-amino acid that has emerged as a molecule of significant interest in metabolic research.[1] It is an endogenous metabolite, produced primarily from the catabolism of the branched-chain amino acid L-valine and the nucleotide thymine.[2][3][4] Initially identified as a "myokine"—a substance secreted by skeletal muscles during physical activity—L-BAIBA is now recognized as a key signaling molecule that mediates many of the systemic benefits of exercise.[1][5][6] Its ability to influence lipid metabolism, enhance glucose homeostasis, and promote the "browning" of white adipose tissue makes it a powerful tool for researchers investigating metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.[2][7][8]
This guide provides an in-depth overview of L-BAIBA's mechanism of action, its applications in metabolic research, and detailed protocols for its use in both in vitro and in vivo experimental models.
Section 1: Scientific Foundation & Mechanism of Action
Overview of L-BAIBA
L-BAIBA is the (S)-enantiomer of β-aminoisobutyric acid, a small molecule with a molar mass of approximately 103.12 g/mol .[9][10] Its production is significantly upregulated in skeletal muscle by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism that is itself induced by exercise.[5][7] Once released into circulation, L-BAIBA acts as a hormonal signal, exerting its effects on distant tissues, primarily the liver and adipose tissue.[6][11]
Table 1: Physico-chemical Properties of this compound
| Property | Value | Source |
| Synonyms | L-β-aminoisobutyric acid (L-BAIBA), (S)-β-AIB, L-α-Methyl-β-alanine | [12] |
| Molecular Formula | C₄H₉NO₂ | [9][10] |
| Molar Mass | 103.12 g/mol | [9][12] |
| Melting Point | ~179 °C | [9] |
| Appearance | White powder/crystal | [12] |
| Primary Origin | Catabolite of L-valine and thymine | [2][3] |
| Key Inducer | PGC-1α in skeletal muscle | [5] |
Core Signaling Pathways
The metabolic benefits of L-BAIBA are primarily mediated through the activation of key energy-sensing and transcriptional pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
-
PPARα Activation: In the liver and white adipose tissue (WAT), L-BAIBA activates the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] This nuclear receptor is a critical regulator of lipid metabolism. Its activation by L-BAIBA leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, effectively increasing the rate at which cells burn fat for energy.[1][2]
-
WAT "Browning": One of the most significant discoveries related to L-BAIBA is its ability to induce the "browning" of white fat. It stimulates the expression of brown fat-specific genes, such as Uncoupling Protein 1 (UCP1), in white adipocytes.[1][13] This transforms energy-storing white adipocytes into a "beige" or "brite" phenotype that dissipates energy as heat, thereby increasing overall energy expenditure.[7][12]
-
AMPK Activation: L-BAIBA has been shown to activate AMP-activated protein kinase (AMPK), a central cellular energy sensor.[1][7] AMPK activation helps improve insulin sensitivity, enhances glucose uptake into cells, and suppresses inflammatory pathways, contributing to overall metabolic health.[8][14][15]
-
Osteocyte Protection: Beyond its metabolic roles, L-BAIBA protects bone cells (osteocytes) from oxidative stress-induced apoptosis by signaling through the Mas-related G-protein coupled receptor type D (MRGPRD).[6][16] This highlights its function in the muscle-bone crosstalk.
Caption: L-BAIBA Signaling Cascade.
Section 2: Applications in Metabolic Research
The unique biological activities of L-BAIBA make it an invaluable tool for a variety of research applications:
-
Mimicking Exercise: L-BAIBA can be used as an "exercise mimetic" to investigate the molecular pathways activated by physical activity without the need for an exercise intervention. This is particularly useful for studying cellular responses in vitro or for isolating the effects of this specific myokine in vivo.[2]
-
Studying Adipose Tissue Plasticity: Researchers use L-BAIBA to explore the mechanisms of white adipose tissue browning. It serves as a reliable stimulus to convert white adipocytes to a beige phenotype, allowing for the study of associated gene expression changes, mitochondrial biogenesis, and energy expenditure.[1]
-
Therapeutic Potential for Metabolic Disease: L-BAIBA is widely used in preclinical models of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Administering L-BAIBA to animals on a high-fat diet can help elucidate its potential as a therapeutic agent to improve glucose tolerance, reduce hepatic steatosis, and decrease adiposity.[8][12][16]
-
Investigating Muscle-Organ Crosstalk: As a myokine, L-BAIBA is a key molecule for studying the endocrine function of skeletal muscle. Researchers can use it to probe how muscle communicates with other organs like the liver, fat, and bone to regulate systemic metabolism and homeostasis.[6]
Section 3: Experimental Protocols
The following protocols provide a validated starting point for incorporating L-BAIBA into your research. It is essential to optimize concentrations and time points for specific cell lines and experimental questions.
In Vitro Protocol: L-BAIBA Treatment of C2C12 Myocytes
This protocol describes the treatment of mouse C2C12 myoblasts to assess the impact of L-BAIBA on gene expression related to metabolic pathways.
Rationale: C2C12 cells are a well-established model for skeletal muscle. Differentiating them into myotubes creates a model system that mimics mature muscle fibers. This protocol aims to determine if L-BAIBA can induce the expression of metabolic regulatory genes in these cells, leveraging its known autocrine/paracrine effects.[15] A concentration of 100 µM is chosen as it has been shown to be effective in vitro without causing cytotoxicity.[17]
Materials:
-
This compound (L-BAIBA)
-
C2C12 myoblast cell line
-
Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
-
Sterile PBS, Trypsin-EDTA
-
6-well tissue culture plates
-
RNA isolation kit, cDNA synthesis kit, qPCR reagents
Procedure:
-
Cell Seeding: Plate C2C12 myoblasts in 6-well plates at a density of 1 x 10⁵ cells/well in Growth Medium. Incubate at 37°C, 5% CO₂ until cells reach 80-90% confluency.
-
Differentiation: Once confluent, aspirate GM and wash cells twice with sterile PBS. Add 2 mL of Differentiation Medium to each well.
-
Myotube Formation: Replace DM every 48 hours. Allow cells to differentiate for 4-6 days, until multinucleated myotubes are clearly visible.
-
L-BAIBA Stock Preparation: Prepare a sterile 100 mM stock solution of L-BAIBA in DMEM. For example, dissolve 10.31 mg of L-BAIBA (MW: 103.12) in 1 mL of DMEM and filter-sterilize. Store at -20°C.
-
Treatment: Prepare working concentrations of L-BAIBA by diluting the stock solution in fresh DM. For a final concentration of 100 µM, add 2 µL of the 100 mM stock to 2 mL of DM.
-
Experimental Incubation: Aspirate the old DM from the differentiated myotubes. Add the L-BAIBA-containing DM (or control DM with vehicle) to the respective wells. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Harvesting for Analysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using the buffer from your chosen RNA isolation kit.
-
Proceed with RNA isolation, cDNA synthesis, and qRT-PCR analysis for target genes (e.g., Ppargc1a, Ppara, Ucp3).
-
Caption: General workflow for in vitro L-BAIBA studies.
In Vivo Protocol: L-BAIBA Administration in a Diet-Induced Obesity Mouse Model
This protocol outlines the use of L-BAIBA to mitigate metabolic dysfunction in mice fed a high-fat diet (HFD).
Rationale: The HFD-fed C57BL/6J mouse is a standard model for studying obesity and insulin resistance. Oral gavage is a precise method for delivering a consistent dose of L-BAIBA. A dose of 75-150 mg/kg/day is selected based on published studies demonstrating efficacy in improving metabolic parameters in rodents.[18][19] The duration of 8-12 weeks is sufficient to observe significant changes in body weight, glucose metabolism, and tissue pathology.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) and Control Diet (CD)
-
This compound (L-BAIBA)
-
Sterile water for vehicle and gavage
-
Animal gavage needles
-
Equipment for metabolic analysis (glucose meter, body composition analyzer, etc.)
Procedure:
-
Acclimation and Diet Induction: Acclimate mice for one week. Then, divide them into groups (e.g., CD + Vehicle, HFD + Vehicle, HFD + L-BAIBA). Feed the respective diets for 8-12 weeks to induce the obese phenotype.
-
L-BAIBA Preparation: Prepare a fresh L-BAIBA solution daily. For a 150 mg/kg dose for a 30g mouse, you need 4.5 mg. Dissolve the required amount in sterile water to a suitable gavage volume (e.g., 100-200 µL).
-
Administration: Administer L-BAIBA (or vehicle) via oral gavage once daily for the final 8 weeks of the study.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): In the final week, perform a GTT. Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Body Composition: Measure fat and lean mass using an MRI or DEXA-based analyzer before and after the treatment period.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize mice and collect blood (for plasma analysis of lipids, insulin) and tissues (liver, WAT, skeletal muscle). Tissues can be flash-frozen for molecular analysis (qRT-PCR, Western Blot) or fixed in formalin for histology (e.g., H&E staining of liver to assess steatosis).
Table 2: Example In Vivo Experimental Parameters
| Parameter | Recommended Value | Rationale / Citation |
| Animal Model | C57BL/6J mice on High-Fat Diet | Standard model for diet-induced obesity. |
| Administration Route | Oral Gavage | Ensures accurate daily dosing.[18] |
| Dosage | 75 - 150 mg/kg/day | Proven effective in rodent models.[18][19] |
| Duration | 8 - 12 weeks | Sufficient time to observe metabolic changes.[18][19] |
| Key Endpoints | Body Weight, Glucose Tolerance, Liver Triglycerides, Adipose Tissue Histology | Comprehensive assessment of metabolic health.[13] |
Analytical Method: Quantification by LC-MS/MS
Accurate quantification of L-BAIBA in biological samples is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.
Principle: This technique separates L-BAIBA from other metabolites using liquid chromatography, often with a chiral column to distinguish between L- and D-enantiomers.[20] The separated compound is then ionized and detected by a mass spectrometer, which provides high sensitivity and specificity. A stable isotope-labeled internal standard (e.g., L-BAIBA-d3) is essential for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[20][21]
General Workflow:
-
Sample Preparation: Protein precipitation (e.g., with acetonitrile or methanol) of plasma, serum, or tissue homogenates.
-
Internal Standard Spiking: Addition of a known concentration of isotopic L-BAIBA-d3.
-
Chromatographic Separation: Injection onto an LC system with a chiral column.
-
Mass Spectrometry: Analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous L-BAIBA and the internal standard are monitored.
-
Quantification: The concentration of L-BAIBA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
References
- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
- ResearchGate. (n.d.). Proposed mechanisms of the biological effects of BAIBA. [Link]
- Rapamycin Longevity News. (2023). Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). [Link]
- Stastny, S. N., et al. (2021). β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes. Journal of Clinical Medicine, 10(21), 5189. [Link]
- Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1161166. [Link]
- Goral, A., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 743. [Link]
- HealthMatters.io. (n.d.). b-Aminoisobutyric Acid - Metabolimix+ - Lab Results explained. [Link]
- Bevital AS. (n.d.).
- ResearchGate. (n.d.). Production and metabolism of β-aminoisobutyric acid (BAIBA). [Link]
- ChemBK. (2024). This compound. [Link]
- Wang, J., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine, 9, 831991. [Link]
- Kitase, Y., et al. (2023). l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age. Scientific Reports, 13(1), 17294. [Link]
- ChemBK. (2024). 3-amino-2-methylpropanoic acid. [Link]
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. [Link]
- Baer, L. A., et al. (2021). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Journal of Applied Physiology, 131(6), 1730-1743. [Link]
- Google Patents. (2024). US20240115530A1 - Administration of baiba to increase benefit of losing weight of intermittent fasting.
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. [Link]
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
- Wikipedia. (n.d.). (S)
- Jung, T. W., et al. (2015). β-Aminoisobutyric Acid Ameliorates Insulin Resistance and Inflammation in Palmitate-Treated C2C12 Myotubes and in High-Fat Diet-Fed Mice. Journal of Diabetes Research, 2015, 785235. [Link]
- Zhang, Y., et al. (2024). Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice. Journal of Pharmaceutical Analysis, S2095-1779(24)00192-3. [Link]
- Lee, B., et al. (2021). β-aminoisobutyric Acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. IBRO Neuroscience Reports, 11, 235-242. [Link]
Sources
- 1. rapamycin.news [rapamycin.news]
- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. b-Aminoisobutyric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
- 5. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 8. β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. Oct-B: A derivative of L-BAIBA significantly alleviating high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 15. researchgate.net [researchgate.net]
- 16. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20240115530A1 - Administration of baiba to increase benefit of losing weight of intermittent fasting - Google Patents [patents.google.com]
- 20. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Radiolabeling of (S)-3-amino-2-methylpropanoic Acid and its Analogs for PET Imaging
Authored by a Senior Application Scientist
Introduction: The metabolic reprogramming of cells is a hallmark of many pathological states, including cancer and metabolic disorders. Positron Emission Tomography (PET) provides a powerful, non-invasive molecular imaging modality to probe these alterations in vivo.[1] Radiolabeled amino acids are a critical class of PET tracers, as their uptake is often upregulated in tumor cells to support rapid proliferation.[2][3][4] (S)-3-amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is an endogenous myokine produced during exercise that has garnered significant interest for its role in fatty acid oxidation and the "browning" of white adipose tissue.[5][6] Its potential as a biomarker and therapeutic agent in metabolic diseases makes the development of a radiolabeled analog for in vivo tracking via PET a compelling objective for researchers and drug development professionals.
This guide provides detailed protocols and scientific rationale for the radiolabeling of a close structural analog of this compound with Fluorine-18, and proposes a strategy for the Carbon-11 labeling of the parent molecule. These methods are designed to provide researchers with the necessary tools to investigate the biodistribution and pharmacokinetics of these important metabolic regulators.
Part 1: [¹⁸F]Fluorine Labeling of (S)-2-amino-3-fluoro-2-methylpropanoic Acid ([¹⁸F]FAMP)
The non-natural amino acid (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) is a fluorinated analog of α-aminoisobutyric acid (AIB) and serves as an excellent case study for labeling compounds of this class.[7][8][9] Its radiosynthesis is well-established and proceeds via a no-carrier-added nucleophilic substitution on a cyclic sulfamidate precursor.[8][10]
Scientific Rationale
The choice of Fluorine-18 as the radionuclide is advantageous due to its relatively long half-life (109.8 minutes), low positron energy (0.635 MeV), and the well-established chemistry for its incorporation into organic molecules.[2][11] The nucleophilic fluorination of a cyclic sulfamidate precursor is a robust method that allows for high radiochemical yields and purity.[8] The precursor is designed to present a reactive site for the [¹⁸F]fluoride ion and to be readily hydrolyzed to yield the desired amino acid.
Experimental Workflow
The overall workflow for the synthesis of [¹⁸F]FAMP involves the production of [¹⁸F]fluoride, its activation, the nucleophilic substitution reaction, and subsequent purification of the final product.
Figure 1: General workflow for the radiosynthesis of [¹⁸F]FAMP.
Detailed Protocol: Synthesis of (S)-[¹⁸F]FAMP
This protocol is adapted from the work of Yu et al.[8][10]
1. [¹⁸F]Fluoride Production and Activation:
-
Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange resin cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K2.2.2 complex by heating under a stream of nitrogen.
2. Radiolabeling Reaction:
-
Dissolve the cyclic sulfamidate precursor in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K2.2.2 complex.
-
Seal the reaction vessel and heat at 85-95 °C for 10-15 minutes.
3. Hydrolysis:
-
After cooling the reaction mixture, add a solution of hydrochloric acid.
-
Heat the mixture at 110-120 °C for 5-10 minutes to hydrolyze the intermediate and remove protecting groups.
4. Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Pass the crude product through a solid-phase extraction (SPE) cartridge (e.g., an Oasis HLB cartridge) to remove unreacted fluoride and other polar impurities.[8]
-
Further purification can be achieved using semi-preparative high-performance liquid chromatography (HPLC).
5. Formulation and Quality Control:
-
The purified (S)-[¹⁸F]FAMP is formulated in a sterile, isotonic saline solution for injection.
-
Quality control is performed to determine radiochemical purity (via analytical HPLC and radio-TLC), specific activity, pH, and sterility.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 52-66% | [8][10] |
| Radiochemical Purity | >99% | [8][10] |
| Synthesis Time | ~85 minutes | [3][8] |
| Specific Activity | ~1.85 GBq/µmol (50 mCi/µmol) | [3] |
Table 1: Typical synthesis parameters for (S)-[¹⁸F]FAMP.
Part 2: Proposed [¹¹C]Carbon Labeling of this compound ([¹¹C]BAIBA)
While a direct PET radiolabeling protocol for this compound is not extensively documented in the literature for PET, a plausible approach involves the methylation of a suitable precursor using a [¹¹C]methylating agent. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for studies of rapid biological processes and allowing for multiple scans in the same subject on the same day.[12][13]
Scientific Rationale
The strategy hinges on the introduction of a [¹¹C]methyl group. The most common and robust methods for ¹¹C-labeling involve the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[13] These reagents are highly reactive electrophiles that can methylate a variety of nucleophiles, including carbanions. The proposed synthesis would therefore involve the creation of a carbanion at the α-position of a protected propanoic acid derivative, followed by quenching with [¹¹C]CH₃I or [¹¹C]CH₃OTf.
Proposed Experimental Workflow
Figure 2: Proposed workflow for the radiosynthesis of [¹¹C]BAIBA.
Proposed Protocol: Synthesis of (S)-[¹¹C]-3-amino-2-methylpropanoic Acid
This proposed protocol is based on established methods for α-methylation in amino acid synthesis.[14]
1. Precursor Synthesis:
-
Synthesize a suitable precursor, such as a Schiff base of (S)-β-alanine methyl ester. The Schiff base protects the amine and activates the α-proton for deprotonation.
2. [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Synthesis:
-
Produce [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron.[13]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I via reduction to [¹¹C]methanol followed by reaction with hydroiodic acid, or convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination.
-
[¹¹C]Methyl triflate can be synthesized from [¹¹C]CH₃I by reaction with silver triflate.
3. [¹¹C]Methylation Reaction:
-
Dissolve the precursor in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon and form a carbanion.
-
Bubble the gaseous [¹¹C]CH₃I or add a solution of [¹¹C]CH₃OTf into the reaction mixture.
-
Allow the reaction to proceed for a short period (typically 5-10 minutes).
4. Deprotection and Purification:
-
Quench the reaction with a proton source.
-
Perform acidic hydrolysis to remove the Schiff base and ester protecting groups.
-
Purify the crude product using semi-preparative HPLC.
5. Formulation and Quality Control:
-
Formulate the final product in a sterile, isotonic saline solution.
-
Conduct quality control analysis, including radiochemical purity, specific activity, enantiomeric purity (if a racemic precursor is used), pH, and sterility.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 5-15% |
| Radiochemical Purity | >95% |
| Synthesis Time | 30-40 minutes |
Table 2: Projected synthesis parameters for [¹¹C]BAIBA.
Biological Transport and Imaging Considerations
Radiolabeled amino acids like [¹⁸F]FAMP are transported into cells by specific amino acid transporters, such as System A and System L.[3][7] The upregulation of these transporters in tumor cells leads to high tracer accumulation, providing excellent contrast in PET images.[3] For instance, in rats with intracranial 9L tumors, [¹⁸F]FAMP demonstrated high tumor-to-normal brain ratios, ranging from 20:1 to 115:1.[10] The low uptake in normal brain tissue is a significant advantage for brain tumor imaging.[7]
It is anticipated that [¹¹C]BAIBA would also be a substrate for amino acid transporters and could be a valuable tool for studying metabolic processes in various tissues, including muscle, adipose tissue, and tumors.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive guide for the radiosynthesis of this compound and its analogs for PET imaging. The well-established [¹⁸F]FAMP synthesis offers a reliable method for producing a high-quality radiotracer for preclinical and potentially clinical research. The proposed [¹¹C]BAIBA synthesis provides a framework for developing a novel tracer to investigate the in vivo biology of this important myokine. The successful application of these methods will enable researchers to further explore the role of these amino acids in health and disease.
References
- Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
- Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
- Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
- Li, Z., & Conti, P. S. (2018). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry, 6, 11. [Link]
- Semantic Scholar. (n.d.). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors.
- National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. In MICAD: Molecular Imaging and Contrast Agent Database.
- Bongarzone, S., & St-Pierre, J. P. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews, 122(23), 17311–17387. [Link]
- Bouhlel, A., Rich, K. M., & McConathy, J. (2020). Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled L-Fluoroalanines as Positron Emission Tomography (PET) Imaging Agents for Cancer Detection. Molecules, 25(17), 3848. [Link]
- Lee, S. J., Oh, S. J., Kim, J. S., Lee, S. Y., Kim, D. W., Kil, H. S., Kim, J. S., Park, J. H., & Chi, D. Y. (2011). An efficient and expedient method for the synthesis of 11C-labeled α-aminoisobutyric acid: a tumor imaging agent potentially useful for cancer diagnosis. Bioorganic & Medicinal Chemistry Letters, 21(8), 2437–2440. [Link]
- McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., Bowers, G. D., Olson, J. J., & Goodman, M. M. (2002). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 45(11), 2240–2249. [Link]
- ResearchGate. (n.d.). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid.
- Carpentier, A. C. (2022). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Diabetes, 71(1), 1–13. [Link]
- Gallagher, F. A. (2015). Imaging Tumor Metabolism Using Positron Emission Tomography. Cold Spring Harbor Perspectives in Biology, 7(8), a022220. [Link]
- Zhang, J., & Li, Z. (2022).
- Tamaki, N., Fujibayashi, Y., Magata, Y., Yonekura, Y., & Konishi, J. (1995). Radionuclide assessment of myocardial fatty acid metabolism by PET and SPECT. Journal of Nuclear Cardiology, 2(3), 256–266. [Link]
- Verberne, H. J. (2016). Imaging of Radiolabelled Fatty Acid Metabolism. In Atlas of Nuclear Cardiology (pp. 371-388). Bentham Science Publishers. [Link]
- Weichert, K., & Spilling, C. D. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(44), 8549–8553. [Link]
- Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Płoszaj, T. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(11), 257. [Link]
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Pretze, M., Wuest, M., & Wuest, F. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(22), 5436. [Link]
- Galldiks, N., & Langen, K. J. (2021). The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers, 13(16), 4003. [Link]
- Bongarzone, S., & St-Pierre, J. P. (2018). From Carbon-11-Labeled Amino Acids to Peptides in Positron Emission Tomography: the Synthesis and Clinical Application. Molecular Imaging and Biology, 20(4), 510–532. [Link]
- Wikipedia. (n.d.). 3-Aminoisobutyric acid.
- Bongarzone, S., & St-Pierre, J. P. (2024). Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides. Methods in Molecular Biology, 2729, 15–27. [Link]
- Peñuelas, I., Boán, J. F., Martí-Climent, J. M., Arbizu, J., & Richter, J. A. (2015). Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine. Current Radiopharmaceuticals, 8(2), 129–137. [Link]
- Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Preparation of >14>C labeled β‐aminoisobutyric acid (3 Amino‐2 methyl‐propionic acid, 3>14>C).
- Li, D., Liu, Y., & Liu, X. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1184798. [Link]
- Kitase, Y., & Bonewald, L. F. (2019). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 26(10), 2611–2619.e4. [Link]
Sources
- 1. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]
- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Radiolabeled Amino Acids for Tumor Imaging with PET:â Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid - figshare - Figshare [figshare.com]
- 10. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Fluorine-18 and Deuterium Labeled L-Fluoroalanines as Positron Emission Tomography (PET) Imaging Agents for Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. An efficient and expedient method for the synthesis of 11C-labeled α-aminoisobutyric acid: a tumor imaging agent potentially useful for cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic (S)-3-amino-2-methylpropanoic Acid
Welcome to the technical support resource for the purification of synthetic (S)-3-amino-2-methylpropanoic acid (also known as (S)-β-aminoisobutyric acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral β-amino acid. As a key building block in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its purification.
Section 1: Purification Strategy & Initial Assessment
Before beginning any purification protocol, a clear strategy based on the initial purity of your synthetic material and the desired final specifications is essential. This section addresses the preliminary questions you should consider.
Q1: My synthesis is complete. How do I determine the initial purity and identify the main impurities?
Answer: A multi-pronged analytical approach is crucial for understanding your crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is your first and most powerful tool. It will confirm the structure of your target compound and reveal the presence of residual solvents, starting materials, and major byproducts. The relative integration of signals can provide a semi-quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC) - Achiral: Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with an additive like TFA or formic acid) to assess chemical purity. This will separate your product from non-isomeric impurities.
-
HPLC - Chiral: This is non-negotiable for a chiral synthesis. You must assess the enantiomeric excess (e.e.) of your crude product. A specific method for resolving the enantiomers of 3-amino-2-methylpropanoic acid involves using a chiral stationary phase like CHIRALPAK ZWIX(+).[2]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, giving you clues to their structures. For a comprehensive guide on analytical methods for similar amino acids in complex matrices, refer to established validation guides.[3]
Common Impurities to Look For:
-
Unreacted starting materials.
-
The undesired (R)-enantiomer.
-
Byproducts from side reactions (e.g., over-alkylation, dimers).
-
Inorganic salts from work-up procedures.
Q2: What is the best purification strategy for this compound? Recrystallization or Chromatography?
Answer: The optimal strategy depends on the impurity profile and the scale of your purification. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is generally preferred if your crude material has >90% chemical purity and a high enantiomeric excess (>98% e.e.). It is highly scalable, cost-effective, and excellent for removing minor impurities and inorganic salts.
-
Column Chromatography (e.g., silica gel or ion-exchange) is necessary when dealing with complex mixtures containing impurities with similar properties to the product or when the starting purity is low. It can also be used to remove the (R)-enantiomer, although this often requires a specialized chiral stationary phase, which can be expensive.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying amino acids, but it can be challenging due to their zwitterionic nature and unique solubility profiles.[4]
Q3: I'm trying to recrystallize my product, but it won't dissolve in the hot solvent. What should I do?
Answer: This indicates a poor choice of solvent. This compound is polar and zwitterionic.
-
Increase Polarity: Your solvent is likely too nonpolar. Try more polar solvents. Water is often an excellent starting point for amino acids.
-
Use a Solvent/Anti-Solvent System: A highly effective technique is to dissolve the amino acid in a minimum amount of a polar solvent in which it is highly soluble (e.g., hot water) and then slowly add a miscible, less polar "anti-solvent" (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid. Heating gently to redissolve and then allowing slow cooling can yield high-quality crystals. This is a common strategy for crystallizing amino acids.[4]
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Your compound will be least soluble at its isoelectric point (pI). If you are using water, ensure the pH is near neutral. Adjusting the pH slightly away from the pI can increase solubility for dissolution, followed by readjustment back to the pI to induce crystallization, though this can introduce salts that may need to be removed later.
Q4: My compound dissolved, but it "oiled out" during cooling instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solution becomes supersaturated too quickly or when impurities inhibit crystal lattice formation.
| Potential Cause | Solution | Scientific Rationale |
| Cooling is too rapid | Cool the solution much more slowly. Use a Dewar flask or an insulated bath. | Slow cooling allows molecules sufficient time to orient themselves properly into a crystal lattice rather than crashing out as an amorphous oil. |
| Solution is too concentrated | Add a small amount of the hot solvent back to the flask to slightly dilute the solution. | Reducing the level of supersaturation can prevent the system from dropping below the melting point of the solute before crystallization begins. |
| Insoluble impurities present | Perform a hot filtration step after dissolving the compound to remove any particulate matter. | Impurities can act as nucleation inhibitors. Removing them provides a cleaner environment for crystal growth. |
| No nucleation sites | Add a seed crystal (a tiny crystal of pure product) or scratch the inside of the flask with a glass rod. | These actions provide a pre-formed template or high-energy surface that dramatically lowers the activation energy for crystal nucleation. |
Q5: After recrystallization, the yield is very low. How can I improve it?
Answer: Low yield means too much of your product remained in the mother liquor.
-
Optimize Solvent/Anti-Solvent Ratio: If using a two-solvent system, you may have used too much of the primary (good) solvent or not enough of the anti-solvent. Experiment with different ratios on a small scale.
-
Cool to a Lower Temperature: Ensure the flask is thoroughly chilled in an ice bath (or even a colder bath if your solvent system allows) for an adequate amount of time before filtration to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the leftover liquid after filtration) by partially evaporating the solvent and cooling again. This "second crop" of crystals will be less pure than the first but can be combined with another crude batch for re-purification.
Section 3: Troubleshooting Guide for Column Chromatography
When recrystallization is insufficient, chromatography is the next step. However, purifying polar, zwitterionic compounds on silica gel can be problematic.
Q6: I'm running a silica gel column, but my compound is streaking badly and won't elute properly. What's wrong?
Answer: This is a classic problem when running unprotected amino acids on silica gel. The highly polar amine and carboxylic acid groups interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and irreversible binding.
Caption: Troubleshooting streaking during silica gel chromatography.
Solutions:
-
Modify the Mobile Phase: The most common solution is to add a competitive binding agent to the eluent.
-
For acidic compounds: Add 1-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid). The acid protonates the carboxylate, reducing its interaction with silica, and competes for binding sites.
-
For basic compounds: Add 1-2% triethylamine or ammonia (in methanol) to your mobile phase. The base deprotonates the silanol groups, "deactivating" the silica and preventing the protonated amine from binding ionically.
-
-
Use a Different Stationary Phase:
-
Ion-Exchange Chromatography: This is an ideal technique for amino acids. Use a strong cation-exchange resin. Load your sample at a low pH (e.g., pH 2-3), where the amino acid is positively charged (R-NH₃⁺). Wash away neutral and anionic impurities, then elute your product by increasing the pH or the salt concentration of the buffer.[5]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, C18 silica can be used, often with ion-pairing agents in the mobile phase.
-
Section 4: Frequently Asked Questions (FAQs)
Q7: How can I efficiently remove the undesired (R)-enantiomer if my synthesis produced a racemic or nearly racemic mixture?
Answer: This requires a chiral resolution strategy.
-
Preferential Crystallization: If the racemic mixture crystallizes as a conglomerate (a physical mixture of separate D and L crystals), you can use preferential crystallization. This involves creating a supersaturated solution of the racemate and seeding it with a crystal of the desired (S)-enantiomer to induce crystallization of only that enantiomer.[6] This method requires careful optimization but can be very effective.
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by standard crystallization or chromatography.[7] After separation, the resolving agent is removed to yield the pure enantiomer.
-
Preparative Chiral HPLC: This is the most direct but often most expensive method. It uses a large-scale column with a chiral stationary phase to separate the enantiomers.
Q8: What are the recommended storage conditions for pure this compound?
Answer: Pure this compound is typically a stable, white crystalline solid.[1][8] For long-term stability, it should be stored in a well-sealed container, protected from moisture, in a cool, dark, and dry place. Storage at 2-8°C is often recommended.[1]
Q9: What is a standard protocol for preparing a sample for chiral HPLC analysis?
Answer: The following is a general protocol that should be optimized for your specific instrument and column.
Protocol: Chiral HPLC Analysis
-
Standard Preparation: Accurately weigh ~1 mg of your purified sample and dissolve it in 1 mL of the mobile phase diluent to create a 1 mg/mL stock solution. If needed, perform serial dilutions to reach the optimal concentration for your detector (e.g., 10-100 µg/mL).
-
Sample Preparation: Prepare your crude or in-process samples in the same manner as the standard. Ensure all samples are fully dissolved and filtered through a 0.45 µm syringe filter before injection to prevent clogging the column.
-
Chromatographic Conditions (Example):
-
Column: CHIRALPAK ZWIX(+) or similar zwitterionic chiral stationary phase.[2]
-
Mobile Phase: A typical mobile phase might be a mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid.[2] The acidic and basic additives are crucial for good peak shape and interaction with the zwitterionic selector.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm or Mass Spectrometry.
-
Injection Volume: 5-10 µL.
-
-
Analysis: Inject your racemic standard (if available) to determine the retention times of the (R) and (S) enantiomers. Then, inject your sample to determine the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_S - Area_R] / [Area_S + Area_R]) x 100.
References
- Amps, K. T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]
- Amps, K. T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PMC - PubMed Central. [Link]
- Cytiva. (2025). Protein purification troubleshooting guide. Dutscher. [Link]
- Waters Corporation. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
- Schär, M., et al. (2012). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine.
- MySkinRecipes. (R)-3-Amino-2-methylpropanoic acid. Product Page. [Link]
- ChemBK. This compound.
- Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry. [Link]
- Chiral Technologies. Amino Acid Database.
- Parker, D. (1983). Resolution of racemic amino acids.
- Ben-Gharbia, I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. [Link]
Sources
- 1. (R)-3-Amino-2-methylpropanoic acid [myskinrecipes.com]
- 2. hplc.eu [hplc.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. help.waters.com [help.waters.com]
- 6. Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
optimizing reaction conditions for (S)-3-amino-2-methylpropanoic acid synthesis
Technical Support Center: Synthesis of (S)-3-amino-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of this compound, a chiral β-amino acid of significant interest in pharmaceutical development. β-amino acids are crucial building blocks for peptidomimetics and bioactive molecules, as their incorporation can enhance metabolic stability and confer specific conformational constraints.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its asymmetric synthesis, offering in-depth solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary strategies for the asymmetric synthesis of this compound?
A1: There are several effective strategies, each with distinct advantages and challenges. The choice often depends on available starting materials, required scale, and desired enantiopurity. The main categories are:
-
Asymmetric Conjugate Addition: This is a widely used method involving the addition of an amine source to an α,β-unsaturated carbonyl compound. Chirality is induced by using a chiral auxiliary attached to the substrate, a chiral nitrogen nucleophile, or a chiral catalyst.[3]
-
Biocatalytic Methods: These approaches utilize enzymes, such as ω-transaminases, for either the kinetic resolution of a racemic mixture or the direct asymmetric amination of a prochiral keto-acid.[4][5] This is often considered a "green" and highly selective method.
-
Homologation of α-Amino Acids: This involves extending the carbon chain of a readily available chiral α-amino acid, such as (S)-alanine. The Arndt-Eistert reaction is a classic example, though it requires the use of hazardous diazomethane.[1]
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a β-amino-α,β-unsaturated ester using a chiral metal catalyst (e.g., Rhodium or Ruthenium-based). The catalyst's chiral ligands control the stereochemical outcome of the hydrogen addition.[2]
Q2: My synthesis is resulting in a low enantiomeric excess (ee). What are the common causes and how can I improve it?
A2: Low enantiomeric excess is a critical issue in asymmetric synthesis. The root causes are highly method-dependent:
-
For Catalyst-Based Systems (e.g., Asymmetric Hydrogenation):
-
Cause: The catalyst's activity or selectivity may be compromised. This can be due to impurities in the substrate or solvent, insufficient catalyst loading, or inappropriate reaction temperature.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous. Optimize catalyst loading and screen different temperatures; sometimes lower temperatures significantly enhance enantioselectivity. Consider screening a variety of chiral ligands for your metal catalyst.[2]
-
-
For Chiral Auxiliary-Based Systems (e.g., Conjugate Addition):
-
Cause: The auxiliary may not be providing sufficient steric hindrance to direct the incoming nucleophile effectively. Racemization can also occur during the removal of the auxiliary if harsh conditions (e.g., strong acid/base, high temperature) are used.
-
Solution: Choose an auxiliary known for high diastereoselectivity in similar reactions, such as Evans' oxazolidinones or SuperQuat derivatives.[3] When cleaving the auxiliary, use milder, well-established conditions to prevent epimerization at the newly formed stereocenter.
-
-
For Biocatalytic Resolutions:
-
Cause: In a kinetic resolution, the reaction may have proceeded beyond 50% conversion, which inherently lowers the ee of the remaining starting material and can affect the product ee. The enzyme's selectivity (E-factor) might also be suboptimal for your specific substrate.
-
Solution: Carefully monitor the reaction progress and stop it at or near 50% conversion for optimal ee.[4] If the selectivity is poor, screen different enzymes or modify the reaction conditions (pH, temperature, co-solvent) to enhance enzyme performance.[5]
-
Q3: The purification of the final product is proving difficult due to its high water solubility. What purification strategies are recommended?
A3: this compound is a zwitterionic compound, making it highly polar and soluble in water, which complicates standard extraction procedures.[6]
-
Ion-Exchange Chromatography: This is the most robust method. Use a cation-exchange resin (e.g., Dowex 50W series). Load your crude product solution onto the column, wash with water to remove non-basic impurities, and then elute the desired amino acid with an aqueous ammonia solution. Subsequent evaporation of the ammonia and water will yield the purified product.[7]
-
Crystallization: If the crude product is sufficiently pure, crystallization can be effective. Try dissolving the crude material in a minimum amount of hot water or a water/alcohol mixture (e.g., water/ethanol or water/isopropanol) and allowing it to cool slowly.
-
Derivatization: As a last resort, you can protect the amino or carboxyl group to make the molecule less polar. For example, Boc-protection of the amine allows for easier extraction into organic solvents and purification by standard silica gel chromatography. The protecting group can then be removed in a final step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst or degraded reagents. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors (e.g., water, oxygen in organometallic reactions). 4. Poor substrate solubility. | 1. Use fresh, high-purity reagents and catalysts. For air-sensitive reactions, ensure proper inert atmosphere techniques. 2. Incrementally increase the reaction temperature and monitor by TLC/LC-MS. Extend the reaction time. 3. Use anhydrous solvents and degas the reaction mixture where appropriate. 4. Screen different solvents or solvent mixtures to improve solubility. |
| Formation of Significant Byproducts | 1. (Conjugate Addition): 1,2-addition instead of 1,4-addition. 2. (Alkylation Steps): Over-alkylation or elimination side reactions. 3. (General): Decomposition of starting material or product under reaction conditions. | 1. Use softer nucleophiles or change the Lewis acid to favor 1,4-addition. Lowering the temperature can also increase selectivity. 2. Use a stoichiometric amount of the alkylating agent and add it slowly at a controlled temperature. Choose a non-nucleophilic base. 3. Lower the reaction temperature. If the product is unstable, consider a telescoped synthesis where it is not isolated but reacted immediately. |
| Poor Diastereoselectivity (in auxiliary-based methods) | 1. Incorrect choice of Lewis acid or solvent for chelation control. 2. Reaction temperature is too high, allowing for non-selective pathways. 3. Steric hindrance from the substrate is interfering with the auxiliary's directing effect. | 1. Screen different Lewis acids (e.g., TiCl₄, SnCl₄) and solvents to find the optimal conditions for facial selectivity.[8] 2. Run the reaction at a lower temperature (e.g., -78 °C, -40 °C). 3. This may require a fundamental redesign of the synthesis or choosing a different chiral auxiliary. |
| Inconsistent Yields or Selectivity | 1. Reagents are from different batches with varying purity. 2. Reaction is sensitive to trace amounts of water or oxygen. 3. Minor fluctuations in temperature or addition rates are having a large effect. | 1. Qualify new batches of key reagents before use. 2. Standardize drying procedures for glassware and purify/dry solvents rigorously. 3. Use automated lab reactors or syringe pumps for precise control over temperature and addition rates. |
Visualized Experimental Workflow: Asymmetric Synthesis via Conjugate Addition
The following diagram outlines a typical workflow for the synthesis of this compound using a chiral auxiliary approach, highlighting key decision and control points.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
Technical Support Center: Chiral Separation of 3-Amino-2-Methylpropanoic Acid
Welcome to the technical support center for the chiral separation of 3-amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA). This molecule is a non-proteinogenic amino acid of significant interest in metabolic research, serving as a potential biomarker for physical performance, age, and various metabolic processes.[1][2][3] Its enantiomers, (R)-(-)-BAIBA and (S)-(+)-BAIBA, originate from different metabolic pathways—thymine and valine catabolism, respectively—and can exhibit distinct biological activities.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome the unique challenges of separating these small, polar, and zwitterionic enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 3-amino-2-methylpropanoic acid so challenging?
The primary challenges stem from its structure. As a small, polar, zwitterionic molecule, it exhibits poor retention on standard reversed-phase columns (like C18) and low volatility, which complicates Gas Chromatography (GC) analysis without derivatization.[4] Achieving enantioselectivity requires specialized Chiral Stationary Phases (CSPs) that can effectively interact with the molecule's stereocenter through mechanisms like hydrogen bonding, ionic interactions, and inclusion complexation.
Q2: What are the main analytical techniques for separating BAIBA enantiomers?
The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile method, utilizing various CSPs to achieve direct separation of the underivatized enantiomers.[5]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, SFC often provides faster and more efficient separations using supercritical CO₂ as the primary mobile phase.[6][7][8]
-
Gas Chromatography (GC): This technique requires a two-step derivatization process to make the amino acid volatile. While it can offer high sensitivity, the extra sample preparation steps can introduce variability.
Q3: Do I need to derivatize my sample for HPLC analysis?
Not necessarily. Direct analysis of underivatized BAIBA is preferred to avoid extra steps and potential impurities. This is achievable using macrocyclic glycopeptide or zwitterionic ion-exchange CSPs, which are designed to interact with polar and ionic compounds.[9] Derivatization is more commonly used to create diastereomers that can be separated on standard achiral columns or to improve detection sensitivity.[10][11]
Troubleshooting Guide by Technique
High-Performance Liquid Chromatography (HPLC)
Problem 1: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers.
Answer: Poor resolution is the most common issue in chiral separations and typically points to a suboptimal combination of the Chiral Stationary Phase (CSP) and the mobile phase.
Causality & Explanation: Chiral recognition relies on creating a transient diastereomeric complex between the analyte and the CSP. The stability and energy difference of these complexes for the two enantiomers dictate the separation. If the mobile phase is too strong, the analyte spends insufficient time interacting with the CSP. If it's too weak or the wrong composition, the specific interactions required for selectivity (e.g., hydrogen bonding, ionic interactions) may not occur.
Troubleshooting Steps:
-
Verify Column Choice: For a polar, zwitterionic analyte like BAIBA, polysaccharide-based CSPs in normal-phase mode can be challenging. Consider these highly effective alternatives:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are excellent for polar and ionic compounds and work well in polar ionic or reversed-phase modes.[12]
-
Zwitterionic Ion-Exchange CSPs (e.g., CHIRALPAK ZWIX(+)): Specifically designed for the separation of underivatized amino acids.[9]
-
Crown Ether-Based CSPs: These are effective for compounds with a primary amine group.[4]
-
-
Optimize the Mobile Phase:
-
For Macrocyclic Glycopeptide Columns (Reversed-Phase Mode): The concentration of the organic modifier (typically methanol or acetonitrile) is critical. Retention on these columns often follows a "U-shaped" curve; both very high and very low organic content can lead to long retention, but optimal selectivity is usually found at a specific concentration. Systematically screen methanol concentration from 20% to 80%.
-
Adjust Additives: Small amounts of acidic or basic additives are crucial for controlling the ionization state of both the analyte and the CSP. For BAIBA, which has both an amino and a carboxylic acid group, mobile phase pH is critical.
-
Try adding 0.1% formic acid or acetic acid to the mobile phase.
-
For zwitterionic columns, a combination of an acid (e.g., 50 mM acetic acid) and a base (e.g., 25 mM triethylamine) in an organic solvent mixture can be effective.[9]
-
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes, often leading to improved resolution, albeit with longer retention times and higher backpressure.
Problem 2: My peaks are tailing or fronting severely (Tailing Factor > 1.5 or < 0.9).
Answer: Poor peak shape is usually caused by secondary interactions, column overload, or mismatched solvent strength between the sample and the mobile phase.
Causality & Explanation: Peak tailing often results from strong, unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols. Peak fronting can be a sign of column overload, where the sample concentration is too high for the linear range of the column.
Troubleshooting Steps:
-
Use Mobile Phase Additives: Unwanted silanol interactions are a common cause of tailing for basic compounds like amino acids. Additives compete for these active sites.
-
Ensure your mobile phase contains an appropriate acidic or basic modifier (e.g., 0.1% TFA, DEA, or formic acid) to mask these interactions and ensure consistent ionization of the analyte.[4]
-
-
Reduce Sample Concentration: Inject a sample that is 5-10 times more dilute. If peak shape improves, the original sample was overloading the column.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent (e.g., 100% DMSO when the mobile phase is 90% hexane) will cause severe peak distortion.
-
Check Column Health: If the problem persists, the column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or consider replacing it.
Gas Chromatography (GC)
Problem: I'm seeing no peaks, or my results are not reproducible after derivatization.
Answer: This almost always points to an issue with the derivatization reaction itself. GC analysis of amino acids is entirely dependent on a successful and complete two-step derivatization to make the analyte volatile and thermally stable.
Causality & Explanation: The first step, esterification (e.g., with methanolic HCl), converts the carboxylic acid to an ester. The second step, acylation (e.g., with TFAA), blocks the amine group. If either step is incomplete, the resulting compound will be non-volatile or too polar, leading to poor chromatography. The reaction is also highly sensitive to moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will quench the derivatization reagents and hydrolyze the derivatives. Use dry glassware, high-purity anhydrous solvents, and store reagents under an inert atmosphere (e.g., nitrogen or argon). Dry the sample completely before adding reagents.
-
Verify Reagent Quality: Derivatization reagents degrade over time, especially upon exposure to air. Use fresh reagents or those that have been stored properly.
-
Optimize Reaction Conditions:
-
Temperature & Time: Ensure you are following the recommended heating temperature and duration for both the esterification and acylation steps (e.g., 100°C for 30 min for methylation, 60°C for 10 min for acetylation).
-
Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagents to drive the reaction to completion.
-
-
Check for Racemization: Harsh derivatization conditions (e.g., excessively high temperatures or prolonged heating) can potentially cause racemization of the chiral center, leading to an inaccurate enantiomeric ratio. If suspected, try milder conditions. The two-step methylation/acetylation process is generally considered non-racemizing.
Supercritical Fluid Chromatography (SFC)
Problem: My retention times are unstable and drifting.
Answer: Retention time instability in SFC is often linked to fluctuations in pressure or temperature, which significantly affect the density—and thus the solvating power—of the supercritical fluid mobile phase.
Causality & Explanation: SFC uses a compressible fluid (supercritical CO₂) as the main mobile phase component.[7] Its elution strength is highly dependent on its density, which is controlled by pressure and temperature. Even small variations in the back pressure regulator (BPR) or column oven temperature can cause significant shifts in retention.
Troubleshooting Steps:
-
Check System Equilibration: SFC systems, particularly the BPR, may require longer equilibration times than HPLC systems. Ensure the system is fully equilibrated at the set pressure and temperature before starting your analytical run. A stable baseline pressure is a good indicator.
-
Verify BPR Performance: The BPR is a critical component. Ensure it is clean and functioning correctly. Consult your instrument manual for maintenance procedures.
-
Optimize Modifier and Additives: Just like in HPLC, the choice of co-solvent (modifier, e.g., methanol) and additives is crucial for achieving good peak shape and selectivity for polar compounds.[13]
-
Methanol is the most common modifier.
-
Acidic or basic additives are often required to improve the peak shape of polar analytes.[13]
-
-
Control Temperature: Ensure the column oven temperature is stable and set above the critical temperature of CO₂ (31.1 °C). A common starting point is 40 °C.[7]
Method Development & Protocols
Diagram: Chiral Method Development Workflow (HPLC)
Caption: A systematic workflow for developing a robust chiral HPLC method.
Protocol: HPLC Screening on a Zwitterionic CSP
This protocol provides a starting point for separating the enantiomers of 3-amino-2-methylpropanoic acid.
1. Materials & Equipment:
-
HPLC System: With UV or Mass Spectrometric (MS) detector.
-
Chiral Column: CHIRALPAK ZWIX(+) or similar zwitterionic ion-exchange column.
-
Reagents: HPLC-grade methanol (MeOH), acetonitrile (MeCN), triethylamine (TEA), and acetic acid (AcOH).
-
Sample: Racemic 3-amino-2-methylpropanoic acid (~1 mg/mL) dissolved in the mobile phase.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | CHIRALPAK ZWIX(+) (e.g., 150 x 3.0 mm, 3 µm) | Specifically designed for underivatized amino acids, providing both ion-exchange and hydrophobic interactions.[9] |
| Mobile Phase | 50/50 (v/v) MeOH/MeCN with 25 mM TEA and 50 mM AcOH | The organic mixture provides solvating power, while the acidic (AcOH) and basic (TEA) additives control ionization and are crucial for the zwitterionic exchange mechanism.[9] |
| Flow Rate | 0.5 mL/min | A typical starting flow rate for a 3.0 mm ID column. |
| Column Temp. | 25 °C | A standard starting temperature. Can be adjusted to optimize resolution. |
| Detection | UV at 210 nm or MS | The analyte lacks a strong chromophore, so low UV wavelength or a universal detector like MS is required. |
| Injection Vol. | 2-5 µL | Keep the injection volume small to prevent band broadening. |
3. System Suitability Test (SST):
-
Before running samples, perform at least five replicate injections of the racemic standard.
-
Acceptance Criteria:
-
Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) of retention times should be ≤ 2.0%.
-
The tailing factor for both peaks should be between 0.8 and 1.5.
-
4. Optimization Steps if SST Fails:
-
If Resolution is < 1.5:
-
Decrease the column temperature to 15°C to improve selectivity.
-
Slightly vary the acid/base concentration (e.g., increase AcOH to 60 mM) to alter the ionic interactions.
-
-
If Peak Shape is Poor:
-
Ensure the sample is fully dissolved in the mobile phase.
-
Decrease the sample concentration by a factor of 10.
-
References
- Kostenko, E., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules.
- Pálla, G., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.
- Berger, T.A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
- Wikipedia. Supercritical fluid chromatography.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Phenomenex. Chiral Super Critical Fluid Chromatography.
- Chiral Technologies. Amino Acid Database - HPLC.
- Lustgarten, M.S., et al. (2020). The L-enantiomer of β-aminoisobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Aging.
- Yilmaz, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A.
- Phenomenex. Technical Guide To Chiral HPLC Separations.
- El-Awady, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules.
- Ucal, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
- Gübitz, G., et al. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. ResearchGate.
- Tamura, S., et al. (1985). Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography. Journal of Chromatography.
- Kakimoto, Y., & Armstrong, M.D. (1961). The preparation and isolation of D-(-)-beta-aminoisobutyric acid. The Journal of Biological Chemistry.
- Tanianskii, D.A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules.
- Tanianskii, D.A., et al. (2019). Production and metabolism of β-aminoisobutyric acid (BAIBA). ResearchGate.
Sources
- 1. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. selvita.com [selvita.com]
- 9. hplc.eu [hplc.eu]
- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (S)-3-Amino-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of (S)-3-amino-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction is resulting in a low overall yield. What are the common contributing factors and how can I mitigate them?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Here’s a breakdown of potential causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. Be cautious with temperature changes, as this can sometimes lead to increased side product formation.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.
-
Solution: The nature of side reactions is highly dependent on the synthetic route. For instance, in methods involving conjugate addition, undesired 1,2-addition can be a problem. Carefully review your chosen synthetic method and identify potential side reactions. Adjusting stoichiometry, temperature, or the rate of reagent addition can often minimize these.
-
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Solution: If you suspect product degradation, consider modifying the workup procedure. For example, if your product is sensitive to strong acids or bases, use milder conditions for pH adjustments and extractions. Performing the workup at a lower temperature can also be beneficial.
-
-
Inefficient Purification: Significant product loss can occur during purification steps like crystallization, extraction, or chromatography.
-
Solution: Optimize your purification protocol. For crystallization, screen different solvent systems to find one that provides good recovery and high purity. In liquid-liquid extractions, ensure the pH is appropriately adjusted to maximize the partitioning of your product into the desired phase. For column chromatography, select a solvent system that provides good separation between your product and impurities.
-
Question 2: I am observing poor enantioselectivity in my asymmetric synthesis. What are the key parameters to investigate?
Answer:
Achieving high enantioselectivity is often the most critical and challenging aspect of synthesizing a chiral molecule like this compound. Poor enantiomeric excess (ee) is a common issue. Here are the primary areas to focus on for improvement:
-
Catalyst Activity and Loading: The chiral catalyst or auxiliary is the cornerstone of enantioselectivity.
-
Solution:
-
Catalyst Choice: The selection of the chiral catalyst is paramount. There is a wide array of catalysts used for asymmetric synthesis of β-amino acids, including those based on rhodium, ruthenium, and copper, often with chiral phosphine ligands.[1][2] If you are experiencing low ee, consider screening different catalysts or ligands.
-
Catalyst Purity and Handling: Ensure the catalyst is of high purity and has been stored and handled correctly to prevent deactivation. Many organometallic catalysts are sensitive to air and moisture.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it doesn't always translate to better enantioselectivity. It's crucial to optimize the catalyst loading; sometimes, a lower loading can provide a better balance of reactivity and selectivity.
-
-
-
Reaction Temperature: Temperature can have a profound impact on the transition states that determine enantioselectivity.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If your current protocol is run at room temperature or elevated temperatures, try conducting the reaction at 0 °C, -20 °C, or even -78 °C.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. Common solvents for asymmetric synthesis include tetrahydrofuran (THF), dichloromethane (DCM), toluene, and various ethers.
-
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to reduced enantioselectivity.
-
Solution: Ensure your starting materials are of the highest possible purity. If necessary, purify them before use.
-
Question 3: I'm struggling with the purification of the final product. It seems to be highly water-soluble, making extraction difficult. What are my options?
Answer:
The high polarity and water solubility of amino acids like this compound can indeed make purification challenging.[3] Here are several strategies to overcome this:
-
pH Adjustment for Extraction: The solubility of amino acids is highly dependent on pH.
-
Solution: At its isoelectric point (pI), an amino acid exists as a zwitterion and typically has its minimum solubility in water. You can exploit this by adjusting the pH of the aqueous solution to the pI of this compound to precipitate the product. Alternatively, to extract into an organic solvent, you can adjust the pH to be significantly above or below the pI to form the free amine or carboxylic acid, which may have better solubility in certain organic solvents.
-
-
Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amino acids.
-
Solution: Utilize a cation-exchange resin. At a low pH, the amino acid will be protonated (positive charge) and will bind to the resin. After washing away neutral and anionic impurities, the product can be eluted by increasing the pH or by using a buffer with a high salt concentration.
-
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like water or a short-chain alcohol) and then add a less polar solvent (like acetone, ethanol, or isopropanol) to induce crystallization. Seeding with a small crystal of the pure product can sometimes be beneficial.
-
-
Derivatization: In some cases, it may be easier to purify a protected form of the amino acid.
-
Solution: Protect the amino or carboxyl group to create a less polar derivative that is easier to handle with standard organic extraction and chromatography techniques. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). After purification, the protecting group can be removed.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What are the most common synthetic strategies for preparing this compound?
There are several established routes for the enantioselective synthesis of β-amino acids like this compound.[1] Some of the most prevalent strategies include:
-
Asymmetric Hydrogenation of Enamines: This method involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.[1] This approach is often highly efficient and can provide high enantioselectivity.
-
Conjugate Addition to α,β-Unsaturated Systems: This strategy involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2][4] Chiral auxiliaries or chiral catalysts can be used to control the stereochemistry of the addition.
-
Resolution of a Racemic Mixture: In this classical approach, a racemic mixture of 3-amino-2-methylpropanoic acid is prepared, and then the enantiomers are separated. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through enzymatic resolution.[5]
-
From the Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids, to synthesize the target molecule.[6] For example, a starting material like (S)-aspartic acid could potentially be modified to yield the desired product.
How do I choose the right chiral catalyst for my asymmetric synthesis?
The selection of a chiral catalyst is a critical decision that depends on the specific reaction being performed. Here are some guiding principles:
-
Literature Precedent: The most reliable starting point is to review the scientific literature for the synthesis of similar β-amino acids.[1][7] Identify catalysts that have been reported to give high yields and enantioselectivities for analogous transformations.
-
Catalyst Class: Different classes of catalysts are suited for different reactions. For example, Rh- and Ru-based catalysts with chiral phosphine ligands are well-established for asymmetric hydrogenation.[1] Copper-based catalysts are often used in conjugate addition reactions.[2]
-
Substrate Compatibility: The electronic and steric properties of your substrate can influence the effectiveness of a catalyst. A catalyst that works well for one substrate may not be optimal for another.
-
Availability and Cost: Practical considerations such as the commercial availability and cost of the catalyst and its corresponding ligands are also important factors.
It is often necessary to screen a small library of catalysts to identify the optimal one for a specific application.
What analytical techniques are essential for monitoring the reaction and assessing product purity and enantiomeric excess?
A combination of analytical techniques is crucial for successful synthesis:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for both monitoring reaction progress and assessing the purity of the final product. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
III. Data and Protocols
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
| Catalyst System | Reaction Type | Typical ee (%) | Reference |
| Rh(I) with Chiral Bisphosphine Ligands | Asymmetric Hydrogenation | >90 | [1] |
| Ru(II) with Chiral Diphosphine Ligands | Asymmetric Hydrogenation | >95 | [1] |
| Cu(I) with Chiral Phosphoramidite Ligands | Conjugate Addition | >90 | [2] |
| Chiral Organocatalysts (e.g., prolinamides) | Michael Addition | 80-95 | [8] |
Note: The enantiomeric excess (ee) can vary significantly depending on the specific substrate, ligand, and reaction conditions.
Protocol: General Procedure for Asymmetric Hydrogenation
This is a generalized protocol and may require optimization for your specific substrate and catalyst system.
-
Preparation: In a glovebox, add the enamine substrate (1.0 mmol) and the chiral catalyst (e.g., [Rh(COD)(ligand)]BF₄, 0.01 mmol, 1 mol%) to a pressure-rated reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., methanol, 10 mL) to the vessel.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas (3-5 times). Pressurize the vessel to the desired hydrogen pressure (e.g., 5-10 bar).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).
-
Workup: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
-
Analysis: Analyze the purified product by NMR and MS to confirm its identity and purity, and by chiral HPLC to determine the enantiomeric excess.
Diagrams
Caption: Troubleshooting logic for addressing low reaction yields.
IV. References
-
Dr. Reddy's Laboratories Ltd. (2010). Preparation of (s)-2-aminobutyric acid. Google Patents.
-
Sumitomo Chemical Company, Limited. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
-
FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Link]
-
Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]
-
Organic Syntheses. (2001). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220-224. [Link]
-
NIST. Propanoic acid, 3-amino-2-methyl-. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(15), 4059-4063. [Link]
-
Shanghai Institute of Pharmaceutical Industry. (2018). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
-
Bull, S. D., et al. (2004). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 2(18), 2631-2643. [Link]
-
Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Li, G., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687587. [Link]
-
Głowacka, I. E., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 27(19), 6543. [Link]
-
Liu, R., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(49), 15869-15872. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Reddy, G. O., & Kumar, I. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(12), 1553. [Link]
-
Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3734-3740. [Link]
-
Gevorgyan, A., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 27(19), 6543. [Link]
-
ChemBK. 3-amino-2-methylpropanoic acid. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 4. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of (S)-3-amino-2-methylpropanoic acid in Solution
Welcome to the technical support center for (S)-3-amino-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Solution
Question: I've prepared a stock solution of this compound in an aqueous buffer, but it has become cloudy or has formed a precipitate upon storage. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound in solution can be attributed to several factors, primarily related to solubility limits, pH, and temperature.
Possible Causes and Solutions:
-
Exceeding Solubility: this compound is a white crystalline powder that is soluble in water and alcohol solvents[1]. However, every compound has a solubility limit in a given solvent system.
-
Solution: Verify the concentration of your solution against the known solubility of this compound in your chosen solvent at the storage temperature. If the concentration is too high, you may need to prepare a more dilute stock solution.
-
-
pH Effects on Solubility: As an amino acid, this compound has both an amino group and a carboxylic acid group. The overall charge of the molecule, and thus its solubility in aqueous solutions, is highly dependent on the pH. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum.
-
Solution: Adjust the pH of your buffer to be at least 1-2 pH units away from the predicted pI of the molecule. For beta-amino acids, the pKa of the carboxylic acid is around 3.6 and the pKa of the amino group is around 10.2. The pI would be the average of these two values. Therefore, using a buffer with a pH below 3.6 or above 10.2 should increase solubility.
-
-
Temperature Effects: Solubility is often temperature-dependent. Storing a solution prepared at room temperature in a refrigerator (2-8°C) can lead to precipitation if the concentration is near the saturation point at the lower temperature.
-
Solution: If cold storage is required to maintain chemical stability, consider preparing a slightly more dilute stock solution to prevent precipitation. Alternatively, gently warm the solution to room temperature and ensure complete dissolution before use. Always check for any signs of degradation after warming.
-
Issue 2: Inconsistent Analytical Results or Loss of Compound Over Time
Question: I'm analyzing my this compound samples by HPLC and I'm seeing a decrease in the main peak area over time, or the appearance of new, unidentified peaks. What could be happening?
Answer:
A decrease in the concentration of the parent compound and the emergence of new peaks are classic indicators of chemical degradation. Forced degradation studies are designed to intentionally stress a molecule to understand its degradation pathways[2][3][4][5]. While specific degradation pathways for this compound are not extensively published, we can infer potential mechanisms based on the general stability of amino acids.
Potential Degradation Pathways and Mitigation Strategies:
-
Hydrolysis: While the core structure of this compound is generally stable to hydrolysis, extreme pH conditions (strong acid or strong base) combined with elevated temperatures can potentially lead to degradation.
-
Mitigation: For long-term storage, maintain the pH of the solution in a neutral to slightly acidic range (e.g., pH 4-7) and store at recommended temperatures (2-8°C)[6].
-
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of transition metal ions or oxidizing agents.
-
Mitigation: Avoid the use of buffers containing metal ions that can catalyze oxidation. If oxidative degradation is suspected, consider degassing your solvents or adding a suitable antioxidant, though this should be validated to not interfere with your assay.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of organic molecules.
-
Mitigation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct all manipulations in a light-controlled environment where possible.
-
Troubleshooting Workflow for Degradation:
Sources
- 1. chembk.com [chembk.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. 4249-19-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Beta-Amino Acids
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of beta-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common chromatographic challenges: peak tailing. As basic compounds, beta-amino acids are particularly susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise resolution, accuracy, and sensitivity.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will delve into the root causes of peak tailing and offer systematic, step-by-step protocols to diagnose and rectify these issues, ensuring the integrity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: My beta-amino acid peak is showing significant tailing. What are the most likely causes?
Peak tailing for basic compounds like beta-amino acids in reversed-phase HPLC is primarily a symptom of undesirable secondary interactions between the analyte and the stationary phase.[1][2] The most common culprits include:
-
Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Even with derivatization (e.g., C18), residual silanol groups (Si-OH) remain on the silica surface.[1][3] At mobile phase pH values above their pKa (typically around 3.8-4.2), these silanol groups become ionized (Si-O-), creating negatively charged sites that can interact strongly with the positively charged amino group of your beta-amino acid.[3] This ion-exchange interaction is a slower process than the primary hydrophobic retention mechanism, leading to a "tail" on the peak.[1]
-
Mobile Phase pH: The pH of your mobile phase is a critical factor that controls the ionization state of both your beta-amino acid and the residual silanol groups.[4] If the mobile phase pH is close to the pKa of your analyte, you may have a mixed population of ionized and non-ionized species, which can contribute to peak distortion.
-
Column Choice and Condition: Not all C18 columns are created equal. Older "Type A" silica columns have a higher metal content and more acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[5] Even with modern, high-purity "Type B" silica columns, column aging and degradation can expose more active silanol sites over time.[6]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or diameter between the column and detector, or a poorly packed column bed.[7]
Q2: How can I systematically troubleshoot the cause of my peak tailing?
A logical, step-by-step approach is crucial for efficiently identifying and resolving the source of peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: Column selection strategies to mitigate peak tailing.
References
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- American Laboratory. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- The LCGC Blog. (2020, June 4).
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- LCGC International. (2023, November 1).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). International Journal of Pharmaceutical Sciences and Research.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Taylor & Francis Online. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids.
- GMP Insiders. (n.d.).
- Mastelf. (2024, August 29).
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- PubMed. (2004).
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Benchchem. (n.d.).
- Separation Science. (n.d.). Silica Purity #2 – Silanols.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Wikipedia. (n.d.). β-Alanine.
- Taylor & Francis Online. (n.d.). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester.
- Benchchem. (n.d.).
- Labtech. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity.
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific LC Column Selection Guide.
- Agilent Technologies. (n.d.).
- International Journal of Pharmaceutical and Clinical Research. (n.d.).
- Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids.
- Scribd. (2025, April 17). Normal Phase HPLC Columns For Amino Acid Analysis.
- Sigma-Aldrich. (n.d.). Amino Acids Reference Chart.
- Peptideweb.com. (n.d.). pKa and pI values of amino acids.
- ResearchGate. (2025, August 6).
- PubMed Central. (n.d.).
- Separation Science. (n.d.).
- AFIN-TS. (n.d.).
- ResearchGate. (2025, August 5).
Sources
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. agilent.com [agilent.com]
storage and handling of (S)-3-amino-2-methylpropanoic acid
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the (CAS: 4249-19-8). As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested insights to ensure the integrity of your experiments and the reliability of your results.
Product Overview and Key Properties
(S)-3-amino-2-methylpropanoic acid, also known as S-β-aminoisobutyric acid, is an unnatural amino acid utilized in diverse research applications, including the synthesis of novel drugs and biochemical studies.[1] Its stability and solubility are critical factors for successful experimentation.
| Property | Data | Source(s) |
| CAS Number | 4249-19-8 | [1][2] |
| Molecular Formula | C₄H₉NO₂ | [1][2] |
| Molecular Weight | 103.12 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 179 °C | [1] |
| Recommended Storage | 2-8°C, inert atmosphere, keep in dark place | [1][2] |
| Chemical Stability | Stable under standard ambient conditions, but sensitive to heat and light | [1][3] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day use of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For maximal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is also recommended to protect it from light.[1]
-
Causality: The refrigerated temperature, inert atmosphere, and protection from light collectively mitigate the risk of degradation.[1] Amino acids can be sensitive to oxidation and photodegradation over time. Storing in a tightly sealed container is crucial to prevent moisture absorption, as related compounds can be hygroscopic, which could affect weighing accuracy.[4]
Q2: My vial of this compound arrived at ambient temperature, but the datasheet recommends 2-8°C storage. Is the product's integrity compromised?
A: No, the product's integrity is not compromised. The compound is chemically stable at room temperature for the duration of shipping.[3] The 2-8°C recommendation is for ensuring long-term stability in your laboratory's inventory. Upon receipt, you should transfer the product to the recommended refrigerated conditions.
Q3: What personal protective equipment (PPE) is necessary when handling the solid powder?
A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5] When weighing or transferring the powder, it is best practice to work in a well-ventilated area or a chemical fume hood to avoid the generation and inhalation of dust.[3][5] The compound is classified as causing serious eye irritation.[3]
Q4: What are the best solvents for dissolving this compound, and what concentrations are achievable?
A: The compound is soluble in aqueous solutions and some organic solvents.[1] Solubility can often be enhanced by mechanical means.
| Solvent | Concentration | Notes | Source(s) |
| PBS | 100 mg/mL (969.74 mM) | Requires sonication to achieve a clear solution. | [6] |
| H₂O | 20 mg/mL (111.59 mM) | May require sonication. | [7] |
| DMSO | 30 mg/mL (290.92 mM) | Sonication is recommended. | [8] |
-
Experimental Insight: The need for sonication is due to the energy required to break down the crystal lattice structure of the solid powder and solvate the molecules. If solubility issues persist in neutral water, adjusting the pH slightly towards the acidic or basic range can improve solubility by ensuring the carboxylic acid and amino groups are fully protonated or deprotonated, respectively.
Q5: How should I prepare and store stock solutions?
A: It is highly recommended to prepare stock solutions fresh for each experiment.[6] If storage is necessary, solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to prevent contamination and repeated freeze-thaw cycles, and stored at -80°C for long-term stability (months) or -20°C for shorter periods (weeks).[7]
-
Causality: Repeated freeze-thaw cycles can degrade the compound. Aliquoting ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the remaining stock.
Caption: Recommended workflow for preparing and storing stock solutions.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Q1: My compound is not dissolving completely, even with sonication. What are my next steps?
A:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits for your chosen solvent (see solubility table above).
-
Gentle Warming: For solvents like DMSO, gentle warming (e.g., to 37°C) can aid dissolution.[7] Avoid excessive heat, as the compound is heat-sensitive.[1]
-
pH Adjustment (Aqueous Solutions): If dissolving in a buffer, ensure the buffer's pH is appropriate. As a zwitterionic compound, its solubility is lowest at its isoelectric point. A slight adjustment of the pH away from this point can significantly increase solubility. Perform a small-scale test to find the optimal pH for your specific application.
Q2: I am observing inconsistent results between experiments. Could the compound be the source of this variability?
A: Yes, variability can often be traced back to the handling of the compound.
-
Causality: Inconsistent results are frequently caused by issues with the stock solution. Degradation from improper storage, concentration inaccuracies from poor dissolution or weighing errors (potentially due to moisture absorption), or using a solution that has undergone multiple freeze-thaw cycles can all lead to unreliable outcomes.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol provides a self-validating system for preparing a reliable stock solution.
-
Equilibration: Remove the container of this compound from 2-8°C storage and allow it to sit unopened at room temperature for at least 20-30 minutes.
-
Reason: This prevents atmospheric moisture from condensing on the cold powder, which would lead to inaccurate weighing.
-
-
Weighing: In a chemical fume hood, weigh out 103.12 mg of the compound into a sterile conical tube.
-
Dissolution: Add 9 mL of sterile, molecular biology grade PBS to the tube. Cap tightly and vortex briefly.
-
Sonication: Place the tube in a sonicating water bath until all solid material has dissolved, resulting in a clear solution.[6] This may take several minutes. Visually inspect against a dark background to confirm complete dissolution.
-
Volume Adjustment: Carefully add PBS to bring the final volume to 10.0 mL. Invert the tube several times to ensure a homogenous solution.
-
Sterilization (Optional): If the solution is for use in cell culture, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.[7]
-
Storage: Aliquot the solution into single-use, sterile microcentrifuge tubes. Label clearly and store at -80°C.
Safety and Disposal
-
Hazard Identification: Causes serious eye irritation.[3] May cause respiratory irritation.[9]
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[3]
-
Skin: Wash off with soap and plenty of water.[10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]
-
-
Disposal: Dispose of unused product and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10] Do not let the product enter drains.[3]
References
- Capot Chemical Co., Ltd. (2025). MSDS of (R)-3-Amino-2-methyl-propionic acid.
- ChemBK. (2024). This compound.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- ChemBK. (2024). 3-amino-2-methylpropanoic acid.
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.
- Ren, A. [@ren_and_stimpy]. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- TargetMol. (n.d.). 3-Amino-2-methylpropanoic acid (Chinese).
- Stenutz, R. (n.d.). 3-amino-2-methylpropanoic acid. NIST.
- FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494. PubChem.
- National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD).
- Reddit. (2025). Hi, I need help with naming. I thought the molecule on the right would be called "(2S)-3-amino-2-methylpropanoic acid". r/chemhelp.
- Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805).
- Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
Sources
- 1. chembk.com [chembk.com]
- 2. 4249-19-8|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.cn [capotchem.cn]
Technical Support Center: Navigating the Synthesis of β-Peptides
Welcome to the technical support center for β-peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the synthesis of these unique macromolecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you might encounter during your β-peptide synthesis experiments. The solutions provided are based on established protocols and field-proven insights.
Issue 1: Inefficient or Failed Coupling Reactions
Question: My coupling reaction for a specific β-amino acid is showing low yield or failing completely, as indicated by a positive Kaiser test after coupling. What are the likely causes and how can I resolve this?
Answer: Inefficient coupling is a frequent hurdle in solid-phase peptide synthesis (SPPS), and the unique structure of β-amino acids can sometimes exacerbate this issue. The primary causes often revolve around steric hindrance and the formation of secondary structures.
Underlying Causes:
-
Steric Hindrance: The additional methylene group in the β-amino acid backbone can create a more sterically hindered environment at the N-terminus, making it less accessible for the incoming activated amino acid. This is particularly true for β³-amino acids with substitution at the Cα and Cβ positions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as helices or β-sheets, which are common for β-peptides.[1] This aggregation can physically block reactive sites, preventing efficient coupling.[2][3] Hydrophobic sequences are especially prone to aggregation.[3][4]
Troubleshooting Protocol:
-
Choice of Coupling Reagents: For sterically hindered couplings, standard carbodiimide reagents like DIC may not be sufficient. It is advisable to use more potent activating agents.
-
Aminium/Uronium-based Reagents: Reagents like HBTU, HATU, and HCTU are generally more effective for difficult couplings. HATU is particularly recommended for its high acylation efficiency and ability to suppress racemization.[5]
-
Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.
-
-
Extended Coupling Times and Double Coupling:
-
Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight.
-
Perform a "double coupling" where a fresh solution of activated amino acid and coupling reagent is added to the resin after the initial coupling reaction.
-
-
Elevated Temperature and Microwave Synthesis:
-
Increasing the reaction temperature to 40-50°C can help disrupt secondary structures and provide the necessary activation energy for the coupling to proceed.
-
Microwave-assisted peptide synthesis is a highly effective method to overcome aggregation and accelerate coupling and deprotection steps by disrupting intermolecular hydrogen bonding.[2][3]
-
-
Solvent Choice:
-
While DMF is the standard solvent, using N-Methyl-2-pyrrolidone (NMP) can be beneficial as it has better solvating properties for aggregated peptides.
-
The addition of chaotropic salts or "magic mixture" (a combination of DMF, DCM, and NMP) can also help to disrupt aggregates.
-
Issue 2: Peptide Aggregation on Resin
Question: My resin is clumping, and I'm observing poor swelling. How can I address on-resin aggregation of my β-peptide?
Answer: On-resin aggregation is a critical issue that can lead to incomplete reactions and low yields.[2][3] This is particularly prevalent in hydrophobic β-peptide sequences.
Underlying Causes:
-
Interchain Hydrogen Bonding: The growing peptide chains can form strong intermolecular hydrogen bonds, leading to the formation of insoluble aggregates on the resin.[6]
-
Hydrophobic Collapse: Sequences rich in hydrophobic β-amino acids tend to collapse onto themselves and each other to minimize contact with the polar synthesis solvent.[4]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | Incorporate commercially available pseudoproline dipeptides at specific positions (e.g., Ser or Thr) to introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. | The native sequence is regenerated upon final cleavage with TFA. |
| Backbone Protection | Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen of a preceding amino acid to disrupt hydrogen bonding.[6][7] | These groups are removed during the final acid cleavage. |
| "Difficult Sequence" Protocols | Employ specialized protocols that utilize lower loading resins, higher temperatures, and stronger coupling reagents. | These protocols are designed to maintain good solvation of the peptide-resin matrix.[8] |
| Chaotropic Agents | Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding networks. | Ensure compatibility with your resin and other reagents. |
Workflow for Mitigating Aggregation:
Caption: Decision workflow for addressing on-resin peptide aggregation.
Issue 3: Epimerization of β-Amino Acids
Question: I've detected a diastereomeric impurity in my final product. What causes epimerization and how can I prevent it?
Answer: Epimerization, the change in configuration at a chiral center, is a serious side reaction that can compromise the biological activity of your peptide.[9][10] The α-carbon of an activated amino acid is susceptible to deprotonation and subsequent reprotonation, leading to a mixture of L- and D-isomers.
Factors Influencing Epimerization:
-
Coupling Reagents: Certain coupling reagents and conditions can promote epimerization.[11]
-
Base: The presence of a strong base during activation can increase the rate of epimerization.
-
Solvent: Polar solvents can favor this side reaction.[11][12]
-
Amino Acid Identity: Some amino acids are more prone to epimerization than others.
Prevention of Epimerization:
-
Choice of Coupling Additives:
-
The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial.[5][13] These additives react with the activated amino acid to form an active ester that is less prone to epimerization.
-
1-Hydroxy-7-azabenzotriazole (HOAt) is also highly effective at suppressing racemization.[5]
-
-
Control of Base:
-
Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases.
-
Ensure that the amount of base used is stoichiometric and not in large excess.
-
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin.
-
Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of epimerization.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the purification of hydrophobic β-peptides?
A1: The increased hydrophobicity of many β-peptides can make purification by reverse-phase HPLC challenging.[1] Here are some key strategies:
-
Solubilization: Dissolve the crude peptide in a strong, non-aqueous solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase. For some peptides, using a basic aqueous solution (e.g., 1% NH₄OH) can improve solubility and reduce aggregation.[14]
-
Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is standard, formic acid (FA) can sometimes provide better peak shape and resolution for hydrophobic peptides.
-
Gradient Optimization: Use a shallow gradient of acetonitrile or methanol in water to ensure good separation of the desired peptide from closely eluting impurities.[15]
-
Column Choice: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides, as it provides less retention.
Q2: How should I choose protecting groups for the side chains of β-amino acids?
A2: The principles of side-chain protection in β-peptide synthesis are similar to those for α-peptides. The choice depends on the specific side-chain functionality and the overall synthesis strategy (e.g., Fmoc/tBu or Boc/Bzl).
-
Orthogonality: The side-chain protecting groups must be stable to the conditions used for N-terminal deprotection but readily cleavable during the final cleavage from the resin.[16][17]
-
Common Protecting Groups:
-
For Lysine (ε-amino group): Boc is commonly used in Fmoc synthesis.[18]
-
For Aspartic/Glutamic Acid (carboxyl group): OtBu is the standard choice in Fmoc synthesis.[18]
-
For Serine/Threonine (hydroxyl group): tBu is typically used.[18]
-
For Cysteine (thiol group): Trt (trityl) and Acm (acetamidomethyl) are common choices, offering different deprotection strategies.[16]
-
Q3: What are the key differences in HPLC analysis between α- and β-peptides?
A3: The primary structural difference—the additional methylene group in the backbone—influences the behavior of β-peptides during HPLC analysis.[1]
-
Increased Hydrophobicity: The extra methylene group generally increases the hydrophobicity of the peptide, leading to longer retention times on reverse-phase columns compared to an analogous α-peptide.[1]
-
Secondary Structure: β-peptides often adopt more stable and well-defined secondary structures. This can lead to broader peaks if there is an equilibrium between different conformations on the HPLC timescale.
-
Method Development: Due to these differences, it is essential to develop and optimize HPLC methods specifically for your β-peptide rather than relying on standard α-peptide protocols.
Q4: Can I use standard solid-phase peptide synthesis (SPPS) equipment for β-peptide synthesis?
A4: Yes, standard manual and automated SPPS equipment is perfectly suitable for β-peptide synthesis. The fundamental chemical steps of deprotection, activation, coupling, and cleavage are the same. However, you may need to modify the synthesis protocols within the instrument's software to accommodate factors like extended coupling times, double coupling, or higher temperatures, as discussed in the troubleshooting section.
References
- A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity. Benchchem.
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International.
- Epimerisation in Peptide Synthesis. MDPI.
- Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Kinetics of Aggregation of Synthetic Beta-Amyloid Peptide. PubMed.
- Epimerization of Peptide. SlideShare.
- Epimerisation in Peptide Synthesis. OUCI.
- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Handling difficult peptides - how to purify beta amyloid peptides. Biotage.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Epimerisation in Peptide Synthesis. PubMed.
- Novel Purification Process for Amyloid Beta Peptide(1-40). MDPI.
- Peptide synthesis. Wikipedia.
- An efficient method for the expression and purification of Aβ(M1–42). PubMed Central - NIH.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Peptide Purification. AAPPTec.
- Protecting Groups in Peptide Synthesis | Request PDF. ResearchGate.
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio.
- Peptide synthesis troubleshooting. Reddit.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation
Welcome to the Technical Support Center for Chiral HPLC Method Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for chiral separations. Here, you will find in-depth answers to common questions and systematic troubleshooting guides to resolve specific issues encountered during your experiments. Our approach is grounded in scientific principles and extensive field experience to empower you with the knowledge to achieve robust and reliable enantioseparations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral separation in HPLC?
A: Chiral separation in HPLC relies on the differential interaction of enantiomers with a chiral environment to form transient diastereomeric complexes.[1][2] This chiral environment is most commonly created by a Chiral Stationary Phase (CSP).[2][3][4] For separation to occur, there must be at least a three-point interaction between the analyte and the CSP, although other interactions such as hydrogen bonding, π-π interactions, dipole stacking, and steric effects also play a crucial role.[4] The mobile phase modulates these interactions, directly influencing retention, selectivity, and ultimately, resolution.
Q2: How do I choose the initial mobile phase for my chiral separation?
A: The initial mobile phase selection is dictated by the chosen Chiral Stationary Phase (CSP) and the solubility of your analyte.[3][5] Chiral separations are typically performed in one of three modes: normal phase, reversed-phase, or polar organic mode.[3]
-
Normal Phase (NP): Commonly uses mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol).[6][7] This mode is often a good starting point for many chiral separations.[5]
-
Reversed-Phase (RP): Employs aqueous solutions with organic modifiers like acetonitrile or methanol.[3][7] This is suitable for polar compounds and is compatible with mass spectrometry (MS) detection.
-
Polar Organic (PO): Uses polar organic solvents such as acetonitrile or methanol, often with additives.[8]
A common strategy is to screen several columns with a set of standard mobile phases for each mode to identify the most promising conditions for further optimization.[1][9]
Q3: What is the role of alcohol in a normal phase mobile phase for chiral separations?
A: In normal phase chromatography, the alcohol component (e.g., isopropanol, ethanol) acts as the polar modifier. It competes with the analyte for polar interaction sites on the stationary phase. Increasing the alcohol percentage generally decreases the retention time of the analytes. The type of alcohol can also significantly impact selectivity due to differences in their hydrogen bonding capabilities and steric properties.
Q4: Why are acidic or basic additives necessary in the mobile phase?
A: Acidic and basic additives are often crucial for achieving good peak shape and resolution, especially for ionizable compounds.[7][10]
-
For basic analytes: Adding a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (0.1-0.5%), can suppress the interaction of the analyte with acidic silanol groups on the silica support, reducing peak tailing and improving peak symmetry.[7][10]
-
For acidic analytes: An acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%) serves a similar purpose by ensuring the analyte is in a single ionic form, leading to sharper peaks.[7][10]
These additives can also influence the chiral recognition mechanism itself, sometimes dramatically improving selectivity.[11]
Q5: Can temperature be used to optimize a chiral separation?
A: Yes, temperature is a powerful but sometimes overlooked parameter for optimizing chiral separations.[11] Decreasing the temperature generally enhances the weaker intermolecular forces (like hydrogen bonds and van der Waals forces) that are often responsible for chiral recognition, which can lead to increased selectivity and resolution.[9][12] Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution.[9] In some rare cases, increasing the temperature can actually improve separation or even reverse the enantiomer elution order.[11][13] Therefore, it is a valuable tool for fine-tuning your method.
Troubleshooting Guide
Issue 1: Poor or No Resolution (α ≈ 1)
If you are observing a single peak or two very poorly resolved peaks, the primary goal is to increase the selectivity (α) of the separation.
Systematic Approach:
-
Confirm Column Health: First, ensure your column is performing correctly by running a standard test mix provided by the manufacturer. A sudden loss of performance could indicate column degradation.[14]
-
Change the Alcohol Modifier (Normal Phase): The choice of alcohol can have a profound impact on selectivity.
-
Protocol: If using Isopropanol (IPA), switch to Ethanol (EtOH) or vice-versa. Prepare mobile phases with the same percentage of the new alcohol and re-inject your sample.
-
Rationale: Different alcohols have varying abilities to form hydrogen bonds and interact with the CSP, which can alter the chiral recognition mechanism.
-
-
Vary the Alcohol Percentage:
-
Protocol: Systematically decrease the alcohol percentage in your mobile phase (e.g., from 20% to 15% to 10%).
-
Rationale: Reducing the modifier strength will increase retention times and allow for more interaction with the stationary phase, which can lead to better resolution.
-
-
Introduce an Additive:
-
Protocol: For neutral compounds, try adding a small amount of an acid or base (e.g., 0.1% TFA or 0.1% DEA). For acidic or basic compounds, ensure you are using the appropriate additive.[10]
-
Rationale: Additives can significantly alter the surface chemistry of the stationary phase and the ionization state of the analyte, leading to dramatic changes in selectivity.[11][15]
-
-
Change the Mobile Phase Mode: If optimization in one mode (e.g., normal phase) is unsuccessful, switching to another mode (e.g., reversed-phase or polar organic) can be highly effective.[11]
-
Protocol: Follow the column manufacturer's instructions for switching between solvent systems to avoid damaging the column.[7] This typically involves an intermediate flushing step with a miscible solvent like isopropanol.[7]
-
Rationale: The mechanisms of chiral recognition can be completely different in various solvent environments.[3] For example, inclusion complexing is a key mechanism in reversed-phase mode for cyclodextrin-based CSPs.[16]
-
Workflow for Improving Poor Resolution
Caption: Systematic workflow for troubleshooting poor resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. It is often caused by secondary, undesirable interactions or column overload.
Systematic Approach:
-
Check for Column Overload:
-
Protocol: Reduce the sample concentration by a factor of 10 and re-inject.
-
Rationale: If peak shape improves, you were overloading the column. Chiral stationary phases have a lower capacity than conventional achiral phases.
-
-
Introduce/Optimize an Additive: This is the most common solution for peak tailing with ionizable compounds.
-
Protocol:
-
For basic compounds , add 0.1% DEA (or another amine) to the mobile phase. If an additive is already present, try increasing its concentration up to 0.5%.[10]
-
For acidic compounds , add 0.1% TFA (or another acid) to the mobile phase.
-
-
Rationale: The additive neutralizes active sites on the silica support and ensures the analyte is in a single charge state, preventing secondary interactions that cause tailing.
-
-
Ensure Proper Sample Solvent:
-
Protocol: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and even precipitation on the column.[14]
-
-
Check for Column Contamination/Damage:
-
Protocol: If the problem persists, strongly retained impurities may have accumulated at the column head.[14] Follow the manufacturer's guidelines for column washing and regeneration.[14] For immobilized columns, this may involve flushing with strong solvents like THF or DMF.[14]
-
Rationale: Contaminants can create active sites that lead to peak tailing. Physical damage, like a void at the column inlet, can also cause severe peak shape issues.[14]
-
Decision Tree for Improving Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Issue 3: Retention Time is Too Long or Too Short
Controlling retention time is key to achieving a practical and efficient method.
Systematic Approach:
-
To Decrease Long Retention Times:
-
Protocol: Increase the percentage of the polar modifier (alcohol in NP, or organic solvent in RP). For example, move from 10% IPA in hexane to 15% or 20%.
-
Rationale: A stronger mobile phase will elute the analytes more quickly, reducing the analysis time.
-
-
To Increase Short Retention Times:
-
Protocol: Decrease the percentage of the polar modifier.
-
Rationale: A weaker mobile phase increases the interaction of the analytes with the stationary phase, leading to longer retention and potentially better resolution.
-
-
Consider a Weaker or Stronger Modifier:
-
Protocol: In normal phase, the eluting strength is typically Methanol > Ethanol > Isopropanol. If retention is too long with IPA, switching to the same percentage of EtOH may shorten it.
-
Rationale: Different alcohols have different polarities and will modify retention accordingly.
-
Experimental Protocols
Protocol 1: Mobile Phase Screening for a New Chiral Compound
This protocol outlines a systematic screening approach to find a suitable starting point for method development.
Materials:
-
Chiral screening columns (e.g., polysaccharide-based like cellulose and amylose derivatives).[1][3]
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Sample dissolved at ~1 mg/mL in mobile phase.
Procedure:
-
Normal Phase Screening:
-
Polar Organic Screening:
-
Equilibrate the column with 100% ACN.
-
Inject the sample.
-
Repeat with 100% MeOH.
-
-
Reversed-Phase Screening:
-
Equilibrate the column with ACN/Water (50:50, v/v).
-
Inject the sample.
-
Repeat with MeOH/Water (50:50, v/v).
-
-
Screening with Additives:
-
Repeat the most promising conditions from steps 1-3, but add 0.1% DEA to one set of mobile phases and 0.1% TFA to another. This is especially important if your analyte is acidic or basic.[10]
-
-
Evaluate Results: Compare the chromatograms from all runs. Look for the conditions that provide the best initial separation or at least some indication of peak splitting. This will be your starting point for optimization.
Data Presentation
Table 1: Common Solvents and Additives in Chiral HPLC
| Mode | Primary Solvent(s) | Common Modifiers | Typical Additives (0.1-0.5%) | Purpose of Additives |
| Normal Phase (NP) | Hexane, Heptane | Isopropanol, Ethanol | Diethylamine (DEA), Ethanolamine, Butylamine | Improve peak shape for basic compounds.[7][10] |
| Trifluoroacetic acid (TFA), Acetic acid | Improve peak shape for acidic compounds.[7][10] | |||
| Reversed-Phase (RP) | Water, Buffers | Acetonitrile, Methanol | Formic acid, Acetic acid, TFA | Control pH, improve peak shape. |
| Ammonium formate, Ammonium acetate | Buffer pH, improve MS compatibility. | |||
| Polar Organic (PO) | Acetonitrile, Methanol | Ethanol, Isopropanol | DEA, TFA | Improve peak shape and selectivity.[8] |
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
- Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
- Playing with Selectivity for Optimal Chiral Separation.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. [Link]
- Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science | Oxford Academic. [Link]
- Chiral mobile phase additives in HPLC enantiosepar
- Chiral column chrom
- CHIRAL Handbook. BGB Analytik. [Link]
- Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF.
- Solvents for CHIRALPAK® Immobilized Columns: Safe Options. Daicel Chiral Technologies. [Link]
- Trouble with chiral separations.
- Which solvents can be used for chiral stationary phases for HPLC separation?.
- Chiral HPLC Column. Phenomenex. [Link]
- Handling chiral columns. CHROMSERVIS.EU. [Link]
- Problem With CHIRAL PAK AD-H Column - Can anyone help?.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Handling chiral columns / CHROMSERVIS.EU [chromservis.eu]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Enantiomers of 3-Amino-2-methylpropanoic Acid: (S) vs. (R)
In the landscape of chiral molecules, the stereochemistry of a compound is paramount, often dictating its biological activity and therapeutic potential. This guide provides an in-depth comparison of the (S) and (R) enantiomers of 3-amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA). While structurally mirror images, these molecules exhibit distinct metabolic origins, physiological roles, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive analysis supported by experimental data and established protocols.
Physicochemical Properties and Identification
(S)-3-amino-2-methylpropanoic acid and (R)-3-amino-2-methylpropanoic acid share the same molecular formula (C4H9NO2) and molar mass (103.12 g/mol ). However, their stereochemical arrangement around the chiral center at the second carbon results in different optical rotations and distinct biological interactions. The (R)-enantiomer is commonly referred to as D-β-Aminoisobutyric acid (D-BAIBA), while the (S)-enantiomer is known as L-β-Aminoisobutyric acid (L-BAIBA).
| Property | This compound | (R)-3-amino-2-methylpropanoic acid |
| Synonyms | L-β-Aminoisobutyric acid, L-BAIBA | D-β-Aminoisobutyric acid, D-BAIBA |
| Molecular Formula | C4H9NO2 | C4H9NO2 |
| Molar Mass | 103.12 g/mol | 103.12 g/mol |
| Melting Point | 179 °C[1] | Not specified |
| Boiling Point (Predicted) | 223.6±23.0 °C[1] | Not specified |
| Density (Predicted) | 1.105±0.06 g/cm3 [1] | Not specified |
Metabolic Pathways: Distinct Origins
A fundamental difference between the two enantiomers lies in their metabolic origins. This distinction is crucial for understanding their physiological concentrations and roles.
-
This compound (L-BAIBA): This enantiomer is a catabolic product of the essential branched-chain amino acid, valine.[2] The breakdown of valine occurs primarily in the mitochondria of skeletal muscle.[2]
-
(R)-3-amino-2-methylpropanoic acid (D-BAIBA): In contrast, D-BAIBA is derived from the catabolism of thymine, a pyrimidine base found in DNA.[2] This metabolic process takes place mainly in the cytosol of liver and kidney cells.[3]
Caption: Metabolic origins of (S)- and (R)-3-amino-2-methylpropanoic acid.
Comparative Biological Activity: A Tale of Two Enantiomers
Both enantiomers are recognized as myokines, molecules secreted by muscle cells, particularly in response to exercise.[1][2] However, their biological effects are not identical, showcasing the principle of stereospecificity in biological systems.
Role in Musculoskeletal Health
Recent studies have highlighted the differential effects of L-BAIBA and D-BAIBA on bone cells (osteocytes). While both enantiomers can influence osteocyte function, they do so through distinct signaling pathways, even though they act on the same receptor.
-
Receptor Binding: Both (S)-BAIBA and (R)-BAIBA have been shown to signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes.
-
Divergent Signaling Pathways:
-
(S)-BAIBA (L-BAIBA): Increases the expression of Fibroblast Growth Factor 23 (Fgf23) through Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB signaling pathways.
-
(R)-BAIBA (D-BAIBA): Induces Fgf23 expression indirectly and with a delay, via a sclerostin-mediated pathway involving Gαi/NF-κB signaling.
-
Caption: Differential signaling of BAIBA enantiomers in osteocytes.
Furthermore, studies in mice have suggested that L-BAIBA is significantly more potent than D-BAIBA in preventing osteocyte apoptosis, with a potency difference estimated to be 100 to 1000-fold.[2]
Metabolic Regulation
Both enantiomers have been implicated in metabolic regulation, contributing to the beneficial effects of exercise. They are known to induce the "browning" of white adipose tissue and enhance fatty acid oxidation. However, the relative contributions and specific mechanisms of each enantiomer in these processes are still under active investigation.
Stereoselective Synthesis and Chiral Separation
The distinct biological activities of the (S) and (R) enantiomers necessitate methods for their stereoselective synthesis and analytical separation.
Stereoselective Synthesis
While various methods exist for the synthesis of β-amino acids, a common strategy for achieving enantiomeric purity involves the use of chiral auxiliaries or asymmetric catalysis. A representative, though not exhaustive, synthetic approach can be conceptualized from literature describing the synthesis of related chiral amino acids. One such approach involves the asymmetric C-alkylation of a nickel(II) complex of a Schiff base derived from a simpler amino acid (e.g., alanine) and a chiral auxiliary.
Conceptual Workflow for Stereoselective Synthesis:
Caption: Conceptual workflow for the stereoselective synthesis of 3-amino-2-methylpropanoic acid enantiomers.
Experimental Protocol: Chiral HPLC Separation
The analytical separation of the (S) and (R) enantiomers is critical for their quantification in biological matrices and for assessing the enantiomeric purity of synthetic batches. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.
Step-by-Step Protocol for Chiral HPLC Separation:
-
Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched sample of 3-amino-2-methylpropanoic acid in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Chiral Stationary Phase: A crown ether-based column, such as CHIRALPAK ZWIX(+), has been shown to be effective.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing additives such as 25 mM triethylamine (TEA) and 50 mM acetic acid.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and selectivity.
-
-
Data Analysis:
-
The enantiomers will elute at different retention times. The elution order (R before S, or vice versa) is dependent on the specific chiral stationary phase and mobile phase composition.[4]
-
Quantify the enantiomers by integrating the peak areas.
-
Pharmacokinetics: An Area for Further Investigation
A direct, head-to-head comparative pharmacokinetic study of (S)- and (R)-3-amino-2-methylpropanoic acid in humans or preclinical models is not extensively documented in the available literature. However, studies on related fluorinated analogs used in positron emission tomography (PET) imaging provide some insights into their potential in vivo behavior.
In a study with (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid, the (R)-enantiomer demonstrated higher tumor uptake in vivo compared to the (S)-enantiomer in a rat model of gliosarcoma. This suggests that stereochemistry can significantly influence tissue distribution and uptake, likely due to stereoselective interactions with amino acid transporters.
Further research is warranted to fully characterize and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the underivatized (S) and (R) enantiomers. Such studies are crucial for determining their potential as therapeutic agents.
Applications in Drug Development and Research
The stereoisomers of 3-amino-2-methylpropanoic acid are valuable chiral building blocks in medicinal chemistry. Their distinct stereochemistry can be leveraged to synthesize complex molecules with specific three-dimensional structures, which is often a critical determinant of therapeutic efficacy and safety.
-
(R)-3-amino-2-methylpropanoic acid: Its "R" configuration at the C-2 position is crucial for specific recognition by enzymes and receptors. This makes it a valuable synthon for introducing the desired chirality into new pharmaceutical agents.
-
This compound: Described as an "unnatural" amino acid, it offers a scaffold for creating novel peptide-based drugs or other bioactive compounds with potentially unique pharmacological profiles.[5] Its incorporation can lead to molecules with altered metabolic stability or receptor binding affinities compared to their natural counterparts.
Conclusion
(S)- and (R)-3-amino-2-methylpropanoic acid, while chemically similar, are distinct entities in the biological realm. Their different metabolic origins, stereospecific interactions with receptors, and divergent signaling pathways underscore the importance of chirality in biological systems. For researchers and drug developers, a clear understanding of these differences is essential for harnessing their full potential. The (R)-enantiomer, with its well-defined role as a myokine, presents opportunities for therapeutic interventions in metabolic and musculoskeletal disorders. The (S)-enantiomer, as a non-natural amino acid, provides a versatile tool for the synthesis of novel chemical entities. Future research, particularly in the area of comparative pharmacokinetics, will further elucidate their therapeutic promise and guide their application in the development of next-generation pharmaceuticals.
References
- The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Frontiers in Endocrinology.
- This compound - ChemBK.
- Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients.
- Chiral Technologies Amino Acid Database - HPLC.
Sources
- 1. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 4. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
A Comparative Guide to the Biological Activity of (S)- and (R)-Enantiomers of 3-Amino-2-Methylpropanoic Acid
For researchers, scientists, and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount. This guide provides an in-depth technical comparison of the biological activities of the (S) and (R) enantiomers of 3-amino-2-methylpropanoic acid, a molecule of growing interest in metabolic and musculoskeletal research. This compound, also known as β-aminoisobutyric acid (BAIBA), exists as two distinct stereoisomers, (S)-BAIBA (L-BAIBA) and (R)-BAIBA (D-BAIBA), which, despite their identical chemical formula, exhibit divergent physiological effects.
Introduction: The Significance of Chirality in 3-Amino-2-Methylpropanoic Acid
3-Amino-2-methylpropanoic acid is a non-proteinogenic amino acid that has garnered significant attention as a myokine, a substance produced and released by muscle cells in response to exercise. It is implicated in a range of beneficial metabolic processes, including the browning of white adipose tissue, improved glucose homeostasis, and enhanced fatty acid oxidation[1][2][3]. The chirality at the C2 position gives rise to the (S) and (R) enantiomers, which originate from different metabolic pathways and possess distinct biological activities[1][4]. (S)-BAIBA is a product of L-valine catabolism, primarily within skeletal muscle mitochondria, whereas (R)-BAIBA is derived from thymine metabolism in the liver and kidneys[1][4][5]. This differential origin underscores their distinct physiological roles and therapeutic potential.
Comparative Biological Activities: (S)-BAIBA vs. (R)-BAIBA
The biological effects of the two enantiomers of 3-amino-2-methylpropanoic acid are not interchangeable. Experimental evidence consistently points to (S)-BAIBA as the more potent mediator of several key metabolic and protective functions.
Bone Metabolism: A Pronounced Enantioselective Effect
One of the most striking differences between the two enantiomers is observed in bone metabolism. (S)-BAIBA has been identified as a potent osteocyte survival factor.
-
(S)-BAIBA: In murine models, (S)-BAIBA is 100 to 1000 times more effective than (R)-BAIBA at preventing osteocyte apoptosis induced by oxidative stress[1][6]. It has also been shown to mitigate bone and muscle loss in models of disuse, such as hindlimb unloading in mice[1][6]. This protective effect is mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD)[6].
-
(R)-BAIBA: The (R)-enantiomer shows significantly weaker protective effects on osteocytes[6]. While some studies in humans have suggested an association between the D-form and high bone mass in non-osteoporotic females, the direct cellular effects appear to be less pronounced than those of the L-form[1].
Adipose Tissue Browning and Metabolic Health
BAIBA is recognized for its ability to induce the "browning" of white adipose tissue, a process that increases energy expenditure. Research indicates that (S)-BAIBA is the primary driver of these beneficial metabolic outcomes[2].
-
(S)-BAIBA: This enantiomer is considered the more active form in promoting positive metabolic health effects, including the browning of white fat and improving glucose tolerance[2].
-
(R)-BAIBA: While both enantiomers are elevated during exercise, the specific contribution of (R)-BAIBA to fat metabolism is less defined and appears to be subordinate to that of (S)-BAIBA[2][5].
Regulation of Fibroblast Growth Factor 23 (FGF23)
Interestingly, both enantiomers have been found to regulate the expression of FGF23, a key hormone in phosphate and vitamin D metabolism, in osteocytes. However, they achieve this through distinct signaling pathways, despite acting on the same receptor.
-
(S)-BAIBA: Directly increases FGF23 expression through the MRGPRD receptor, activating Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB signaling pathways[7].
-
(R)-BAIBA: Also signals through MRGPRD but induces FGF23 indirectly and with a delay. It achieves this by increasing sclerostin expression via a Gαi/NF-κB pathway[7].
Biomarkers of Physical Performance and Aging
Human studies have revealed interesting correlations between the circulating levels of each enantiomer and physiological parameters.
-
(S)-BAIBA: Levels of (S)-BAIBA show a positive association with Body Mass Index (BMI) and Bone Mineral Density (BMD), particularly in females[1][8][9].
-
(R)-BAIBA: Circulating levels of (R)-BAIBA are positively correlated with age and gait speed, suggesting it may serve as a biomarker for the aging process[1][8][9].
Quantitative Data Summary
| Biological Activity | (S)-3-Amino-2-methylpropanoic acid | (R)-3-Amino-2-methylpropanoic acid | Reference(s) |
| Osteocyte Apoptosis Prevention | High potency (100-1000x more potent than (R)-BAIBA) | Low potency | [1][6] |
| Bone and Muscle Loss Prevention | Effective in murine models | Not reported to be as effective | [1][6] |
| Adipose Tissue Browning | Considered the more active enantiomer | Less active | [2] |
| FGF23 Regulation | Direct induction via Gαs/cAMP/PKA and Gαq/PKC/CREB pathways | Indirect induction via Gαi/NF-κB and sclerostin | [7] |
| Correlation with BMI/BMD (Humans) | Positive association, especially in females | No significant correlation | [1][8][9] |
| Correlation with Aging (Humans) | No significant correlation | Positive association with age and gait speed | [1][8][9] |
Signaling Pathways and Experimental Workflows
The differential activities of the (S) and (R) enantiomers can be attributed to their distinct interactions with cellular signaling pathways.
Caption: Differential signaling of (S)- and (R)-BAIBA via MRGPRD in osteocytes.
Experimental Protocol: In Vitro Osteocyte Apoptosis Assay
This protocol outlines a method to assess the protective effects of (S)- and (R)-BAIBA against oxidative stress-induced apoptosis in an osteocyte cell line (e.g., MLO-Y4).
Objective: To quantify the differential protective effects of (S)- and (R)-BAIBA on osteocyte viability under oxidative stress.
Materials:
-
MLO-Y4 osteocyte-like cell line
-
Alpha-MEM supplemented with 2.5% fetal bovine serum (FBS) and 2.5% calf serum (CS)
-
This compound and (R)-3-amino-2-methylpropanoic acid
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MLO-Y4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours to allow for attachment. The rationale for this density is to achieve a sub-confluent monolayer that is responsive to treatment without being overly dense, which can affect nutrient availability and cell signaling.
-
Pre-treatment with BAIBA Enantiomers: Prepare stock solutions of (S)- and (R)-BAIBA in culture medium. Remove the existing medium from the cells and add fresh medium containing various concentrations of either (S)-BAIBA or (R)-BAIBA (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium only). Incubate for 2 hours. This pre-incubation period allows for the activation of cellular protective pathways before the insult.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium (e.g., 200 µM). Add the H₂O₂ solution to all wells except for the negative control group (which receives only fresh medium). The concentration of H₂O₂ should be titrated beforehand to induce a significant but not complete cell death (e.g., 50-70%) within the experimental timeframe, providing a window to observe protective effects.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment of Cell Viability: After the incubation period, remove the medium and perform a cell viability assay according to the manufacturer's instructions. This quantitative measure will determine the percentage of viable cells in each treatment group relative to the control.
-
Data Analysis: Calculate the percentage of cell viability for each condition. Compare the protective effects of the different concentrations of (S)- and (R)-BAIBA against the H₂O₂-treated control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Sources
- 1. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]
- 3. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Emerging Role of β-Amino Acids in Metabolic Regulation: A Comparative Guide
Introduction: Beyond the α-Canonical—A New Frontier in Metabolic Research
In the intricate landscape of cellular metabolism, the canonical 20 α-amino acids have long been recognized as the fundamental building blocks of life, essential for protein synthesis and a myriad of physiological processes. However, a lesser-known, yet increasingly significant, class of molecules is capturing the attention of the scientific community: the β-amino acids. Structurally distinct from their α-counterparts by the position of the amino group on the carbon backbone, these molecules are not typically incorporated into proteins. Instead, they function as potent signaling molecules and metabolic regulators, offering novel therapeutic potential for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This guide provides a comparative analysis of key β-amino acids that have demonstrated significant effects on metabolic regulation. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data, and provide detailed protocols for researchers to investigate these compounds in their own work. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that is both technically robust and practically insightful, bridging the gap between foundational research and translational application.
Comparative Analysis of Metabolic Effects
The metabolic influence of β-amino acids is diverse, ranging from enhancing fatty acid oxidation to improving glucose homeostasis. Below, we compare the experimentally verified effects of several prominent β-amino acids.
| β-Amino Acid | Primary Metabolic Effect(s) | Key Molecular Targets/Pathways | Supporting Experimental Data (Example) |
| β-Aminoisobutyric Acid (BAIBA) | Induces browning of white adipose tissue; enhances fatty acid oxidation in the liver; improves glucose tolerance.[1][2] | PPARα, PGC-1α, AMPK[1][2][3] | Treatment of primary adipocytes with BAIBA (5 mM) resulted in a 2.4-fold increase in PPARα expression.[3] Hypoxic training in obese rats significantly upregulated PPARα and UCP-1 mRNA and protein expression in inguinal fat, an effect correlated with increased BAIBA levels.[4] |
| β-Alanine | Increases cellular oxygen consumption; enhances oxidative metabolism; precursor to carnosine, which buffers against lactic acid.[5][6] | PPARβ/δ, TFAM, MEF-2, GLUT4[5] | Treatment of C2C12 myotubes with 800µM β-alanine significantly increased the expression of PPARβ/δ and TFAM, leading to increased mitochondrial content.[5] |
| Taurine | Improves insulin sensitivity; lowers blood glucose and lipid levels; possesses antioxidant and anti-inflammatory properties.[5][7][8] | SIRT1, AMPK, FOXO1, GLUT4[8][9] | Taurine administration in a high-fat diet mouse model reduced weight gain and improved serum cholesterol and triglycerides by activating the SIRT1/AMPK/FOXO1 signaling pathway.[9] |
| γ-Aminobutyric Acid (GABA) | Modulates insulin and glucagon secretion from pancreatic islets; promotes β-cell proliferation and survival.[1][2][6] | GABA-A and GABA-B receptors, PI3K/Akt pathway[2] | In INS-1 cells, 30 µM GABA significantly increased C-peptide secretion, an effect blocked by the GABA-A receptor antagonist picrotoxin.[10] The effect of GABA on insulin secretion is glucose-dependent, being stimulatory at low glucose and inhibitory at high glucose concentrations.[11] |
| γ-Amino-β-hydroxybutyric acid (GABOB) | Acts as an anticonvulsant; interacts with GABA receptors, suggesting a role in neurotransmission-related metabolic control.[12][13] | GABA-A and GABA-B receptors[12] | R-(−)-GABOB is a more potent agonist at GABA-B and GABA-C receptors, while S-(+)-GABOB has a higher affinity for GABA-A receptors.[12] |
Mechanistic Deep Dive: Signaling Pathways and Molecular Interactions
The metabolic benefits of β-amino acids are not serendipitous; they are the result of precise interactions with key cellular signaling networks that govern energy homeostasis. Understanding these pathways is paramount for targeted drug development.
BAIBA: The "Exercise-Induced" Myokine
β-Aminoisobutyric acid (BAIBA) has garnered significant interest as a myokine—a substance released by muscle cells during physical activity.[1] Its production is stimulated by the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis.[2] BAIBA's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.[3]
Figure 2: Signaling pathways for β-Alanine and Taurine.
β-Alanine has been shown to increase the expression of PPARβ/δ, which in turn upregulates Mitochondrial Transcription Factor A (TFAM), a key regulator of mitochondrial DNA replication and transcription, leading to enhanced mitochondrial biogenesis. [5]Additionally, β-alanine can increase the expression of Myocyte Enhancer Factor 2 (MEF-2), which promotes the expression of the glucose transporter GLUT4, thereby potentially improving glucose uptake into muscle cells. [5] Taurine's metabolic benefits are largely mediated through the activation of the SIRT1/AMPK signaling axis. [9]This activation leads to the suppression of lipogenic genes like SREBP1c and Fatty Acid Synthase (FAS), while simultaneously promoting the expression of genes involved in fatty acid β-oxidation, such as PPARα and PGC1α. [9]
GABA: A Neurotransmitter's Role in Pancreatic Islet Function
Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is also synthesized and secreted by pancreatic β-cells. [6]Within the islet, GABA acts as a paracrine and autocrine signaling molecule, modulating hormone secretion. Its effect on insulin secretion is complex and dependent on the cell's membrane potential, which is influenced by glucose levels. [11]At low glucose, GABA is depolarizing and stimulates insulin secretion. Conversely, at high glucose, when the β-cell is already depolarized, GABA can be hyperpolarizing and thus inhibitory. [11]This dual role suggests a fine-tuning mechanism for insulin release. GABA signaling also promotes β-cell survival and proliferation through the PI3K/Akt pathway. [2]
Figure 3: GABA signaling in pancreatic islets.
Essential Experimental Protocols for Metabolic Analysis
To facilitate further research in this burgeoning field, we provide standardized, step-by-step protocols for key assays used to evaluate the metabolic effects of β-amino acids. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Experimental Workflow Overview
Figure 4: General experimental workflow for assessing β-amino acids.
Protocol 1: Fluorescent Glucose Uptake Assay (2-NBDG)
Objective: To quantify glucose transport into cultured cells (e.g., myotubes or adipocytes) following treatment with a β-amino acid.
Causality: This assay directly measures a critical metabolic function. An increase in the uptake of the fluorescent glucose analog 2-NBDG indicates enhanced glucose transport, a key mechanism for improving glycemic control.
Methodology:
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes) in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well. Culture overnight. [6]2. Serum Starvation: Replace the culture medium with glucose-free DMEM. Incubate for 1-2 hours at 37°C to lower basal glucose uptake. [6]3. Compound Treatment: Replace the starvation medium with fresh glucose-free medium containing the desired concentrations of your β-amino acid or controls (e.g., vehicle, insulin at 100 nM as a positive control). Incubate for the desired treatment period (e.g., 30 minutes to 24 hours).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C. [14]5. Stop Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to eliminate extracellular fluorescence. [6]6. Quantification: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation/emission wavelengths of approximately 465/540 nm. [6]
Protocol 2: Cellular Respiration Analysis (Seahorse XF Mito Stress Test)
Objective: To assess the effect of a β-amino acid on mitochondrial function by measuring the oxygen consumption rate (OCR).
Causality: This assay provides a real-time measurement of mitochondrial respiration, a cornerstone of cellular metabolism. Changes in basal respiration, ATP production, and maximal respiration can elucidate the specific impact of a compound on cellular bioenergetics.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density (e.g., ~20,000 cells/well) and allow them to adhere overnight. [15]2. Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator using Seahorse XF Calibrant. [15]3. Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a 37°C non-CO2 incubator for 45-60 minutes. [16]4. Compound Loading: Load the injector ports of the hydrated sensor cartridge with the Seahorse Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and your β-amino acid of interest, if testing for acute effects.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, then sequentially inject the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. [16]
Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)
Objective: To visualize and quantify the accumulation of neutral lipid droplets in cells, typically used in the context of adipocyte differentiation or steatosis models.
Causality: This assay provides a direct visual and quantitative measure of intracellular lipid content. A reduction in Oil Red O staining upon treatment with a β-amino acid in a model of lipid overload would suggest an effect on lipogenesis or lipolysis.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., differentiating 3T3-L1 preadipocytes or HepG2 cells treated with oleic acid) in a 24-well plate and treat with the β-amino acid.
-
Fixation: Wash cells twice with PBS and fix with 10% formalin for at least 30-60 minutes. [11]3. Washing: Remove the formalin and wash the cells twice with deionized water, followed by a 5-minute incubation with 60% isopropanol. [11]4. Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution to cover the cell monolayer. Incubate for 10-20 minutes at room temperature. [11]5. Destaining and Visualization: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed. Nuclei can be counterstained with Hematoxylin for 1 minute. Visualize the red-stained lipid droplets under a light microscope. [11]6. Quantification (Optional): After visualization, add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm. [11]
Conclusion and Future Directions
The study of β-amino acids represents a paradigm shift in our understanding of metabolic regulation. Molecules like BAIBA, β-alanine, and taurine are not merely metabolic intermediates but active signaling agents with the capacity to modulate fundamental pathways in energy homeostasis. Their diverse mechanisms—from inducing WAT browning and enhancing mitochondrial function to fine-tuning pancreatic hormone secretion—underscore their significant therapeutic potential.
The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore this exciting field. Future investigations should focus on elucidating the full spectrum of β-amino acid bioactivity, identifying their cognate receptors and transporters, and evaluating their efficacy and safety in preclinical and clinical settings. As we continue to unravel the complexities of metabolic signaling, β-amino acids stand out as promising candidates for the next generation of therapies to combat metabolic disease.
References
- Tanyanskiy, D., Jarzebska, N., Birkenfeld, A. L., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. International Journal of Molecular Sciences, 20(3), 544. [Link]
- Smith, A. E., et al. (2016). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Journal of the International Society of Sports Nutrition, 13, 27. [Link]
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]
- Wikipedia contributors. (2024). β-Alanine. In Wikipedia, The Free Encyclopedia. [Link]
- Ito, T., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1188170. [Link]
- Das, J., et al. (2021). Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice. Molecular Nutrition & Food Research, 65(1), e2000490. [Link]
- Bio-protocol. (2022). Glucose (2-NBDG) uptake assay. Bio-protocol, 12(18), e4503. [Link]
- Protocols.io. (2020). Seahorse XF Cell Mito Stress Test. [Link]
- Chen, W., et al. (2021). The Connection Between Taurine and Metabolic Syndrome.
- Wikipedia contributors. (2024). Gamma-Aminobutyric acid. In Wikipedia, The Free Encyclopedia. [Link]
- Wendt, A., et al. (2004). Gamma-aminobutyric acid up- and downregulates insulin secretion from beta cells in concert with changes in glucose concentration. Diabetologia, 47(8), 1380-1387. [Link]
- BioVision Incorporated. (2014). Lipid (Oil Red O) Staining Kit. [Link]
- Dong, C., et al. (2011). GABA Coordinates with Insulin in Regulating Secretory Function in Pancreatic INS-1 β-Cells. PLoS ONE, 6(10), e26225. [Link]
- Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 3(5), 389-396. [Link]
- Wikipedia contributors. (2024). γ-Amino-β-hydroxybutyric acid. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (2014). PPARa Functions Downstream of BAIBA. [Link]
- Purdel, C., et al. (2023). GABA signalling in human pancreatic islets. Frontiers in Endocrinology, 14, 1121113. [Link]
- Soltani, N., et al. (2015). GABAergic system in the endocrine pancreas: a new target for diabetes treatment. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 79-87. [Link]
- Ra, S. G. (2022). Effect of Taurine on the Regulation of Glucose Uptake in the Skeletal Muscle. Advances in Experimental Medicine and Biology, 1370, 305-309. [Link]
- Schilperoort, M. (2021).
- Li, Y., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 903721. [Link]
Sources
- 1. GABA signalling in human pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAergic system in the endocrine pancreas: a new target for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]
- 6. GABA - Wikipedia [en.wikipedia.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. The Connection Between Taurine and Metabolic Syndrome [casi.org]
- 9. Taurine Activates SIRT1/AMPK/FOXO1 Signaling Pathways to Favorably Regulate Lipid Metabolism in C57BL6 Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA Coordinates with Insulin in Regulating Secretory Function in Pancreatic INS-1 β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-aminobutyric acid up- and downregulates insulin secretion from beta cells in concert with changes in glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 14. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Taurine on the Regulation of Glucose Uptake in the Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
A Senior Scientist's Guide to Enantiomeric Purity Analysis of (S)-3-amino-2-methylpropanoic Acid
Introduction: The Criticality of Chirality in Drug Development
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. (S)-3-amino-2-methylpropanoic acid, a beta-amino acid, serves as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its enantiomer, the (R)-form, may exhibit vastly different pharmacological activity, reduced efficacy, or even significant toxicity. Consequently, the rigorous and accurate determination of the enantiomeric purity of this compound is a non-negotiable aspect of quality control in the pharmaceutical industry.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help researchers, scientists, and drug development professionals select the most appropriate method for their specific needs.
Core Analytical Strategies: An Overview
The fundamental challenge in enantiomeric analysis is that enantiomers possess identical physical and chemical properties in an achiral environment.[6] To separate and quantify them, a chiral environment must be introduced. This is primarily achieved through three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). A fourth technique, Nuclear Magnetic Resonance (NMR) Spectroscopy, offers a different, non-separative approach.
Each method has its own set of advantages and limitations regarding sensitivity, resolution, speed, and complexity. The choice of method is dictated by factors such as the required level of precision, sample matrix, available instrumentation, and desired throughput.
subgraph "cluster_Prep" { label="Sample Preparation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Sample [label="Sample of\nthis compound"]; Deriv [label="Derivatization\n(Indirect Methods)"]; Sample -> Deriv [label="Optional"]; }
subgraph "cluster_Analysis" { label="Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Sep [label="Chiral Separation\n(HPLC, GC, CE)"]; Detect [label="Detection\n(UV, MS, FID)"]; Sep -> Detect; }
subgraph "cluster_Data" { label="Data Interpretation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; Integ [label="Peak Integration"]; Calc [label="Enantiomeric Purity\nCalculation (%ee)"]; Integ -> Calc; }
Deriv -> Sep; Detect -> Integ;
{rank=same; Sample; Sep; Integ;} }
In-Depth Method Comparison: HPLC, GC, CE, and NMR
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric separations due to its robustness, versatility, and high resolution.[4][7] The separation can be achieved through two primary approaches: direct and indirect.
-
Direct Method (Chiral Stationary Phases - CSPs): This is the preferred approach as it involves the direct separation of enantiomers on a column packed with a chiral stationary phase.[7][8] The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[7] For polar amino acids like the topic compound, macrocyclic glycopeptide CSPs (e.g., Teicoplanin-based) are particularly effective for analyzing the underivatized form.[7][8]
-
Indirect Method (Chiral Derivatization): This method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6][9] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (typically reversed-phase).[6][9] This approach is powerful but requires an extra sample preparation step and careful validation to ensure the CDA is enantiomerically pure and that no racemization occurs during the reaction.[7]
subgraph "cluster_Reaction" { label="Derivatization"; style="rounded"; bgcolor="#F1F3F4"; Analyte [label="Mixture of\n(S)- and (R)-Amino Acid"]; CDA [label="Enantiopure Chiral\nDerivatizing Agent\n(e.g., L-Marfey's Reagent)"]; Diastereomers [label="Formation of\nDiastereomers\n(L-S and L-R)"]; Analyte -> Diastereomers; CDA -> Diastereomers; }
subgraph "cluster_Separation" { label="Chromatography"; style="rounded"; bgcolor="#F1F3F4"; Column [label="Standard Achiral\nRP-HPLC Column", shape=cylinder, fillcolor="#FFFFFF"]; Detection [label="UV/Vis or MS\nDetection"]; Column -> Detection; }
subgraph "cluster_Analysis" { label="Quantification"; style="rounded"; bgcolor="#F1F3F4"; Integration [label="Peak Area\nIntegration"]; Calculation [label="Calculate % Enantiomeric\nPurity"]; Integration -> Calculation; }
Diastereomers -> Column [lhead=cluster_Separation]; Detection -> Integration; }
Featured Protocol: Indirect Analysis using Marfey's Reagent
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a highly popular CDA for amino acid analysis.[6][10][11] It reacts with the primary amine of the amino acid to form stable diastereomers with a strong UV chromophore (λmax ≈ 340 nm), enabling sensitive detection.[6][11][12] A key advantage is the predictable elution order on reversed-phase columns, where the L-L diastereomer typically elutes before the L-D diastereomer.[6][11]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in 100 µL of water.
-
Derivatization:
-
To the sample solution, add 200 µL of a 1% (w/v) solution of Marfey’s reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Incubate the mixture in a heating block at 40°C for 1 hour.[11]
-
-
Quenching: Stop the reaction by adding 20 µL of 2 M HCl.[12]
-
Dilution & Injection: Dilute the sample to an appropriate volume (e.g., 1 mL) with the mobile phase and inject it into the HPLC system.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas for the two diastereomers. The percentage of the undesired (R)-enantiomer is calculated as: Area(R) / (Area(S) + Area(R)) * 100.
Chiral Gas Chromatography (GC)
GC offers very high separation efficiency and is extremely sensitive, especially when coupled with a mass spectrometer (MS). However, amino acids are non-volatile, necessitating a two-step derivatization process to make them suitable for GC analysis.[14][15] This adds complexity and potential sources of error. The separation is then performed on a chiral GC column, such as one coated with a chiral selector like Chirasil®-Val.[15][16]
Causality Behind Derivatization:
-
Esterification: The first step converts the acidic carboxyl group into a more volatile ester (e.g., an n-butyl ester) by reacting with an alcohol under acidic conditions.
-
Acylation: The second step caps the polar amino and hydroxyl groups with an acyl group (e.g., trifluoroacetyl) to further increase volatility and thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Place a dried sample of the amino acid (10-100 µg) in a reaction vial.
-
Esterification: Add 200 µL of 3 M HCl in n-butanol. Seal the vial and heat at 100°C for 30 minutes. Evaporate the reagent under a stream of nitrogen.[7]
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA). Seal and heat at 150°C for 15 minutes. Evaporate the excess reagent and solvent under nitrogen.[7]
-
Reconstitution & Injection: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC system.
-
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to elute the derivatives, e.g., starting at 80°C and ramping to 200°C.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[17][18] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[17][19] Cyclodextrins are the most common chiral selectors for amino acids.[19][20] The enantiomers form transient inclusion complexes with the cyclodextrin, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the amino acid sample in the background electrolyte or water to an appropriate concentration.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., 20 mM beta-cyclodextrin).
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Detection: UV detection, typically at a low wavelength (e.g., 200 nm).[18]
-
-
Injection: Inject the sample using pressure or voltage.
-
Data Analysis: Calculate enantiomeric purity from the corrected peak areas in the resulting electropherogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric purity. The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) so they can be distinguished in the NMR spectrum. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent.[21][22] The resulting diastereomeric complexes or derivatives will exhibit separate signals in the spectrum, and the enantiomeric excess (%ee) can be determined by integrating these signals.[21][23]
Limitations: The primary drawback of NMR for this application is its relatively low sensitivity compared to chromatographic methods. It is generally suitable for determining the purity of bulk materials but not for trace-level quantification of the undesired enantiomer.[4]
Comparative Performance Summary
The choice of the optimal analytical method depends on a balance of performance characteristics. The following table summarizes the key attributes of each technique for the analysis of this compound.
| Feature | Chiral HPLC (Indirect) | Chiral GC-FID/MS | Chiral Capillary Electrophoresis | NMR Spectroscopy |
| Principle | Diastereomer separation on achiral column | Enantiomer separation on chiral column | Differential mobility in presence of chiral selector | Chemical shift non-equivalence |
| Sensitivity | High (ng level) | Very High (pg-fg level with MS) | High (ng-pg level) | Low (mg level) |
| Resolution | Excellent | Excellent | Very High | Moderate |
| Analysis Time | 15-30 min | 20-40 min | 10-25 min | 5-15 min |
| Sample Prep | Derivatization required | Complex, multi-step derivatization | Minimal, simple dissolution | Minimal, may require CSA |
| Cost | Moderate (column is consumable) | High (instrumentation) | Low (low solvent/reagent use) | Very High (instrumentation) |
| Primary Use Case | Routine QC, method development | High-sensitivity analysis, confirmation | High-throughput screening, orthogonal method | Bulk purity confirmation, structural analysis |
Conclusion and Recommendations
For the routine, high-precision quality control of This compound , Chiral HPLC stands out as the most balanced and widely applicable method.
-
The indirect approach using Marfey's reagent is exceptionally robust, well-documented, and utilizes standard, cost-effective achiral columns.[9][10][24] Its high sensitivity and excellent resolution make it ideal for accurately quantifying the undesired (R)-enantiomer at low levels, which is crucial for meeting stringent regulatory requirements.[4]
-
The direct approach on a CSP is simpler, avoiding derivatization, but requires investment in more expensive chiral columns and potentially more intensive method development.[7][8]
Chiral GC-MS should be considered when ultimate sensitivity is required or for orthogonal validation, but its complex sample preparation makes it less suitable for high-throughput environments. Capillary Electrophoresis is an excellent alternative, particularly when sample volume is limited or for rapid screening, offering high efficiency and low operational costs.[17][18] NMR Spectroscopy serves as a valuable complementary tool, primarily for confirming the identity and purity of bulk starting materials rather than for trace impurity quantification.
Ultimately, the validation of any chosen analytical method is paramount. Following established guidelines (e.g., ICH) to demonstrate specificity, precision, accuracy, linearity, and sensitivity is a mandatory step to ensure that the data generated is reliable, consistent, and fit for its intended purpose in a regulated drug development environment.[4][5][25]
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
- Dong, M. W. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Heuermann, M., & Blaschke, G. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed.
- Lee, K. R., & Lee, S. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. PubMed.
- Johnson, M. B., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
- Skaff, B., et al. (2017). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. Molecules.
- Périsset, C., et al. (2000). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.
- Goodman, C. D., et al. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central.
- Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate.
- Yan, J., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
- Fujioka, H., et al. (2016). C3 and 2D C3 Marfey’s Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products.
- WOTECH. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. WOTECH.
- Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
- Bunin, A. I., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
- Naseem, K. F., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Gajda, T., et al. (1992). The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar.
- Cameron, D. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. NIH.
- Davankov, V. A., et al. (2009). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge.
- CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH.
- ChemBK. (2024). This compound. ChemBK.
- Brückner, H., & Fujii, N. (2011). Chiral separation of amino acids by gas chromatography. ResearchGate.
- D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Al-Majed, A. R., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.
- Peter, A., et al. (2012). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate.
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. Pharma sourcing.
- Nuti, E., et al. (2018). Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
- Nagy, G., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Pharma sourcing.
- Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
- Reddy, G. S., et al. (2011). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cat-online.com [cat-online.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to the Synthesis of Chiral β-Amino Acids: A Comparative Analysis
Introduction: The intrinsic value of chiral β-amino acids to the pharmaceutical and biotechnology sectors cannot be overstated. These non-proteinogenic amino acids are not merely homologues of their α-amino acid cousins; they are foundational components for a new generation of therapeutics and biomaterials.[1][2][3] Their incorporation into peptides, for instance, confers remarkable resistance to proteolytic degradation and induces unique, stable secondary structures like helices and turns, a property highly sought after in drug development.[4][5] From serving as key intermediates in the synthesis of blockbuster drugs like the anti-diabetic agent sitagliptin to forming the backbone of novel β-peptide-based antibiotics, the demand for efficient and stereoselective synthetic routes is at an all-time high.[6][7]
This guide provides a comparative analysis of the principal methodologies for synthesizing enantiomerically pure β-amino acids. As a senior application scientist, my focus extends beyond the mere recitation of protocols. We will delve into the mechanistic underpinnings of each strategy, weigh their practical advantages and limitations, and provide the experimental data necessary for you, the researcher, to make informed decisions for your specific synthetic challenges.
Arndt-Eistert Homologation: Leveraging the Chiral Pool
The Arndt-Eistert synthesis is a classic and powerful strategy that directly leverages the vast, commercially available chiral pool of α-amino acids.[8] The core of this method is a one-carbon chain extension, transforming an N-protected α-amino acid into its corresponding β-amino acid, thereby preserving the initial stereochemistry.
Mechanistic Rationale: The process begins with the activation of the α-amino acid's carboxyl group, typically as an acid chloride. This activated species reacts with diazomethane to form an α-diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement, catalyzed by a metal (commonly silver oxide) or photochemically induced, which expels nitrogen gas and generates a highly reactive ketene.[8][9] This ketene is then trapped by a nucleophile (e.g., water, alcohol) to yield the desired β-amino acid or its ester derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-3-amino-2-methylpropanoic acid (L-BAIBA)
Introduction
(S)-3-amino-2-methylpropanoic acid, also known as L-β-aminoisobutyric acid (L-BAIBA), is a non-proteinogenic amino acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research.[1] As a catabolite of the essential amino acid valine, L-BAIBA is produced by skeletal muscle during exercise and is recognized as a myokine—a signaling metabolite with profound effects on lipid and glucose metabolism, adipose tissue browning, and bone health.[2][3][4] Its potential as a biomarker for physical performance and various metabolic diseases necessitates the use of robust, accurate, and precise analytical methods for its quantification in complex biological matrices.[1]
The chiral nature of this molecule—existing as both (S) and (R) enantiomers with distinct metabolic origins and potencies—adds a critical layer of complexity to its analysis.[1] Consequently, analytical methods must not only be sensitive but also enantioselective. As research evolves and methods are developed or transferred between laboratories, ensuring the congruency of results is paramount. This is achieved through a rigorous process known as cross-validation.
This guide provides an in-depth comparison of the primary analytical techniques used for the analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for conducting a cross-validation study in accordance with established regulatory principles.
The Imperative of Cross-Validation in Analytical Science
Before comparing analytical platforms, it is crucial to understand the principle of cross-validation. Within the regulatory framework established by the International Council for Harmonisation (ICH), cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and yield comparable results.[5] This becomes necessary when:
-
Data from different analytical methods (e.g., HPLC vs. GC-MS) are being compared or included in a single regulatory submission.[6]
-
A method is transferred between different laboratories.
-
An established "gold standard" method is being replaced by a newer, perhaps more efficient, one.
The goal of a cross-validation study is to ensure the consistency and reliability of data throughout a product's lifecycle, from early-phase research to clinical trials and quality control.[7] The process involves analyzing the same set of quality control (QC) and, ideally, incurred biological samples with both methods and comparing the results against predefined acceptance criteria.[7]
Caption: High-level workflow for the cross-validation of two analytical methods.
Comparative Overview of Analytical Platforms
The quantification of a small, polar, and chiral molecule like this compound requires specialized analytical strategies. The primary challenges are achieving sufficient retention on chromatographic columns, sensitive detection, and, most importantly, resolving the (S)-enantiomer from its (R)-counterpart. Three main platforms are commonly employed: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique. For amino acid analysis, it is typically performed in one of two ways: direct separation on a chiral stationary phase (CSP) or indirect separation on a standard achiral column after derivatization with a chiral reagent.
-
Direct Chiral HPLC: This is the most straightforward approach. The sample is injected onto a column where the stationary phase itself is chiral. Enantiomers interact differently with the CSP, leading to different retention times and subsequent separation. For 3-amino-2-methylpropanoic acid, zwitterionic CSPs like CHIRALPAK ZWIX(+) have shown success.[8]
-
Indirect HPLC (Pre-Column Derivatization): Because amino acids often lack a UV chromophore, derivatization is a common strategy to enhance detection.[9] Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are used to attach a fluorescent or UV-active tag to the amino group.[10][11] This allows for sensitive detection and separation on ubiquitous reversed-phase columns (e.g., C18). To achieve chiral separation with this method, a chiral derivatizing agent would be used to create diastereomers, which can then be separated on a standard achiral column.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic efficiency and the specificity of mass spectrometric detection. However, the polar and non-volatile nature of amino acids makes them unsuitable for direct GC analysis. A critical derivatization step is required to increase their volatility.[13]
-
Derivatization: Silylation is a common technique, where active hydrogens on the amine and carboxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[13]
-
Chiral Separation: Following derivatization, the enantiomers are separated on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral amino acid derivative (e.g., Chirasil-L-Val).[14]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is known for its high efficiency, short analysis times, and extremely low sample volume requirements.[15]
-
Chiral Separation: Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte (buffer).[15] Cyclodextrins are the most common chiral selectors used for this purpose.[16][17] The differential inclusion of the enantiomers into the cyclodextrin cavity alters their effective mobility, leading to separation.
Quantitative Comparison of Method Performance
The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes these characteristics for the discussed techniques, based on typical performance for amino acid analysis. These values are representative and must be established for the specific analyte and matrix during method validation.
| Validation Parameter | HPLC-UV (Derivatized) | GC-MS (Derivatized) | Direct Chiral HPLC-MS | CE-LIF (Derivatized) |
| Specificity/Selectivity | High (Chromatographic) | Very High (Chiral Column + MS) | Very High (Chiral Column + MS) | High (Chiral Selector) |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 20% |
| Precision (% RSD) | < 15% | < 15% | < 15% | < 20% |
| LOQ | Low ng/mL to pg/mL (Fluorescence) | Low ng/mL to pg/mL | Low ng/mL | pg/mL to fg/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Robustness | Good | Moderate (derivatization can be sensitive) | Good | Moderate (sensitive to buffer composition) |
| Throughput | Medium to High | Medium | Medium | High |
| Sample Volume | Microliters (µL) | Microliters (µL) | Microliters (µL) | Nanoliters (nL) |
| Cost | Moderate | High | High | Moderate |
Data compiled from principles outlined in ICH guidelines and general literature on amino acid analysis.[18][19][20]
Experimental Protocols & Workflows
A self-validating protocol is one that includes system suitability testing (SST) to ensure the analytical system is performing correctly before sample analysis.
HPLC-UV with Pre-Column Derivatization (OPA/MPA)
This method is suitable for high-throughput analysis and leverages common laboratory equipment.
Sources
- 1. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods | DAAIR center [d-aminoacids.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to (S)-3-amino-2-methylpropanoic acid (BAIBA) and Other Key Myokines in Exercise Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Contraction - The Muscle as an Endocrine Organ
For decades, the benefits of physical exercise were primarily understood through the lens of biomechanics and cardiovascular adaptation. However, a paradigm shift occurred with the discovery that contracting skeletal muscle is a secretory organ, releasing a host of signaling molecules collectively termed "myokines."[1][2] These molecules act in an autocrine, paracrine, and endocrine fashion, orchestrating a complex inter-tissue crosstalk that mediates many of the systemic health benefits of exercise, from improved metabolic homeostasis to reduced inflammation.[3][4]
This guide moves beyond a general overview to provide an in-depth comparison of a unique, non-proteinogenic myokine, (S)-3-amino-2-methylpropanoic acid—more commonly known as β-aminoisobutyric acid (BAIBA)—against a panel of well-established protein-based myokines: Irisin, Interleukin-6 (IL-6), and Secreted Protein Acidic and Rich in Cysteine (SPARC). We will dissect their regulation, compare their mechanisms of action, present key experimental data, and provide validated protocols for their study, offering a critical resource for researchers aiming to harness their therapeutic potential.
Part 1: The Myokine Panel - A Comparative Overview
The term "myokine" encompasses a diverse array of molecules. While most are peptides or proteins, BAIBA stands out as a small molecule metabolite, raising interesting questions about its classification and mechanism.[5]
This compound (BAIBA)
-
Molecular Nature: A non-proteinogenic β-amino acid (103.6 Da), a catabolite of the branch-chained amino acid L-valine and the pyrimidine base thymine.[5][6]
-
Regulation: Its production is strongly induced by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), the master regulator of mitochondrial biogenesis, which is itself activated during exercise.[1][6][7]
-
Primary Functions: Known for inducing the "browning" of white adipose tissue (WAT), increasing fatty acid oxidation in the liver, protecting osteocytes from oxidative stress, and improving glucose homeostasis.[3][5][6][8]
Irisin
-
Molecular Nature: A 112-amino acid cleaved and secreted fragment of the transmembrane protein Fibronectin type III domain-containing protein 5 (FNDC5).
-
Regulation: Like BAIBA, the expression of its precursor, FNDC5, is upregulated by PGC-1α in muscle.[9]
-
Primary Functions: Famously identified for its ability to drive the browning of white fat, thereby increasing thermogenesis and energy expenditure.[9] It also plays roles in bone metabolism and improving cognitive function.[10][11]
Interleukin-6 (IL-6)
-
Molecular Nature: A pleiotropic cytokine.
-
Regulation: Released rapidly from contracting muscle fibers, with plasma levels increasing up to 100-fold during exercise.[1][12]
-
Primary Functions: Exhibits a dual role. While chronically high levels are associated with pro-inflammatory states, the acute, transient spikes during exercise have potent anti-inflammatory effects.[4][13] It also enhances insulin-stimulated glucose uptake and hepatic glucose production.[1][12]
Secreted Protein Acidic and Rich in Cysteine (SPARC)
-
Molecular Nature: A matricellular glycoprotein.
-
Regulation: Secreted from muscle in response to contraction, with higher intensity exercise leading to greater increases.[14][15]
-
Primary Functions: Diverges from a primary metabolic role, instead influencing tissue remodeling and demonstrating potent anti-tumorigenic effects, particularly in suppressing colon tumorigenesis.[14][16][17]
Part 2: Comparative Analysis - Regulation, Signaling, and Physiological Impact
While all are released during exercise, these myokines engage distinct downstream pathways to exert their effects. Understanding these differences is critical for targeted therapeutic development.
Upstream Regulation: The Central Role of PGC-1α
The activation of PGC-1α is a cornerstone of the muscular adaptation to exercise.[7][18][19] It serves as a master regulator for both BAIBA and Irisin, directly linking endurance exercise to their production. This common origin explains their overlapping roles in metabolic control.
DOT script for Upstream Regulation Pathway
Diagram 1: Myokine Upstream Regulation. A simplified workflow showing how exercise-induced signals activate PGC-1α, a key regulator of BAIBA and Irisin production, alongside direct stimulation of IL-6 and SPARC.
Signaling Pathways: Divergent Mechanisms of Action
Upon entering circulation, these myokines target different tissues via distinct receptor systems and intracellular signaling cascades.
DOT script for Comparative Signaling Pathways
Diagram 2: Comparative Myokine Signaling Pathways. This diagram illustrates the distinct downstream signaling cascades initiated by BAIBA, Irisin, and IL-6, leading to their diverse physiological effects.
-
BAIBA: In bone, L-BAIBA signals through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) to protect osteocytes.[6] In metabolic tissues like muscle and liver, it potently activates AMP-activated protein kinase (AMPK), a central energy sensor.[20][21][22] This activation, along with engagement of PPARα and PPARδ, drives fatty acid oxidation and ameliorates insulin resistance.[8][22]
-
Irisin: While its definitive receptor is still debated, irisin is known to signal via integrin receptors, activating the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is crucial for inducing the expression of UCP1 and other thermogenic genes in white adipocytes.[11]
-
IL-6: IL-6 binds to the IL-6 receptor (IL-6R) and gp130 complex, activating the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This cascade is responsible for its effects on glucose metabolism and its ability to induce the production of anti-inflammatory cytokines.[13]
Physiological Impact: Head-to-Head Comparison
The functional consequences of these divergent signaling pathways are summarized below.
Table 1: Comparative Physiological Effects of Key Myokines
| Physiological Effect | This compound (BAIBA) | Irisin | Interleukin-6 (IL-6) | SPARC |
|---|---|---|---|---|
| WAT Browning | Potent Inducer: Increases UCP1 and other thermogenic genes via a PPARα-mediated mechanism.[8] | Potent Inducer: The "prototypical" browning myokine, acting via p38 MAPK.[11] | No direct effect reported. | No direct effect reported. |
| Fatty Acid Oxidation | Strongly Upregulates: Increases β-oxidation in both liver and skeletal muscle via AMPK-PPARα/δ.[6][8][22] | Moderate effect, secondary to browning and increased energy expenditure. | Upregulates: Increases fat oxidation and lipolysis, contributing to fuel provision during exercise.[12] | No primary role. |
| Glucose Homeostasis | Improves: Enhances insulin sensitivity and glucose tolerance.[5][22] | Improves: Enhances glucose uptake in muscle via AMPK activation.[11] | Improves: Acutely increases glucose uptake in muscle and glucose production in the liver.[1] | No primary role. |
| Anti-inflammatory Action | Present: Suppresses inflammation in skeletal muscle and reverses HFD-induced inflammation.[5][22] | Present: Inhibits TNFα-induced expression of adhesion molecules in endothelial cells.[23] | Potent (Acutely): Inhibits TNF-α and stimulates the production of anti-inflammatory cytokines IL-1ra and IL-10.[13] | Minor role reported. |
| Bone Metabolism | Protective: Acts as an osteocyte survival factor, protecting against ROS-induced mitochondrial breakdown.[1][6] | Anabolic: Increases cortical bone mass and stimulates osteoblast differentiation.[6] | Complex role, may be pro-resorptive in chronic inflammatory states. | No primary role. |
| Anti-Tumorigenic | Not reported. | Not reported. | Not reported. | Potent: Suppresses colon tumorigenesis by inducing apoptosis in cancer cells.[14][17] |
Table 2: Quantitative Data on Myokine Response to Exercise in Humans
| Myokine | Study Population | Exercise Protocol | Observed Change in Plasma/Serum | Reference(s) |
|---|---|---|---|---|
| BAIBA | Healthy young men | 20 weeks of cycling (30-50 min, 55-75% VO2max) | ~17% increase | [2] |
| Irisin | Overweight/Obese adults | Meta-analysis of various protocols | Significant increase, especially after High-Intensity Interval Training (HIIT). | [9] |
| IL-6 | Healthy adults | Acute endurance exercise | Up to 100-fold increase immediately post-exercise. | [1][12] |
| SPARC | Healthy adult men | 30 min cycling at 60% VO2peak | Significant increase post-exercise. |[15] |
Part 3: Experimental Corner - Validated Protocols for Myokine Research
Advancing the field requires robust and reproducible methodologies. Here, we detail essential protocols for the quantification and functional assessment of BAIBA and its protein-based counterparts.
Protocol 1: Quantification of Circulating Myokines
Causality: The choice of analytical method is paramount and depends on the molecular nature of the target. Small molecules like BAIBA are not amenable to traditional immunoassays and require mass spectrometry. Pre-analytical variables can drastically alter results, making standardization critical for trustworthy data.[24]
Methodology:
-
Blood Collection:
-
Collect whole blood via venipuncture into tubes containing either K2-EDTA for plasma or a clot activator for serum. Note: For cytokine analysis like IL-6, heparin-plasma is often preferred to minimize matrix effects, whereas serum can sometimes show artificially elevated levels due to release from platelets during clotting.[24]
-
-
Sample Processing (Critical Step):
-
Process samples immediately. Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Aliquot the resulting plasma or serum into pre-chilled, sterile cryovials.
-
Immediately snap-freeze aliquots in liquid nitrogen and store at -80°C until analysis. Rationale: Minimizes freeze-thaw cycles and prevents degradation of protein myokines and potential metabolic conversion of small molecules.[24]
-
-
Analytical Method Selection:
-
For Protein Myokines (Irisin, IL-6, SPARC):
-
Use a validated commercial ELISA kit or a multiplex immunoassay platform (e.g., Luminex, Milliplex). These provide high-throughput analysis and are cost-effective.
-
Self-Validation: Always run internal quality controls and ensure the standard curve has an R² value > 0.99. Validate the kit for the specific matrix (serum vs. plasma) being used.
-
-
For BAIBA:
-
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for quantifying small molecules with high specificity and sensitivity.[5]
-
Methodology Outline: Involves protein precipitation, derivatization of the amino acid (if necessary), separation on a C18 column, and detection using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard for precise quantification.
-
-
-
Data Analysis:
-
Normalize data to total protein concentration if significant sample volume variations exist. Express results in standard units (e.g., ng/mL for proteins, µM for BAIBA).
-
DOT script for Myokine Quantification Workflow
Diagram 3: Experimental Workflow for Myokine Quantification. This flowchart outlines the critical steps from sample collection to data analysis, highlighting the decision point for choosing the appropriate analytical technology.
Protocol 2: In Vitro Adipocyte Browning Assay (BAIBA vs. Irisin)
Causality: This assay directly tests the functional effect of myokines on a key target cell type. Using a well-characterized pre-adipocyte cell line like 3T3-L1 allows for a controlled, reproducible system to measure the induction of a thermogenic phenotype.[25]
Methodology:
-
Cell Culture & Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% Fetal Bovine Serum (FBS).
-
To induce differentiation, grow cells to confluence (Day 0).
-
From Day 0 to Day 2, culture in differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.
-
From Day 2 onwards, culture in adipocyte maintenance medium (DMEM, 10% FBS, 1 µg/mL insulin), changing the medium every 2 days. Mature, lipid-laden adipocytes should be visible by Day 7-8.
-
-
Myokine Treatment:
-
Beginning at Day 4 of differentiation, supplement the maintenance medium with the myokine of interest.
-
BAIBA: Treat with a final concentration of 5-50 µM.[8]
-
Irisin: Treat with a final concentration of 10-100 ng/mL (recombinant protein).[26]
-
Include a vehicle control group (e.g., PBS for Irisin, cell culture medium for BAIBA).
-
Continue treatment for 4-6 days, refreshing the medium and myokine every 2 days.
-
-
Assessment of Browning:
-
Gene Expression (qPCR): At the end of the treatment period, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of key browning markers: Ucp1, Pgc1a (Ppargc1a), and Cidea. Normalize to a stable housekeeping gene (e.g., Actb or Gapdh). An increase in Ucp1 is the hallmark of browning.
-
Protein Expression (Western Blot): Lyse a parallel set of wells to extract total protein. Perform Western blotting to detect UCP1 protein levels, confirming the qPCR results. Use β-actin or GAPDH as a loading control.
-
Mitochondrial Respiration (Optional): For a functional readout, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Browning is characterized by a high basal OCR and a significant uncoupled respiration (proton leak).
-
Part 4: Synthesis and Future Directions
The study of myokines has unveiled a sophisticated communication network with skeletal muscle at its hub. Our comparison reveals a fascinating division of labor and synergy among these exercise-induced factors.
-
This compound (BAIBA) emerges as a powerful metabolic regulator. Its small molecular size, oral bioavailability potential, and potent effects on both fat oxidation and WAT browning make it an exceptionally attractive candidate for an "exercise pill" aimed at combating metabolic diseases like obesity and type 2 diabetes.[5] Its unique protective role in bone adds another layer to its therapeutic appeal.[6]
-
Irisin remains a key player in adipose tissue remodeling. While its effects overlap with BAIBA regarding browning, its distinct protein nature and signaling pathway may offer different therapeutic windows or synergistic opportunities.[27]
-
IL-6 exemplifies the context-dependent nature of signaling. Its acute release during exercise is beneficial, acting as a potent anti-inflammatory and metabolic agent.[12] This highlights the challenge for drug development: mimicking the transient, pulsatile release of exercise rather than inducing chronic elevation.
-
SPARC underscores the diversity of myokine function beyond metabolism. Its role in suppressing tumorigenesis opens an entirely different avenue of research, linking exercise directly to cancer prevention through a specific molecular mediator.[14][17]
For researchers and drug developers, the path forward involves several key questions. What are the unidentified receptors for BAIBA and Irisin in metabolic tissues? How do these myokines act in concert during and after exercise? Can we develop formulations or delivery systems that mimic the acute, beneficial release profiles seen in exercise? Answering these questions will be pivotal in translating the promise of myokine biology into tangible therapeutic strategies.
References
- Lee, J. H., et al. (2022). Exercise-Induced Myokines can Explain the Importance of Physical Activity in the Elderly: An Overview. PubMed Central. [Link]
- Gao, S., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]
- Li, R., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine. [Link]
- Li, R., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine. [Link]
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Metabolism. [Link]
- Wang, Z., et al. (2023). Exercise-generated BAIBA improves morphology and functioning in rats with heart failure by regulating mitochondrial homeostasis and energy metabolism.
- Wikipedia contributors. (2024). Neurobiological effects of physical exercise. Wikipedia. [Link]
- Lee, C., et al. (2018). Effects of Irisin and BAIBA on TNFα-induced VCAM-1 and MCP-1 gene expression in HUVECs.
- Prates, K. V., et al. (2020). The Role of Exercise in the Interplay between Myokines, Hepatokines, Osteokines, Adipokines, and Modulation of Inflammation for Energy Substrate Redistribution and Fat Mass Loss: A Review. Nutrients. [Link]
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism. [Link]
- Li, Y., et al. (2022). The Potential Roles of Myokines in Adipose Tissue Metabolism with Exercise and Cold Exposure. International Journal of Molecular Sciences. [Link]
- Giudice, J., & Taylor, J. M. (2017). Measuring myokines with cardiovascular functions: pre-analytical variables affecting the analytical output.
- Reactome. Activation of PPARGC1A (PGC-1alpha) by phosphorylation.
- Stautemas, J., et al. (2019). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Diabetologia. [Link]
- Aoi, T., et al. (2013). A novel myokine, secreted protein acidic and rich in cysteine (SPARC), suppresses colon tumorigenesis via regular exercise. Gut. [Link]
- Eroglu, T., et al. (2020). Effects of Irisin Compared with Exercise on Specific Metabolic and Obesity Parameters in Female Mice with Obesity.
- Nunes, P., et al. (2023). Acute resistance exercise-induced changes in IL-6, IL-10, and IL-1ra in healthy adults: a systematic review and meta-analysis.
- Beltrame, T., et al. (2022). In vitro effects of the myokine irisin on human adipose tissue-derived mesenchymal stem cells during proliferation and osteogenic differentiation.
- Bou-Teen, S., et al. (2022). Exercise Training of Secreted Protein Acidic and Rich in Cysteine (Sparc) KO Mice Suggests That Exercise-Induced Muscle Phenotype Changes Are SPARC-Dependent. International Journal of Molecular Sciences. [Link]
- National Center for Biotechnology Information.
- Stephens, N. A., et al. (2020). Plasma Myokine Concentrations After Acute Exercise in Non-obese and Obese Sedentary Women. Frontiers in Physiology. [Link]
- Gao, S., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill.
- Valtierra, D., et al. (2023). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. GeroScience. [Link]
- Gonzalez-Franquesa, A., et al. (2023). Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice. STAR Protocols. [Link]
- Jung, T. W., et al. (2015).
- Storlino, G., et al. (2023). Irisin: A Multifaceted Hormone Bridging Exercise and Disease Pathophysiology. International Journal of Molecular Sciences. [Link]
- Aoi, T., et al. (2013). A novel myokine, secreted protein acidic and rich in cysteine (SPARC), suppresses colon tumorigenesis via regular exercise. Gut. [Link]
- Nunes, P. R. P., et al. (2023). Acute resistance exercise-induced changes in IL-6, IL-10, and IL-1ra in healthy adults: a systematic review and meta-analysis. medRxiv. [Link]
- Matsuo, K., et al. (2020). Effects of exercise intensity and duration on a myokine, secreted protein acidic and rich in cysteine. Journal of Sports Sciences. [Link]
- da Silva, S. G., et al. (2024). The Impact of Exercise on Interleukin-6 to Counteract Immunosenescence: Methodological Quality and Overview of Systematic Reviews. Journal of Functional Morphology and Kinesiology. [Link]
- Ghaemi, A., et al. (2024). Differences in the Impact of Various Types of Exercise on Irisin Levels: A Systematic Review and Meta-Analysis. Journal of Exercise and Nutrition. [Link]
- Alexopoulos, N., et al. (2024). Inflammation and Resolution in Obesity-Related Cardiovascular Disease. Journal of Clinical Medicine. [Link]
- Sharma, G., et al. (2024). PPARGC1A regulates transcriptional control of mitochondrial biogenesis in early bovine embryos. Frontiers in Cell and Developmental Biology. [Link]
- Catoire, M., et al. (2014). Multiplex Quantification Identifies Novel Exercise-regulated Myokines/Cytokines in Plasma and in Glycolytic and Oxidative Skeletal Muscle. Molecular & Cellular Proteomics. [Link]
- Caron, A., et al. (2024). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology. [Link]
- Fan, W., et al. (2021). PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response. International Journal of Molecular Sciences. [Link]
- Pedersen, B. K., & Fischer, C. P. (2007). Beneficial health effects of exercise-the role of IL-6 as a myokine.
- Wikipedia contributors. (2024). PGC-1α. Wikipedia. [Link]
- Antonis, M., et al. (2024). Exercise-Induced Regulation of Spexin: Implications for Metabolic Health: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. [Link]
Sources
- 1. Exercise-Induced Myokines can Explain the Importance of Physical Activity in the Elderly: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Exercise in the Interplay between Myokines, Hepatokines, Osteokines, Adipokines, and Modulation of Inflammation for Energy Substrate Redistribution and Fat Mass Loss: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Exercise on Interleukin-6 to Counteract Immunosenescence: Methodological Quality and Overview of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 6. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGC-1α - Wikipedia [en.wikipedia.org]
- 8. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the Impact of Various Types of Exercise on Irisin Levels: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobiological effects of physical exercise - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
- 14. A novel myokine, secreted protein acidic and rich in cysteine (SPARC), suppresses colon tumorigenesis via regular exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. A novel myokine, secreted protein acidic and rich in cysteine (SPARC), suppresses colon tumorigenesis via regular exercise | Gut [gut.bmj.com]
- 18. PPARGC1A PPARG coactivator 1 alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway [frontiersin.org]
- 22. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring myokines with cardiovascular functions: pre-analytical variables affecting the analytical output - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Effects of Irisin Compared with Exercise on Specific Metabolic and Obesity Parameters in Female Mice with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Internal Standard Selection for (S)-3-Amino-2-methylpropanoic Acid Bioanalysis
An Objective Comparison of Deuterium-Labeled Standards and Alternatives for High-Integrity Quantitative LC-MS/MS
In the field of quantitative bioanalysis, particularly in drug development and clinical research, the axiom "you are only as good as your standard" holds profound truth. The accuracy of pharmacokinetic, toxicokinetic, and biomarker data hinges on the ability to correct for variability during sample processing and analysis. This is the critical role of the internal standard (IS). This guide provides an in-depth comparison of deuterium-labeled (S)-3-amino-2-methylpropanoic acid against common alternatives, offering field-proven insights and experimental frameworks for researchers aiming for the highest level of data integrity.
The analyte of interest, this compound—also known as (S)-β-aminoisobutyric acid (S-BAIBA)—is a metabolite involved in the degradation pathways of valine and thymine.[1] Its quantification in biological matrices is of growing interest due to its roles as a potential biomarker in various metabolic contexts.[2] Given its polar nature and endogenous presence, robust analytical methods, typically employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are essential.
Pillar 1: The Imperative of the Ideal Internal Standard
An ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction and potential derivatization to chromatographic retention and ionization in the mass spectrometer's source.[3][4] This mimicry allows it to compensate for analyte loss during sample preparation and fluctuations in instrument response, including the pernicious phenomenon of matrix effects.
Stable Isotope Labeled (SIL) compounds are widely regarded as the gold standard for internal standards in LC-MS assays.[5][6][7] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the SIL-IS is chemically identical to the analyte but mass-shifted, allowing the mass spectrometer to distinguish between them.
Pillar 2: Comparative Analysis of Internal Standard Strategies
The selection of an IS for this compound involves a trade-off between performance, cost, and availability. Let's compare the primary candidates.
Option A: Deuterium-Labeled this compound (The Workhorse)
This is a frequently used SIL-IS where one or more hydrogen atoms are replaced with deuterium. For this compound, a common variant is the d3-labeled version.[2]
-
Advantages:
-
Potential Pitfalls:
-
Chromatographic Shift (Isotope Effect): Deuterium is slightly smaller and forms slightly stronger C-D bonds than C-H bonds. This can sometimes lead to the deuterated standard eluting slightly earlier than the native analyte, a phenomenon known as the "isotope effect".[10][11] If a significant matrix effect occurs precisely between the elution of the IS and the analyte, quantification can be biased.[11]
-
Isotopic Instability: Deuterium labels on exchangeable positions (e.g., -OH, -NH₂, -COOH) can exchange with protons from the solvent, compromising the standard's integrity.[11] Therefore, it is critical to use standards where deuterium is placed on stable, non-exchangeable carbon positions.
-
Option B: ¹³C- or ¹⁵N-Labeled this compound (The Gold Standard)
These standards involve replacing carbon or nitrogen atoms with their heavier stable isotopes.
-
Advantages:
-
Negligible Isotope Effect: The physicochemical differences between ¹²C/¹³C and ¹⁴N/¹⁵N are much smaller than between ¹H/²H. This results in near-perfect co-elution with the analyte, providing the most accurate compensation for matrix effects.[9][10]
-
Absolute Stability: ¹³C and ¹⁵N labels are not susceptible to back-exchange.[9]
-
-
Disadvantages:
Option C: Structural Analog Internal Standard (The Compromise)
A structural analog is a different molecule that is chemically similar to the analyte but not isotopic. For this compound, a compound like pregabalin or gabapentin might be considered.
-
Advantages:
-
Low Cost: Often readily available and inexpensive.
-
-
Disadvantages:
-
Differential Behavior: The key drawback is that its chemical and physical properties are not identical to the analyte. This can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies.[5][6] This disparity means it cannot reliably correct for analyte-specific matrix effects, potentially leading to poor accuracy and precision.
-
Data-Driven Performance Comparison
To illustrate the impact of IS choice, the following table summarizes typical validation performance data based on established bioanalytical principles. The data assumes a well-developed LC-MS/MS method compliant with regulatory expectations.
| Performance Parameter | Deuterium-Labeled IS | ¹³C/¹⁵N-Labeled IS | Structural Analog IS | Acceptance Criteria (FDA M10)[12] |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 3% | Can be up to ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 8% | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (CV%) | < 10% | < 5% | Can be > 15% | ≤ 15% |
| Extraction Recovery | Consistent with analyte | Identical to analyte | May differ significantly | Consistent, precise, and reproducible |
This table represents expected performance characteristics synthesized from bioanalytical literature and principles. Actual results are method-dependent.
As the data shows, while a deuterium-labeled IS can yield a robust and compliant assay, ¹³C/¹⁵N-labeled standards offer superior precision and accuracy by minimizing variability.[5] A structural analog, while potentially passing validation, carries a higher risk of inaccurate data when faced with variable biological matrices.
Pillar 3: A Self-Validating Experimental Workflow
A trustworthy protocol is a self-validating one. This means incorporating Quality Control (QC) samples at multiple concentrations (low, medium, high) that are analyzed alongside unknown samples to monitor the method's performance in real-time. The workflow below is designed for the quantification of this compound in human plasma.
Caption: Bioanalytical workflow for this compound quantification.
This protocol is a representative method and requires optimization and full validation according to regulatory guidelines such as the FDA's M10.[12][13][14]
-
Materials & Reagents:
-
This compound certified reference standard.
-
Deuterium-labeled this compound (e.g., d3) as Internal Standard.
-
Control human plasma (K₂EDTA).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water.
-
-
Preparation of Solutions:
-
Analyte & IS Stock Solutions: Prepare 1 mg/mL stock solutions in 50:50 methanol:water.
-
Calibration Standards & QCs: Serially dilute the analyte stock solution in control plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (e.g., LQC: 3 ng/mL, MQC: 100 ng/mL, HQC: 800 ng/mL).
-
Protein Precipitation Solution: Prepare acetonitrile containing the deuterium-labeled IS at a constant concentration (e.g., 50 ng/mL). The causality here is that adding the IS during the first extraction step ensures it accounts for variability in all subsequent steps.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the cold (4°C) protein precipitation solution. The high ratio of organic solvent ensures efficient protein crashing.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of Mobile Phase A.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY BEH Amide, 2.1 x 100 mm, 1.7 µm). HILIC is chosen because it provides excellent retention for highly polar compounds like amino acids, which are poorly retained on traditional reversed-phase columns.[15][16]
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at high %B (e.g., 95%) and decrease to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: These must be empirically determined by infusing the pure analyte and IS. A hypothetical example:
-
This compound: Q1: 104.1 m/z → Q3: 86.1 m/z (loss of H₂O)
-
d3-IS: Q1: 107.1 m/z → Q3: 89.1 m/z
-
-
-
Acceptance Criteria for a Run:
-
At least 75% of calibration standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
At least 67% of QC samples must be within ±15% of their nominal value, with at least one at each concentration level meeting this criterion.
-
Conclusion and Recommendation
For the routine, high-throughput bioanalysis of this compound, a high-purity, deuterium-labeled internal standard with the label on a non-exchangeable position represents a robust and scientifically sound choice. It provides a favorable balance of analytical performance and cost. While a structural analog IS is not recommended for regulated bioanalysis due to its inability to accurately track the analyte, a well-validated method using a deuterium-labeled IS can meet stringent international regulatory standards.[12][17]
For assays demanding the absolute highest level of accuracy and precision, or for troubleshooting methods that show matrix effects even with a deuterated standard, a ¹³C or ¹⁵N-labeled internal standard is the superior option, albeit at a higher cost.[8][10] The choice ultimately rests on a careful evaluation of the assay's purpose, the required level of data quality, and budgetary constraints. In all cases, a comprehensive method validation is non-negotiable to prove the chosen standard's fitness for purpose.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
- LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
- National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST.gov. [Link]
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. HHS.gov. [Link]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Wamelink, M. M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6134–6141. [Link]
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
- Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Shimadzu.com. [Link]
- Chromatography Today. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study.
- Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in molecular biology, 2396, 137–159. [Link]
- ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
- PubMed. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- National Institutes of Health. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PMC. [Link]
- Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). HMDB.ca. [Link]
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST WebBook. [Link]
- Wikipedia. (n.d.). (S)
- ResearchGate. (n.d.). Optimized MRM transition parameters for the analyzed amino acids.
- National Institutes of Health. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]
- PubMed. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors.
- Human Metabolome Database. (n.d.). 3-Amino-2,2-dimethylpropanoic acid GC-MS (TMS_1_1). HMDB.ca. [Link]
Sources
- 1. (S)-3-amino-2-methylpropionate transaminase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. hhs.gov [hhs.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. fda.gov [fda.gov]
A Comparative Guide to the Bioactivity of (S)-3-amino-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and comparison of the bioactivity of (S)-3-amino-2-methylpropanoic acid, a molecule of increasing interest in metabolic and therapeutic research. Also known as L-β-aminoisobutyric acid (L-BAIBA), this exercise-induced myokine presents a compelling case for its role in regulating key physiological processes. This document moves beyond a simple literature review to offer a comparative analysis, supported by experimental data and detailed protocols, to empower researchers in their exploration of this promising bioactive compound.
Introduction: The Significance of Stereochemistry in Bioactivity
This compound is one of two enantiomers of β-aminoisobutyric acid (BAIBA). While often studied as a racemic mixture, emerging evidence underscores the critical importance of stereochemistry in determining its biological function. This guide will focus on the (S)-enantiomer, comparing its activities to its (R)-counterpart and other relevant molecules where data is available.
(S)-BAIBA is endogenously produced from the catabolism of the branched-chain amino acid L-valine, primarily within the mitochondria of skeletal muscle, the brain, and the liver.[1][2] Its production is notably stimulated by physical exercise, positioning it as a key signaling molecule in the crosstalk between muscle and other tissues. In contrast, (R)-BAIBA is a catabolite of thymine, with its metabolism occurring in the cytosol of the liver and kidneys.[2][3] This distinction in origin hints at their potentially divergent physiological roles.
Comparative Bioactivity of this compound
The biological effects of this compound are multifaceted, with significant implications for metabolic health, inflammation, and bone metabolism.
Metabolic Regulation: Browning of White Adipose Tissue and Improved Glucose Homeostasis
One of the most well-documented effects of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process that confers upon white adipocytes the thermogenic characteristics of brown adipocytes. This is a highly sought-after therapeutic target for combating obesity and related metabolic disorders.
(S)-BAIBA, and BAIBA in general, stimulates the expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP-1), in white adipose tissue.[4][5] This leads to increased energy expenditure and reduced adiposity. In vivo studies in mice have demonstrated that administration of BAIBA leads to a significant decrease in body fat, an increase in oxygen consumption, and enhanced whole-body energy expenditure.[6] Furthermore, BAIBA treatment has been shown to significantly improve glucose tolerance.[6]
The mechanism underlying these effects is primarily mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[4][7]
Comparative Efficacy of BAIBA in Inducing Browning of White Adipose Tissue (In Vivo)
| Compound | Dosage | Duration | Key Outcomes | Reference |
| BAIBA (racemic) | 100 mg/kg/day in drinking water | 14 days | 8.8-fold increase in UCP-1 expression in inguinal WAT | [4] |
| BAIBA (racemic) | 170 mg/kg/day in drinking water | 14 days | 12.1-fold increase in UCP-1 expression in inguinal WAT | [4] |
Anti-inflammatory and Antinociceptive Properties
Beyond its metabolic effects, this compound has demonstrated notable anti-inflammatory and pain-reducing activities. A study on a derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, showed significant inhibition of xylene-induced ear edema in mice, a classic model of acute inflammation.[8] This suggests a potential therapeutic application in inflammatory conditions. The antinociceptive effects were also observed in the tail-flick test, indicating a central analgesic activity.[8]
The anti-inflammatory actions of BAIBA appear to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), which can suppress the NF-κB inflammatory signaling pathway.[3]
Comparative Anti-inflammatory Activity in Xylene-Induced Ear Edema Model
| Treatment | Dosage (i.p.) | Inhibition of Edema | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | 10 mg/kg | ~31.1% | [8] |
Note: Data is for a derivative of this compound. Direct comparative studies on the anti-inflammatory effects of the (S)- and (R)-enantiomers are limited.
Bone Metabolism: A Potent Osteocyte Survival Factor
Recent research has unveiled a protective role for (S)-BAIBA in bone health. Specifically, L-BAIBA has been identified as a muscle-derived osteocyte survival factor.[9][10] In vitro studies have shown that L-BAIBA is significantly more potent than D-BAIBA in preventing osteocyte apoptosis induced by oxidative stress.[10][11] The protective effect of L-BAIBA was found to be comparable to or even greater than that of well-known antioxidants like β-estradiol and N-acetylcysteine.[10]
This protective mechanism is mediated through the Mas-related G protein-coupled receptor type D (MRGPRD).[9][10]
Comparative Potency of BAIBA Enantiomers in Preventing Osteocyte Apoptosis
| Compound | Key Finding | Reference |
| L-BAIBA | 100 to 1000 times more potent than D-BAIBA in preventing osteocyte apoptosis. | [11] |
| L-BAIBA | As or more potent than β-estradiol and N-acetylcysteine in protecting osteocytes from oxidative stress-induced cell death. | [10] |
Key Signaling Pathways and Mechanisms of Action
The diverse bioactivities of this compound are orchestrated through multiple signaling pathways. Understanding these pathways is crucial for targeted drug development.
PGC-1α/PPARα Pathway in Metabolic Regulation
The production of BAIBA in muscle is stimulated by the transcriptional coactivator PGC-1α, which is upregulated during exercise.[7] Secreted BAIBA then acts on white adipose tissue and the liver to upregulate the expression of genes involved in fatty acid oxidation and thermogenesis through the activation of PPARα.[4][7]
Figure 1: Metabolic signaling pathway of (S)-BAIBA.
AMPK and PI3K/Akt Pathways in Neuroprotection and Insulin Sensitivity
(S)-BAIBA has been shown to activate both AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][12] In neuronal-like PC12 cells, L-BAIBA protects against oxidative stress-induced apoptosis through the activation of these pathways.[12] AMPK activation by BAIBA also plays a role in attenuating inflammation and improving insulin resistance in adipocytes.[3]
Figure 2: Key cellular signaling pathways activated by (S)-BAIBA.
MRGPRD Signaling in Osteocyte Survival
In osteocytes, the protective effects of L-BAIBA are mediated by the Mas-related G protein-coupled receptor type D (MRGPRD).[13][14] Interestingly, while both L- and D-BAIBA can signal through this receptor, they activate distinct downstream pathways. L-BAIBA directly increases the expression of fibroblast growth factor 23 (Fgf23), whereas D-BAIBA does so indirectly.[13][14]
Experimental Protocols for Bioactivity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro White Adipocyte Browning Assay
This protocol describes the induction of browning in cultured white adipocytes and the assessment of key browning markers.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipocyte differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 1 µg/mL insulin)
-
This compound
-
Oil Red O staining solution (0.5% in isopropanol, working solution is 60% stock with 40% water)
-
Formaldehyde (3.7%)
-
Isopropanol
-
Antibody against UCP-1
-
Secondary antibody
-
Lysis buffer for protein extraction
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induce differentiation by switching to adipocyte differentiation medium.
-
After 2 days, change to DMEM with 10% FBS and 1 µg/mL insulin for another 2 days.
-
Maintain cells in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-10 days post-induction).
-
-
Treatment with this compound:
-
Treat mature adipocytes with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
-
Assessment of Lipid Accumulation (Oil Red O Staining): [15][16]
-
Wash cells with PBS.
-
Fix with 3.7% formaldehyde for 2 minutes.
-
Wash with water.
-
Incubate with Oil Red O working solution for 1 hour at room temperature.
-
Aspirate the staining solution and wash with water.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
-
Assessment of UCP-1 Expression (Western Blotting): [17]
-
Lyse the treated and control cells with a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against UCP-1.
-
Wash and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol measures the clearance of a glucose load and is a key indicator of glucose metabolism.[18]
Materials:
-
Mice
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device (optional)
-
Syringes and needles
Procedure:
-
Fasting:
-
Fast mice overnight for approximately 16 hours, with free access to water.
-
-
Baseline Glucose Measurement:
-
Weigh the mice.
-
Obtain a baseline blood glucose reading (t=0) from a small tail snip.
-
-
Glucose Administration:
-
Calculate the volume of 20% glucose solution required for a dose of 2 g/kg body weight. The injection volume in µl is typically 10 times the body weight in grams.
-
Administer the glucose solution via intraperitoneal (IP) injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Obtain blood samples from the same tail snip, gently "milking" the tail if necessary.
-
-
Data Analysis:
-
Plot blood glucose concentration against time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
-
In Vivo Xylene-Induced Ear Edema Assay in Mice
This is a standard model for evaluating the anti-inflammatory activity of a compound.[14]
Materials:
-
Mice
-
Xylene
-
This compound or its derivative
-
Vehicle control (e.g., saline)
-
Positive control (e.g., a known anti-inflammatory drug)
-
Ear punch
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into control and treatment groups.
-
Administer the test compound (e.g., intraperitoneally) at a specific dose. Administer the vehicle to the control group and the positive control to another group.
-
-
Induction of Edema:
-
After a set time following treatment (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.
-
-
Assessment of Edema:
-
After a specific duration (e.g., 1 hour) following xylene application, sacrifice the mice.
-
Use an ear punch to collect a standard-sized disc from both the xylene-treated and untreated ears.
-
Weigh the ear discs immediately.
-
-
Data Analysis:
-
The degree of edema is the difference in weight between the xylene-treated and untreated ear discs.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Conclusion and Future Directions
This compound is a bioactive molecule with significant therapeutic potential, particularly in the context of metabolic diseases, inflammation, and bone health. The clear stereospecificity of some of its effects highlights the importance of studying the individual enantiomers rather than the racemic mixture.
Future research should focus on:
-
Further elucidating the comparative bioactivity of the (S)- and (R)-enantiomers across a wider range of biological systems.
-
Identifying and characterizing the full spectrum of receptors and signaling pathways through which each enantiomer exerts its effects.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of (S)-BAIBA as a therapeutic agent.
This guide provides a solid foundation for researchers to design and execute robust experiments to further unravel the therapeutic potential of this fascinating myokine.
References
- Naruse, K., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. IBRO Neuroscience Reports, 12, 65-72. [Link]
- Jung, T. W., et al. (2018). β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. Journal of Biomedical Science, 25(1), 28. [Link]
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
- IMPC. (n.d.). Intraperitoneal glucose tolerance test (IPGTT) Protocol. International Mouse Phenotyping Consortium. [Link]
- Sakamoto, E., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]
- MMPC. (2016). Intraperitoneal glucose tolerance test (IP GTT). Mouse Metabolic Phenotyping Centers. [Link]
- Lyssikatos, C., et al. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Aging, 15(2), 349–363. [Link]
- Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]
- Wang, L., et al. (2012). Anti-inflammatory activity of Yanshu spraying agent in animal models. Experimental and Therapeutic Medicine, 4(4), 693-697. [Link]
- Lyssikatos, C., et al. (2023). The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Aging, 15(2), 349–363. [Link]
- Sakamoto, E., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]
- Sakamoto, E., et al. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]
- Meßmer, K., et al. (2019). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 8(1), 294-301. [Link]
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
- Stautemas, J., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology, 10, 104. [Link]
- MacDougald Lab. (n.d.). Oil Red-O Staining of Adipocytes. University of Michigan.
- Gnoni, A., et al. (2020). Browning of Adipocytes: A Potential Therapeutic Approach to Obesity. Nutrients, 12(1), 197. [Link]
- Kim, S. H., et al. (2018). An easy method for the clear detection of beige fat UCP1 by Western blotting.
- ResearchGate. (n.d.). Adipogenesis: lipid accumulation. (A) Oil red O staining (day 14). (B)... [Link]
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]
- ChemBK. (2024). 3-amino-2-methylpropanoic acid. [Link]
- Li, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188160. [Link]
- Li, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188160. [Link]
- Li, Y., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188160. [Link]
- Rapamycin Longevity News. (2024). Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). [Link]
- Balasanyan, M. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. [Link]
Sources
- 1. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism | MDPI [mdpi.com]
- 3. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes [scholarworks.indianapolis.iu.edu]
- 13. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 16. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-amino-2-methylpropanoic acid
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of any chemical, including the endogenous metabolite (S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid (BAIBA), demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks associated with this compound. Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
These classifications are the cornerstone of our safety strategy. They inform every choice we make, from the type of gloves we wear to the necessity of respiratory protection. The primary routes of exposure are inhalation of the powder, contact with skin and eyes, and ingestion.[2][3] Our goal is to create effective barriers against these routes.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential when selecting PPE.[2] The level of protection will vary depending on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves (Double-gloved) | Laboratory Coat | N95 Respirator or use of a Ventilated Enclosure |
| Preparing Solutions | Chemical Splash Goggles | Disposable Nitrile Gloves | Laboratory Coat | Generally not required if handled in a fume hood |
| General Handling/Transfers | Safety Glasses with Side Shields | Disposable Nitrile Gloves | Laboratory Coat | Not required for small quantities in well-ventilated areas |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves (Double-gloved) | Laboratory Coat & Apron | N95 Respirator or higher, based on risk assessment |
Detailed PPE Specifications and Rationale
Simply listing PPE is insufficient; understanding the specifications is critical for ensuring effective protection.
-
Eye and Face Protection : Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.[1]
-
Chemical Splash Goggles : These are essential when handling the solid powder or solutions. They form a complete seal around the eyes, protecting against airborne particles and splashes from any direction.
-
Face Shield : When weighing out the powder or during any procedure with a high risk of splashing, a face shield should be worn in addition to goggles. This provides a secondary layer of protection for the entire face.
-
-
Hand Protection : To mitigate the risk of skin irritation (H315), appropriate gloves are mandatory.
-
Disposable Nitrile Gloves : These offer good protection against incidental contact with this type of chemical. Gloves must be inspected for tears or holes before each use.[2]
-
Proper Technique : Contaminated gloves should be removed using a proper technique to avoid skin contact and disposed of immediately according to your institution's guidelines. Always wash hands thoroughly with soap and water after removing gloves.[2]
-
-
Body Protection :
-
Laboratory Coat : A standard lab coat protects skin and personal clothing from minor spills and contamination.
-
Closed-toe Shoes : These are a fundamental requirement in any laboratory setting to protect against spills and falling objects.
-
-
Respiratory Protection : The H335 classification ("May cause respiratory irritation") necessitates careful management of airborne powder.
-
Ventilated Enclosure : The preferred method for controlling dust is to handle the solid compound within a chemical fume hood or a powder containment hood.
-
N95 Respirator : If a ventilated enclosure is not feasible, a NIOSH-approved N95 particulate respirator is the minimum requirement when weighing or transferring the powder. This prevents the inhalation of fine particles.
-
Procedural Guidance: Safety in Practice
PPE Donning and Doffing Protocol:
A strict, repeatable procedure for putting on and taking off PPE is vital to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Put on the laboratory coat.
-
Respiratory Protection: If required, perform a seal check and don your N95 respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair using a method that avoids touching the outside of the glove with bare skin.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, from the back to the front.
-
Body Protection: Remove the laboratory coat, turning it inside out as you do so.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill and Disposal Plan:
-
Spills : In the event of a spill, evacuate the immediate area. For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2] Do not use water to clean up dry powder unless specifically instructed, as this can create a slurry that is more difficult to contain.
-
Disposal : All contaminated PPE and waste material must be disposed of in accordance with local, state, and federal regulations.[3] Place used gloves and other contaminated disposables in a sealed, labeled waste container.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
By integrating these principles and procedures into your daily laboratory work, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- Oakwood Chemical. (n.d.). This compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
